Technical Documentation Center

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
  • CAS: 957062-71-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid

Executive Summary: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-71-4)[1][2]. This bifunctional molecule is a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-71-4)[1][2]. This bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery, integrating a versatile phenylboronic acid moiety with a substituted cyclohexanol scaffold. The synthetic strategy is centered on a robust amide coupling reaction between 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. This document offers a step-by-step methodology, an in-depth discussion of the chemical principles and experimental rationale, and proven techniques for purification and characterization, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a key intermediate whose structural features make it highly valuable for chemical biology and medicinal chemistry. The phenylboronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The trans-4-hydroxycyclohexylamide portion provides a three-dimensional structural element that can be used to explore chemical space, improve pharmacokinetic properties, or act as a recognition motif in targeted therapies.

The synthesis of this target molecule is achieved through the formation of a stable amide bond, one of the most fundamental and widely utilized reactions in organic chemistry.[5] The chosen strategy involves the direct coupling of two commercially available starting materials: 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. This approach is efficient and ensures the preservation of the critical trans stereochemistry of the cyclohexyl ring.

This guide will detail a reliable protocol using modern coupling reagents, address the unique challenges associated with the purification of arylboronic acids, and provide the scientific rationale behind each critical step.

Retrosynthetic Analysis and Synthetic Pathway

A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the amide C-N bond. This bond can be formed by coupling a carboxylic acid with an amine. This leads back to 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol, both of which are readily available starting materials.

Figure 1: Retrosynthetic Analysis

G TM Target Molecule: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid Disconnection Amide Disconnection TM->Disconnection SM1 3-Carboxyphenylboronic Acid SM2 trans-4-Aminocyclohexanol Disconnection->SM1 Disconnection->SM2

A retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves the activation of the carboxylic acid group of 3-carboxyphenylboronic acid, followed by nucleophilic attack from the amino group of trans-4-aminocyclohexanol.

Scheme 1: Overall Synthetic Reaction

G cluster_reactants Starting Materials cluster_product Product R1 3-Carboxyphenylboronic Acid plus + P1 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid R1->P1 HATU, DIPEA DMF, RT R2 trans-4-Aminocyclohexanol R2->P1 HATU, DIPEA DMF, RT

Amide coupling to form the target compound.

Detailed Synthesis Protocol

This protocol is designed for a 5 mmol scale and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Carboxyphenylboronic acid14544-41-9165.951.05.0830 mg
trans-4-Aminocyclohexanol27489-62-9115.171.055.25605 mg
HATU148893-10-1380.231.26.02.28 g
DIPEA7087-68-5129.243.015.02.6 mL
N,N-Dimethylformamide (DMF)68-12-273.09--25 mL
Ethyl Acetate (EtOAc)141-78-688.11--~300 mL
Sodium Hydroxide (1 M aq.)1310-73-240.00--~150 mL
Hydrochloric Acid (conc.)7647-01-036.46--As needed
Deionized Water7732-18-518.02--~500 mL
Diethyl Ether60-29-774.12--~100 mL
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Procedure: Amide Coupling
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-carboxyphenylboronic acid (830 mg, 5.0 mmol) and a magnetic stir bar.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask and stir until the solid is fully dissolved.

  • Activation: Add HATU (2.28 g, 6.0 mmol, 1.2 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: In a separate vial, dissolve trans-4-aminocyclohexanol (605 mg, 5.25 mmol, 1.05 eq) in a minimal amount of DMF (~3-5 mL) and add it to the reaction flask dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature under an inert atmosphere (argon or nitrogen) for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Work-up and Purification: Acid-Base Extraction

The purification of arylboronic acids by standard silica gel chromatography is often problematic due to strong adsorption and potential decomposition.[6][7] A robust acid-base extraction procedure is highly effective for isolating the product in high purity.[8]

  • Quenching: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water and 100 mL of ethyl acetate (EtOAc).

  • Organic Wash: Shake the funnel vigorously and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual DIPEA and unreacted amine, followed by saturated NaCl solution (1 x 50 mL).

  • Base Extraction of Product: Combine the organic layers and extract the boronic acid product into an aqueous basic solution by adding 1 M NaOH (3 x 50 mL). The boronic acid is deprotonated to the water-soluble boronate salt. Shake vigorously during each extraction.

  • Removal of Neutral Impurities: Combine the basic aqueous extracts and wash with EtOAc (2 x 50 mL) to remove any remaining neutral organic impurities (e.g., byproducts from HATU).

  • Precipitation of Product: Transfer the basic aqueous layer to a clean beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The product will precipitate out as a white solid. Continue adding acid until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 50 mL) to remove residual salts and water.

  • Drying: Dry the purified white solid under high vacuum to a constant weight. A typical yield is 75-85%.

Characterization
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Spectra should show characteristic peaks for the aromatic protons, the cyclohexyl protons, the amide N-H proton, and the boronic acid B(OH)₂ protons (which may be broad or exchange with water).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₈BNO₄ [M-H]⁻: 262.13; Found: 262.1.

Scientific Rationale and In-Depth Discussion

The Amide Coupling Reaction

The formation of the amide bond is the cornerstone of this synthesis. While several reagents can achieve this transformation, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) was selected for its high efficiency and mild reaction conditions.

  • Mechanism of Activation: HATU reacts with the carboxylate (formed by the deprotonation of 3-carboxyphenylboronic acid by DIPEA) to generate a highly electrophilic acyl-tetramethyluronium species. This activated intermediate readily reacts with the primary amine of trans-4-aminocyclohexanol, which acts as a nucleophile.[5]

  • Role of DIPEA: DIPEA serves as a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid, facilitating the reaction with HATU. It also neutralizes the hexafluorophosphate and other acidic byproducts generated during the reaction, driving the equilibrium towards product formation. A stoichiometric excess is used to ensure the reaction goes to completion.

Managing the Boronic Acid Moiety

Arylboronic acids present unique chemical properties that must be managed during synthesis and purification.

  • Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration process can complicate characterization and stoichiometry. The work-up and drying conditions are designed to isolate the monomeric boronic acid form.

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage (protodeboronation) under harsh acidic or basic conditions, especially at elevated temperatures.[9] The mild, room-temperature conditions of the HATU coupling and the controlled pH adjustments during work-up are critical to prevent this undesired side reaction.

  • Purification Rationale: The described acid-base extraction is superior to chromatography for this class of compounds. It exploits the acidic nature of the boronic acid group (pKa ~8-9), allowing for its selective transfer into an aqueous base as a salt, leaving non-acidic impurities behind in the organic phase. Subsequent acidification cleanly precipitates the pure product.[8]

Stereochemical Integrity

The starting material, trans-4-aminocyclohexanol, possesses a defined stereochemistry that is crucial for the final product's three-dimensional structure. The chair conformation of the cyclohexane ring with both the amino and hydroxyl groups in equatorial positions is the most thermodynamically stable arrangement.[10] The reaction conditions for amide bond formation are not known to cause epimerization at the C1 or C4 positions of the cyclohexane ring, ensuring that the trans configuration is fully retained in the final product.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental process from start to finish.

Figure 2: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase setup 1. Reaction Setup (Reagents + DMF) activation 2. Carboxylic Acid Activation (Add HATU + DIPEA) setup->activation coupling 3. Amine Addition & Coupling (Add Amine, Stir 12-18h) activation->coupling monitor 4. Reaction Monitoring (TLC / LC-MS) coupling->monitor quench 5. Quench & Extract (H₂O / EtOAc) monitor->quench Reaction Complete base_ext 6. Base Extraction of Product (Extract with 1M NaOH) quench->base_ext acidify 7. Acidification & Precipitation (Add HCl to pH 2-3) base_ext->acidify isolate 8. Isolate & Dry (Filter, Wash, High-Vac) acidify->isolate char 9. Characterization (NMR, MS) isolate->char

A flowchart of the key experimental stages.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • HATU: Is a potential sensitizer and can be explosive under certain conditions (shock or heat). Handle with care and avoid generating dust.

    • DIPEA: Is corrosive and has a strong odor. Handle only in a well-ventilated fume hood.

    • DMF: Is a reproductive toxin. Avoid inhalation and skin contact.

    • Concentrated HCl: Is highly corrosive and releases toxic fumes. Handle only in a fume hood.

  • Procedure: The reaction should be conducted in a well-ventilated fume hood. The acidification step is exothermic and should be performed slowly in an ice bath.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Caddick, S., et al. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Ranbaxy Laboratories Ltd. (2005). Process for purification of boronic acid and its derivatives.
  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • BIOFOUNT. (n.d.). 3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid: A Potent Soluble Epoxide Hydrolase Inhibitor

< Executive Summary: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, also known as t-AUCB, is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the...

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, also known as t-AUCB, is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and cardio-protective properties. By inhibiting sEH, t-AUCB effectively increases the bioavailability of EETs, making it a valuable tool for investigating the therapeutic potential of the cytochrome P450-epoxygenase pathway in a range of diseases, including hypertension, inflammation, and cardiovascular disorders. This guide provides a comprehensive overview of the compound's properties, mechanism of action, and detailed protocols for its application in research settings.

Introduction: Targeting the Arachidonic Acid Cascade

The arachidonic acid cascade is a pivotal signaling network that produces a diverse array of lipid mediators, collectively known as eicosanoids. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes respectively, are well-established drug targets, the third branch, mediated by cytochrome P450 (CYP) epoxygenases, has emerged as a promising therapeutic frontier.[1][2]

CYP epoxygenases convert arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4] These molecules act as paracrine and autocrine signaling mediators with a wide range of beneficial effects, including vasodilation, anti-inflammation, and protection against ischemia-reperfusion injury.[5][6][7][8] However, the biological activity of EETs is short-lived, as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[5][6][9]

This rapid degradation makes sEH a critical control point in the pathway.[10] Pharmacological inhibition of sEH represents an attractive strategy to stabilize and enhance the endogenous levels of protective EETs, thereby amplifying their therapeutic effects.[1][5] 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (t-AUCB) has been identified as a particularly potent and selective inhibitor of sEH, making it an invaluable research tool and a lead compound for drug development.[11][12]

Physicochemical Properties and Synthesis

t-AUCB, with the CAS number 957062-71-4, is the active metabolite of the prodrug AR9281, which has been evaluated in clinical trials for hypertension and type 2 diabetes.[13][14][15] The boronic acid moiety is crucial for its inhibitory activity, while the trans-hydroxycyclohexylcarbamoyl group contributes to its high potency and selectivity.

PropertyValueSource
CAS Number 957062-71-4[16][17][18][19][20]
Molecular Formula C13H18BNO4[19]
Molecular Weight 263.10 g/mol [19]
Purity Typically >98%[16]
Predicted pKa 7.85 ± 0.10[17]
Predicted Density 1.27 ± 0.1 g/cm³[17]
Storage 2-8°C[17]

The synthesis of t-AUCB generally involves the coupling of 3-boronophenylboronic acid with a protected trans-4-aminocyclohexanol, followed by deprotection. The specific stereochemistry of the trans isomer is critical for potent sEH inhibition.

G cluster_0 Synthesis Workflow A 3-Aminophenylboronic acid C Coupling Reaction (e.g., Amide bond formation) A->C B trans-4-Hydroxycyclohexylamine B->C D 3-(trans-4-Hydroxycyclohexylcarbamoyl) phenylboronic acid (t-AUCB) C->D Final Product

Figure 1. Simplified synthesis workflow for t-AUCB.

Mechanism of Action: Potent and Selective sEH Inhibition

The primary mechanism of action of t-AUCB is the potent and selective inhibition of the C-terminal hydrolase domain of the soluble epoxide hydrolase enzyme.[9][11][21] By binding to the active site, t-AUCB prevents the hydrolysis of EETs into DHETs.[5][9] This leads to an accumulation of biologically active EETs in various tissues, enhancing their downstream signaling effects.

The potency of t-AUCB is remarkable, with IC50 values in the low nanomolar range across different species.

Enzyme SourceIC50 Value
Human sEH1.3 nM[11], 0.5 nM[22]
Mouse sEH8 nM[11]
Rat sEH8 nM[11]

This inhibition has been shown to restore beneficial EET levels in disease models. For example, in hypertensive rats, treatment with t-AUCB restored plasma concentrations of 11,12-EET and 14,15-EET, which were reduced in the disease state.[5] This biochemical change is directly linked to the compound's therapeutic effects.

G cluster_pathway Arachidonic Acid Metabolism & t-AUCB Intervention AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) (Active, Anti-inflammatory) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs tAUCB t-AUCB tAUCB->sEH Inhibition

Figure 2. Mechanism of action of t-AUCB within the arachidonic acid pathway.

Applications in Research and Drug Development

The potent activity and favorable pharmacokinetic profile of t-AUCB make it an exceptional tool for preclinical research.[11][23][24] Its use has provided significant insights into the role of the sEH-EET axis in various pathophysiological conditions.

  • Cardiovascular Disease: t-AUCB has been shown to ameliorate vascular endothelial dysfunction and reduce blood pressure in hypertensive animal models.[5] By increasing EETs, it promotes vasodilation and protects endothelial cells.[5][6]

  • Inflammation: sEH inhibition is a validated strategy for reducing inflammation.[2][12] t-AUCB can ameliorate LPS-induced hypotension and modulate inflammatory signaling pathways like NF-κB.[2][11]

  • Neuroprotection: Studies have demonstrated that acute sEH inhibition by t-AUCB can significantly reduce infarct volume and improve functional outcomes in animal models of ischemic stroke.[25]

  • Oncology: t-AUCB has shown anti-glioma activity by suppressing tumor cell growth and inducing cell-cycle arrest.[11] Furthermore, dual inhibition of sEH and COX-2 has been shown to synergistically suppress tumor growth and metastasis.[22]

  • Diabetes and Metabolic Syndrome: The prodrug of t-AUCB, AR9281, has been investigated for its potential to improve glucose metabolism in patients with impaired glucose tolerance.[14][15]

Experimental Protocols

To facilitate the use of t-AUCB in research, this section provides detailed, self-validating protocols for key assays.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to determine the IC50 value of t-AUCB using a fluorogenic substrate. The principle is based on the sEH-catalyzed hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[26][27][28]

Materials:

  • Recombinant human sEH (hsEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • t-AUCB (test inhibitor)

  • Known sEH inhibitor (positive control, e.g., AUDA)

  • DMSO (vehicle)

  • 96-well or 384-well black plates

  • Fluorescence microplate reader (Ex/Em: ~330-360 nm / ~460-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of t-AUCB in DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare a working solution (e.g., 10X final concentration) of each dilution in sEH Assay Buffer. This minimizes the final DMSO concentration in the assay (should be ≤1%).

  • Assay Plate Setup:

    • Add 10 µL of the 10X t-AUCB working solutions to the appropriate wells.

    • Vehicle Control: Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells. This represents 0% inhibition.

    • Positive Control: Add 10 µL of a known sEH inhibitor at a concentration expected to give >90% inhibition.

    • No Enzyme Control (Background): Add 10 µL of Assay Buffer with DMSO. After this step, add 80 µL of Assay Buffer to these wells.

  • Enzyme Addition:

    • Prepare a working solution of hsEH in ice-cold Assay Buffer (e.g., final concentration of 1-3 nM).

    • Add 40 µL of the hsEH solution to all wells except the "No Enzyme Control" wells.

    • Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate (e.g., 50 µM PHOME) in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in the reader, pre-set to the appropriate temperature (e.g., 25-30°C).

    • Measure fluorescence kinetically (e.g., every 30-60 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (No Enzyme Control) from all readings.

    • Calculate the percentage of inhibition for each t-AUCB concentration relative to the Vehicle Control.

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_protocol In Vitro sEH Inhibition Assay Workflow A 1. Prepare Inhibitor (t-AUCB) Dilutions B 2. Add Inhibitor, Vehicle, & Controls to Plate A->B C 3. Add sEH Enzyme (Pre-incubate) B->C D 4. Add Fluorogenic Substrate (Start Reaction) C->D E 5. Measure Fluorescence (Kinetic or Endpoint) D->E F 6. Calculate % Inhibition & Determine IC50 E->F

Figure 3. Workflow for the in vitro fluorometric sEH inhibition assay.

Pharmacodynamic Biomarker Analysis: EET/DHET Ratio by LC-MS/MS

A key pharmacodynamic measure of sEH inhibition in vivo or in cell-based assays is the ratio of the substrate (EETs) to the product (DHETs). A successful inhibition by t-AUCB will significantly increase this ratio. This requires a sensitive and specific LC-MS/MS method.[29][30][31][32]

Materials:

  • Plasma, serum, or cell lysate samples from subjects/cells treated with t-AUCB or vehicle.

  • Deuterated internal standards for each EET and DHET regioisomer to be quantified.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Solvents for extraction (e.g., ethyl acetate, methanol, acetonitrile, formic acid).

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Procedure:

  • Sample Preparation & Extraction:

    • Thaw biological samples on ice.

    • Spike samples with a known amount of the deuterated internal standard mixture.

    • To release esterified lipids, perform saponification (hydrolysis with a base like NaOH) followed by neutralization.

    • Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to purify the lipids and remove proteins and salts.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column to separate the different EET and DHET regioisomers. A gradient elution with a mobile phase consisting of water and acetonitrile (both typically containing 0.1% formic acid) is common. The method must be optimized to resolve the isomers.[29]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and internal standard, define a specific precursor ion ([M-H]⁻) and product ion transition.

      • Example Transition for 14,15-EET: m/z 319 -> fragment ion

      • Example Transition for 14,15-DHET: m/z 337 -> fragment ion

  • Data Analysis & Interpretation:

    • Generate calibration curves for each analyte using standards of known concentrations.

    • Quantify the concentration of each EET and DHET regioisomer in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

    • Calculate the EET/DHET ratio for each regioisomer (e.g., [14,15-EET] / [14,15-DHET]).

    • Self-Validation: A significant, dose-dependent increase in the EET/DHET ratio in the t-AUCB-treated group compared to the vehicle control group validates the in vivo/in-cell target engagement and efficacy of the compound.

Conclusion and Future Directions

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (t-AUCB) is a cornerstone research tool for elucidating the biology of the sEH-EET axis. Its high potency, selectivity, and demonstrated efficacy in a multitude of preclinical disease models underscore the therapeutic potential of sEH inhibition. Future research will likely focus on refining the clinical application of sEH inhibitors, exploring their efficacy in combination therapies, and further investigating the complex downstream signaling networks modulated by the stabilization of EETs. The robust protocols detailed in this guide provide a solid foundation for researchers to confidently explore the multifaceted roles of this important signaling pathway.

References

  • Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. (n.d.). MDPI. [Link]

  • Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent. (2007, November 1). BioSpace. [Link]

  • CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. (n.d.). MDPI. [Link]

  • Arete Therapeutics Initiates Phase IIa Clinical Trial for AR9281, a Novel s-EH Inhibitor to Treat Type 2 Diabetes. (2009, February 10). Fierce Biotech. [Link]

  • Epoxide hydrolase 2. (n.d.). Wikipedia. [Link]

  • Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. (2012, June 20). Semantic Scholar. [Link]

  • Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. (n.d.). PubMed Central. [Link]

  • Anti-inflammatory effects of epoxyeicosatrienoic acids. (2012, July 16). PubMed. [Link]

  • Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. (n.d.). National Institutes of Health. [Link]

  • Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. (n.d.). J-Stage. [Link]

  • Evaluation of Soluble Epoxide Hydrolase (s-EH) Inhibitor in Patients With Mild to Moderate Hypertension and Impaired Glucose Tolerance. (n.d.). ClinicalTrials.gov. [Link]

  • A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. (2016, December 15). PubMed. [Link]

  • Epoxide hydrolase. (n.d.). Wikipedia. [Link]

  • Key pharmacokinetic parameters of t-AUCB and c-AUCB following p.o. or... (n.d.). ResearchGate. [Link]

  • Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. (2020, January 28). Frontiers. [Link]

  • Soluble epoxide hydrolase: gene structure, expression and deletion. (n.d.). PubMed. [Link]

  • Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. (2011, September 1). PubMed. [Link]

  • A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. (n.d.). PubMed Central. [Link]

  • Soluble epoxide hydrolase: Gene structure, expression and deletion. (n.d.). PubMed Central. [Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. (n.d.). PubMed Central. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. [Link]

  • LC–MS/MS analysis for EETs (8, 9–, 11, 12–, and 14, 15–) and DHETs (8,... (n.d.). ResearchGate. [Link]

  • Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti‐inflammatory efficacy of the most promising one t‐AUCB. (n.d.). ResearchGate. [Link]

  • In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). MDPI. [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (n.d.). National Institutes of Health. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. (2023, June 5). Agilent. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019, May 8). PubMed Central. [Link]

  • A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction. (n.d.). PubMed Central. [Link]

  • 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid. (n.d.). Lab Chemicals. [Link]

  • 957062-71-4|3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid. (n.d.). BIOFOUNT. [Link]

Sources

Foundational

Theoretical Modeling of Phenylboronic Acid Derivatives: A Computational Guide for Researchers

Introduction Phenylboronic acids (PBAs) and their derivatives represent a cornerstone of modern chemistry, with applications spanning organic synthesis, materials science, and medicine.[1][2][3] Their unique ability to r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a cornerstone of modern chemistry, with applications spanning organic synthesis, materials science, and medicine.[1][2][3] Their unique ability to reversibly bind with cis-diols has positioned them as invaluable tools for developing sensors, drug delivery systems, and dynamic hydrogels.[3][4][5][6] In the realm of organic synthesis, they are quintessential partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][7] The diverse utility of PBAs stems from the electronic and steric properties of the boronic acid moiety, which can be finely tuned through substitution on the phenyl ring.[8][9]

Theoretical modeling has emerged as an indispensable tool for elucidating the intricate structure-property relationships of PBA derivatives at the molecular level.[10][11] Computational methods provide a powerful lens to investigate reaction mechanisms, predict physicochemical properties, and guide the rational design of novel PBA-based molecules with tailored functionalities.[12][13][14] This guide offers an in-depth exploration of the core theoretical modeling techniques applied to phenylboronic acid derivatives, providing both the conceptual framework and practical insights for researchers in drug development and materials science.

I. Quantum Chemical Methods: Unraveling Electronic Structure and Reactivity

Quantum chemical (QC) calculations are fundamental to understanding the electronic structure, stability, and reactivity of phenylboronic acid derivatives. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties.

A. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules like PBAs due to its favorable balance of accuracy and computational cost.[15][16] DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.

Causality of Choice: DFT is particularly well-suited for PBAs as it can accurately model the geometry of the boronic acid group, including the trigonal planar (sp²) and tetrahedral (sp³) hybridization states of the boron atom, which are crucial for its interactions.[16] It is also effective in modeling transition states in reactions involving PBAs, such as the Suzuki-Miyaura cross-coupling.[7][17]

Key Applications:

  • Geometric Optimization: Determining the most stable three-dimensional structure of PBA derivatives and their complexes.[10][16]

  • Reaction Mechanism Elucidation: Mapping the energy profile of chemical reactions, identifying transition states and intermediates.[7][12][13][18] For instance, DFT calculations have been instrumental in understanding the transmetalation step in the Suzuki-Miyaura reaction.[1][7]

  • Prediction of Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra to aid in the characterization of novel PBA derivatives.[15][16]

  • Electronic Property Analysis: Calculating properties like frontier molecular orbital (HOMO-LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions.[10][15]

B. pKa Prediction: A Critical Parameter

The acid dissociation constant (pKa) is a critical physicochemical property of PBAs, governing their ability to bind to diols and their behavior in biological systems.[8] Computational methods, particularly those combining quantum mechanics with continuum solvation models, have proven effective in predicting the pKa of substituted phenylboronic acids.[8][19]

Methodological Approach: The pKa is typically calculated using a thermodynamic cycle that involves computing the Gibbs free energy of the acidic and basic forms of the molecule in both the gas phase and solution.[19][20] The COSMO-RS model and other implicit solvation models are often employed to accurately capture the effect of the solvent.[8] Machine learning models trained on experimental and quantum chemical data are also emerging as powerful tools for rapid and accurate pKa prediction.[21]

Computational Method Key Strengths Typical Accuracy Reference
DFT with Implicit SolvationHigh accuracy for specific functional groups.±0.3 - 1.0 pKa units[19][20]
COSMO-RSGood predictive power for diverse structures.±1.5 pKa units[8]
QM/Machine LearningHigh speed and good accuracy for large datasets.±0.7 - 1.0 pKa units[21]
Experimental Protocol: DFT Calculation of a Phenylboronic Acid Derivative

This protocol outlines a typical workflow for performing a geometry optimization and frequency calculation for a substituted phenylboronic acid using a DFT approach.

  • Molecule Building: Construct the 3D structure of the phenylboronic acid derivative using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Generation:

    • Select the DFT functional (e.g., B3LYP).[15][16]

    • Choose a suitable basis set (e.g., 6-31+G(d,p)).[15][19]

    • Specify the calculation type as "Opt" (optimization) and "Freq" (frequency).

    • Define the solvent using a continuum model (e.g., PCM for water).

  • Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Result Analysis:

    • Confirm that the geometry optimization has converged.

    • Check for the absence of imaginary frequencies to ensure the structure is a true minimum on the potential energy surface.

    • Analyze the optimized geometry, bond lengths, and angles.

    • Examine the calculated thermodynamic properties and electronic structure (e.g., HOMO/LUMO energies).

Visualization: DFT Workflow for Phenylboronic Acid Analysis

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build Build 3D Structure Input Generate Input File (Functional, Basis Set, Solvent) Build->Input Submit Submit to QC Software Input->Submit Run DFT Calculation (Opt + Freq) Submit->Run Converge Check Convergence Run->Converge Freq Verify No Imaginary Frequencies Converge->Freq Properties Analyze Properties (Geometry, Energies, Spectra) Freq->Properties

Caption: A typical workflow for DFT analysis of a phenylboronic acid derivative.

II. Molecular Dynamics Simulations: Capturing Dynamic Behavior

While quantum chemical methods provide a static picture of molecules, Molecular Dynamics (MD) simulations allow for the exploration of their dynamic behavior over time. MD simulations are particularly valuable for studying the interactions of PBAs with larger biological molecules or their assembly into materials.

Causality of Choice: MD simulations are essential when the flexibility and conformational changes of the system are important. For example, understanding how a PBA-based inhibitor binds to the active site of an enzyme or how PBA-functionalized polymers form hydrogels requires a dynamic perspective.[5][6]

Key Applications:

  • Binding Pose and Affinity: Simulating the binding of a PBA derivative to a protein target to predict its preferred binding mode and estimate the binding free energy.

  • Conformational Analysis: Exploring the conformational landscape of flexible PBA derivatives and their complexes.

  • Hydrogel Formation: Modeling the cross-linking of diol-containing polymers by PBA derivatives to understand the structure and dynamics of the resulting hydrogel network.[5][6]

  • Solvation Effects: Investigating the explicit interactions of PBA derivatives with solvent molecules.

Visualization: Boronic Acid-Diol Interaction Mechanism

Boronic_Acid_Diol_Interaction PBA Phenylboronic Acid (Trigonal) R-B(OH)₂ Intermediate Tetrahedral Intermediate PBA->Intermediate + Diol Diol cis-Diol HO-R'-OH Ester Boronate Ester + 2H₂O Intermediate->Ester - 2H₂O

Caption: The reversible interaction between a phenylboronic acid and a cis-diol.

III. QSAR and Pharmacophore Modeling: Guiding Drug Discovery

In the context of drug discovery, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools for identifying and optimizing new drug candidates.[22][23][24][25]

A. Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26][27] These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Methodological Approach:

  • Data Collection: A dataset of PBA derivatives with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each molecule.[25]

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[27]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.

B. Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target.[22][23][24] Pharmacophore models are used for virtual screening of large compound libraries to identify new molecules with the desired biological activity.[28][29]

Causality of Choice: Pharmacophore modeling is particularly useful when the 3D structure of the target protein is known, or when a set of active ligands has been identified. For PBA-based enzyme inhibitors, a pharmacophore model can capture the key interactions between the inhibitor and the active site, such as hydrogen bonds and hydrophobic contacts.[30]

Key Pharmacophoric Features for PBA Inhibitors:

  • Hydrogen Bond Acceptors/Donors: The boronic acid hydroxyl groups can act as both hydrogen bond donors and acceptors.

  • Aromatic Rings: The phenyl ring often engages in hydrophobic or π-stacking interactions within the active site.

  • Hydrophobic Features: Substituents on the phenyl ring can be tailored to occupy hydrophobic pockets in the target protein.

Visualization: Pharmacophore Model for a PBA Inhibitor

Caption: A hypothetical pharmacophore model for a phenylboronic acid-based inhibitor.

Conclusion

Theoretical modeling provides a powerful and versatile toolkit for investigating the properties and applications of phenylboronic acid derivatives. From the fundamental electronic structure elucidated by quantum chemical methods to the dynamic behavior captured by molecular dynamics simulations and the predictive power of QSAR and pharmacophore modeling, computational approaches offer invaluable insights that complement and guide experimental research. By understanding and applying these methods, researchers can accelerate the design and development of novel phenylboronic acid-based molecules for a wide range of applications in medicine and materials science.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Experimental and density functional theory studies on hydroxymethylation of phenylboronic acids with paraformaldehyde. (n.d.). OUCI. Retrieved January 2, 2026, from [Link]

  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Proposed catalytic cycle based on DFT calculations (mechanism I). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. (2023). Longdom Publishing. Retrieved January 2, 2026, from [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (n.d.). Biotechnology and Food Science. Retrieved January 2, 2026, from [Link]

  • Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. (2020). Soft Matter (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • A computational study of the formation of a boron–oxygen–carbon linkage. The reaction of monohydroxy borane with methanol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved January 2, 2026, from [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. Retrieved January 2, 2026, from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023). bioRxiv. Retrieved January 2, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. Retrieved January 2, 2026, from [Link]

  • Computational pKa Determination. (2023). Reddit. Retrieved January 2, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Pharmacophore modeling and virtual screening for designing potential PLK1 inhibitors. (2008). PubMed. Retrieved January 2, 2026, from [Link]

  • Borylation. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Artificial Intelligence-Enhanced Quantum Chemical Method with Broad Applicability. (2021). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (n.d.). Biomaterials Science (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Integrating QSAR modelling and deep learning in drug discovery. (n.d.). Carolina Digital Repository. Retrieved January 2, 2026, from [Link]

  • QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. (2007). PubMed. Retrieved January 2, 2026, from [Link]

Sources

Exploratory

The Dawn of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Introduction: From Obscurity to Ubiquity Substituted phenylboronic acids, now indispensable reagents in modern synthetic chemistry, have a rich and evolving history. Initially regarded as chemical curiosities, their jour...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Obscurity to Ubiquity

Substituted phenylboronic acids, now indispensable reagents in modern synthetic chemistry, have a rich and evolving history. Initially regarded as chemical curiosities, their journey from discovery to widespread application is a testament to the relentless pursuit of new synthetic methodologies. These organoboron compounds, characterized by a phenyl ring bearing a boronic acid functional group (-B(OH)₂), have become pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Maiyaura cross-coupling reaction, have cemented their status as a cornerstone of contemporary organic synthesis. This guide provides a comprehensive exploration of the discovery, historical development, and ever-expanding applications of this remarkable class of molecules, tailored for researchers, scientists, and professionals in the field of drug development.

Chapter 1: The Genesis of Organoboron Chemistry

The story of phenylboronic acids begins with the foundational work on organoboron compounds. In 1860, the English chemist Sir Edward Frankland, a pioneer in organometallic chemistry, reported the first synthesis and isolation of a boronic acid.[1][2] His work involved a two-stage process where diethylzinc and triethyl borate reacted to form triethylborane, which was subsequently oxidized in air to yield ethylboronic acid.[1][2] Frankland's research laid the groundwork for the field of organoboron chemistry, demonstrating the possibility of forming stable carbon-boron bonds.[3]

It was two decades later, in 1880, that the first aromatic boronic acid, phenylboronic acid, was prepared by Michaelis and Becker.[4] They achieved this by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C) to produce phenylboronyl dichloride, which readily hydrolyzed to phenylboronic acid.[4] While groundbreaking, this method utilized highly toxic and air-sensitive reagents, limiting its practical application.

These early discoveries, though significant, did not immediately lead to the widespread use of boronic acids. For much of the following century, they remained largely a subject of academic curiosity. The impetus for their rise to prominence would come with the development of more practical synthetic routes and the discovery of their remarkable utility in carbon-carbon bond formation.

Chapter 2: The Evolution of Synthetic Methodologies

The journey of substituted phenylboronic acids from laboratory novelties to commercially available reagents was driven by the development of more efficient and versatile synthetic methods. The limitations of early approaches spurred chemists to explore new avenues for their preparation.

Early Synthetic Approaches: The Grignard and Organolithium Era

One of the first significant improvements over the Michaelis and Becker method was the use of organometallic reagents. The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a trialkyl borate ester (e.g., trimethyl borate) followed by acidic hydrolysis became a common method for synthesizing phenylboronic acids.[4]

Generalized Reaction Scheme for Grignard-based Synthesis:

Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ + MgBr(OR) Ar-B(OR)₂ + 2H₂O → Ar-B(OH)₂ + 2ROH

While this method was more practical than using organomercury compounds, it often suffered from low yields. A similar approach utilizing organolithium reagents was also developed, though it too was often plagued by low product yields.[4] These methods, while foundational, were limited in their functional group tolerance, as the highly reactive Grignard and organolithium reagents are incompatible with many common organic functional groups.

The Game-Changer: Palladium-Catalyzed Cross-Coupling Reactions

The landscape of organoboron chemistry was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[5][6] This reaction, now famously known as the Suzuki-Miyaura coupling , provided a highly efficient and versatile method for forming carbon-carbon bonds. The mild reaction conditions, high functional group tolerance, and the use of stable and relatively non-toxic boronic acids as coupling partners propelled these compounds into the mainstream of organic synthesis.[5][6] The significance of this discovery was recognized with the awarding of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[5]

The advent of the Suzuki-Miyaura coupling created a surge in demand for a wide variety of substituted phenylboronic acids, which in turn spurred the development of new and improved synthetic methods for their preparation.

Modern Synthetic Arenal: C-H Borylation and Beyond

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of substituted phenylboronic acids. This approach allows for the direct conversion of a C-H bond on an aromatic ring into a C-B bond, bypassing the need to pre-functionalize the starting material with a halide or other leaving group. This has opened up new possibilities for the synthesis of complex and highly functionalized phenylboronic acids.

Chapter 3: The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The power of substituted phenylboronic acids is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism of this catalytic cycle is crucial for optimizing reaction conditions and expanding its scope. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar²B(OH)₃]⁻ ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr + X⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar¹-Ar² RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a palladium(0) complex (Pd(0)L₂), forming a palladium(II) intermediate (Ar¹-Pd(II)L₂-X).[6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (Ar²) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species ([Ar²B(OH)₃]⁻).[7][8] The halide (X) on the palladium is displaced by the aryl group from the boronate, yielding a diorganopalladium(II) complex (Ar¹-Pd(II)L₂-Ar²).[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar¹ and Ar²) from the palladium(II) complex to form the desired carbon-carbon bond in the product (Ar¹-Ar²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

The choice of ligands (L) on the palladium catalyst and the base used are critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[9][10][11] The base not only activates the boronic acid but also influences the rate of transmetalation.[5][7]

Chapter 4: Applications in Drug Discovery and Materials Science

The versatility of substituted phenylboronic acids has led to their widespread application in various scientific disciplines, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: Building Blocks for Life-Saving Drugs

The stability and low toxicity of boronic acids make them attractive moieties for incorporation into drug candidates.[12] Several FDA-approved drugs contain a boronic acid or a derivative thereof.[13][14]

Drug NameActive MoietyTherapeutic Application
Bortezomib (Velcade®) N-acyl-2-aminoalkylboronic acidProteasome inhibitor for treating multiple myeloma
Ixazomib (Ninlaro®) N-acyl-2-aminoalkylboronic acidProteasome inhibitor for treating multiple myeloma
Vaborbactam (Vabomere®) Cyclic boronic acidβ-lactamase inhibitor for treating bacterial infections
Crisaborole (Eucrisa®) BenzoxaborolePhosphodiesterase 4 inhibitor for treating atopic dermatitis
Tavaborole (Kerydin®) BenzoxaboroleAntifungal agent for treating onychomycosis

Table 1: Examples of FDA-Approved Drugs Containing Boron Moieties.[13][14]

The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature exploited in many of its biological applications, including its use as a warhead for enzyme inhibitors.[1]

Materials Science: Engineering Smart and Functional Materials

In materials science, substituted phenylboronic acids are utilized to create "smart" materials that can respond to specific stimuli.[15][16] The reversible interaction of phenylboronic acids with diols, which is sensitive to pH and the presence of sugars, has been harnessed to develop:

  • Glucose-Responsive Polymers: Hydrogels containing phenylboronic acid moieties can swell or shrink in response to changes in glucose concentration, making them promising materials for insulin delivery systems and continuous glucose monitoring sensors.[15][17]

  • Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond allows for the design of polymers that can autonomously repair damage.[15][17]

  • Biomolecule-Detecting Platforms: Phenylboronic acid-functionalized surfaces and nanoparticles are used to create sensors for the detection of saccharides and other diol-containing biomolecules.[18]

PBA_Applications Figure 2: Key Application Areas of Phenylboronic Acids PBA Substituted Phenylboronic Acids Suzuki Suzuki-Miyaura Coupling PBA->Suzuki Pharma Pharmaceuticals PBA->Pharma Direct Incorporation Materials Advanced Materials PBA->Materials Functional Monomers Sensors Sensors PBA->Sensors Suzuki->Pharma Suzuki->Materials

Caption: Interconnectivity of phenylboronic acids and their major applications.

Chapter 5: Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This section provides a detailed, step-by-step methodology for the synthesis of a representative substituted phenylboronic acid, 4-methoxyphenylboronic acid, via a Grignard reaction.

Reaction Scheme:

4-CH₃OC₆H₄Br + Mg → 4-CH₃OC₆H₄MgBr 4-CH₃OC₆H₄MgBr + B(OCH₃)₃ → 4-CH₃OC₆H₄B(OCH₃)₂ + MgBr(OCH₃) 4-CH₃OC₆H₄B(OCH₃)₂ + 2H₂O --(H⁺)--> 4-CH₃OC₆H₄B(OH)₂ + 2CH₃OH

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: a. In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.). b. Add a small crystal of iodine to the flask. c. Add a solution of 4-bromoanisole (1.0 equiv.) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. d. Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining 4-bromoanisole solution dropwise to maintain a steady reflux. e. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: a. Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. b. Add a solution of trimethyl borate (1.5 equiv.) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. c. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Workup: a. Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid until the solution is acidic (pH ~1-2). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford pure 4-methoxyphenylboronic acid as a white solid.[4]

Synthesis_Workflow Figure 3: Workflow for the Synthesis of 4-Methoxyphenylboronic Acid Start Start Materials: 4-Bromoanisole, Mg, B(OMe)₃ Grignard Grignard Reagent Formation Start->Grignard Borylation Borylation at -78 °C Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Workup Extraction and Drying Hydrolysis->Workup Purification Recrystallization Workup->Purification Product Pure 4-Methoxyphenylboronic Acid Purification->Product

Caption: A step-by-step workflow for the synthesis of 4-methoxyphenylboronic acid.

Chapter 6: Characterization of Substituted Phenylboronic Acids

The unambiguous characterization of substituted phenylboronic acids is essential to ensure their purity and structural integrity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the protons on the phenyl ring and any substituents. The chemical shifts and coupling patterns are indicative of the substitution pattern.[19]

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom attached to the boron typically appears in the range of 130-140 ppm.[20][21]

    • ¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift is sensitive to the coordination state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of δ 27-33 ppm, while tetrahedral (sp³) boronate species appear at higher field (δ 5-15 ppm).[20][21]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of a phenylboronic acid will show characteristic absorptions for the O-H stretch of the boronic acid group (a broad band around 3200-3600 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and vibrations associated with the substituted phenyl ring.[22][23][24][25]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.[26][27][28][29]

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of substituted phenylboronic acids represent a significant chapter in the history of organic chemistry. From their humble beginnings as laboratory curiosities, they have risen to become indispensable tools for synthetic chemists across academia and industry. The transformative impact of the Suzuki-Miyaura coupling reaction cannot be overstated, and it is this reaction that has truly unlocked the potential of this versatile class of reagents. As our understanding of their reactivity continues to deepen and new applications in areas such as catalysis, sensing, and medicine emerge, the legacy of substituted phenylboronic acids is sure to endure and their future in chemical science remains exceptionally bright.

References

  • Boronic acid. In Wikipedia; 2024. [Link]

  • Phenylboronic acid – preparation and application. Georganics. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. ResearchGate. [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. American Chemical Society. [Link]

  • Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Royal Society of Chemistry. [Link]

  • Suzuki reaction. In Wikipedia; 2024. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. Reddit. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. National Institutes of Health. [Link]

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Phenylboronic acid-polymers for biomedical applications. Semantic Scholar. [Link]

  • Dialkylbiaryl phosphine ligands. In Wikipedia; 2024. [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. CoLab. [Link]

  • Can Phenylboronic Acid be used in material science? Sparrow. [Link]

  • Hall, D. G. (2011).
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]

  • 4-Methoxyphenylboronic acid. SpectraBase. [Link]

  • (4-Methoxyphenyl)boronic acid. PubChem. [Link]

  • 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. iChemical. [Link]

  • 4-METHOXYPHENYL BORONIC ACID. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Sir Edward Frankland. Britannica. [Link]

  • Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.
  • Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–144). American Chemical Society. [Link]

  • Frankland Papers. The University of Manchester Library. [Link]

  • FDA-approved boron-containing drugs. ResearchGate. [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Other FDA approved α‐aminoalkylboronic acid‐containing drugs. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]

  • FDA List of Authorized Generic Drugs. U.S. Food and Drug Administration. [Link]

  • UNII - L12H7B02G5. U.S. Food and Drug Administration. [Link]

Sources

Foundational

potential biological activities of hydroxycyclohexyl-containing compounds

An In-Depth Technical Guide to the Potential Biological Activities of Hydroxycyclohexyl-Containing Compounds Foreword The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Hydroxycyclohexyl-Containing Compounds

Foreword

The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. The introduction of a hydroxyl group transforms this simple carbocycle into a versatile pharmacophore—the hydroxycyclohexyl moiety—capable of forming critical hydrogen bonds with biological targets. This guide delves into the diverse and potent biological activities of compounds containing this functional group. We will move beyond a simple catalog of activities, instead exploring the underlying mechanisms, the experimental rationale for their investigation, and the practical methodologies required to validate their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the hydroxycyclohexyl scaffold in their discovery programs.

Chapter 1: Antiviral Activity - The Paradigm of Neuraminidase Inhibitors

The most prominent success story for a compound featuring a hydroxycyclohexyl mimic is oseltamivir (Tamiflu®), a cornerstone in the treatment and prophylaxis of influenza. While oseltamivir technically contains a cyclohexene ring, its design as a transition-state analog of sialic acid provides a powerful illustration of how this core structure can be exploited to achieve potent and selective enzyme inhibition.

Mechanism of Action: Halting Viral Egress

Oseltamivir is an orally administered prodrug, oseltamivir phosphate, which is rapidly converted by hepatic esterases into its active form, oseltamivir carboxylate.[1][2] The therapeutic action of oseltamivir carboxylate is rooted in its function as a potent and selective competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[3][4]

The NA enzyme is a glycoprotein crucial for the viral life cycle.[1] Its primary role is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected host cells. This cleavage is essential for the release of newly formed progeny virions, preventing their self-aggregation and their attachment to the infected cell surface, thereby facilitating the spread of the infection.[1][5]

Oseltamivir carboxylate mimics the natural substrate of the neuraminidase enzyme.[1][3] It binds with high affinity to the active site of the NA enzyme on both influenza A and B viruses, effectively blocking its enzymatic activity.[5] Without functional neuraminidase, the newly synthesized virions remain tethered to the host cell, unable to infect new cells. This action curtails the spread of the virus, allowing the host's immune system to combat the infection more effectively.[6][7] For maximum efficacy, treatment must be initiated within 48 hours of symptom onset, coinciding with the peak of viral replication.[5][7]

Diagram 1: Mechanism of Neuraminidase Inhibition by Oseltamivir

Oseltamivir_Mechanism cluster_virus_lifecycle Normal Influenza Virus Replication cluster_inhibition Inhibition by Oseltamivir Virion New Virion Neuraminidase Neuraminidase (NA) Enzyme Virion->Neuraminidase Binds to HostCell Infected Host Cell (with Sialic Acid Receptors) Release Virus Release & Spread HostCell->Release Enables Neuraminidase->HostCell Cleaves Sialic Acid NoRelease Viral Egress Blocked Oseltamivir Oseltamivir Carboxylate (Active Form) BlockedNA Inactive NA-Oseltamivir Complex Oseltamivir->BlockedNA Competitively Binds to NA Active Site BlockedNA->NoRelease Prevents Sialic Acid Cleavage

Caption: Competitive inhibition of neuraminidase by oseltamivir prevents viral release.

Mechanisms of Resistance

The primary mechanism of resistance to oseltamivir involves point mutations in the viral neuraminidase gene, leading to amino acid substitutions that reduce the binding affinity of oseltamivir carboxylate.[8][9] The most frequently reported mutation is the histidine-to-tyrosine substitution at position 275 (H275Y) in N1 subtypes.[3][9][10] This mutation alters the hydrophobic pocket where the drug binds, hindering its access to the active site without completely abolishing the enzyme's ability to process its natural substrate, sialic acid.[8][11] Other mutations, such as N294S and E119V, have also been identified to confer resistance.[3][11] Monitoring for these mutations is critical for public health surveillance.

Methodology Spotlight: In Vitro Antiviral Assays

Evaluating the antiviral potential of novel hydroxycyclohexyl-containing compounds requires robust and reproducible in vitro assays. The choice of assay depends on the specific research question, from high-throughput primary screening to detailed mechanistic studies.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is a workhorse for initial screening, assessing a compound's ability to protect cells from virus-induced damage and death.

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: When cells are confluent, remove the growth medium. Add the compound dilutions to the wells. Subsequently, add a standardized amount of virus (e.g., 100 TCID₅₀) to all wells except for the cell control and toxicity control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is clearly visible in the virus control wells.

  • Quantification of CPE: Assess cell viability. This is commonly done by adding a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Neutral Red dye.[12] Live cells metabolize the dye, producing a colored formazan product that can be quantified by measuring absorbance with a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits CPE by 50% compared to the virus control. Simultaneously, calculate the 50% cytotoxic concentration (CC₅₀) from the toxicity control wells (cells with compound but no virus). The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This assay provides a more quantitative measure of antiviral activity by counting discrete plaques (zones of cell death) formed by the virus.[13]

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU)) and incubate for 1 hour at 37°C to allow the compound to bind to the virus or interfere with its initial activity.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow 1 hour for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing agar or carboxymethyl cellulose). This overlay restricts the spread of progeny virions, ensuring that they only infect adjacent cells, leading to the formation of localized plaques.[12]

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Staining and Counting: Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background. Count the number of plaques in each well.

  • Data Analysis: Calculate the compound concentration that reduces the number of plaques by 50% (PRNT₅₀) compared to the virus control.

Data Summary: Antiviral Activity

The following table summarizes representative antiviral activity data.

Compound ExampleVirus TargetAssay TypeEC₅₀ / IC₅₀Cell LineReference
Oseltamivir CarboxylateInfluenza A/H1N1Neuraminidase Inhibition2.5 nM (IC₅₀)N/A (Enzyme)[5]
Oseltamivir CarboxylateInfluenza A/H3N2Neuraminidase Inhibition0.96 nM (IC₅₀)N/A (Enzyme)[5]
Oseltamivir CarboxylateInfluenza BNeuraminidase Inhibition60 nM (IC₅₀)N/A (Enzyme)[5]
Fleximer Nucleoside 1Dengue Virus (DENV)Antiviral Assay0.057 µM (EC₅₀)N/A[14]
Fleximer Nucleoside 1Yellow Fever Virus (YFV)Antiviral Assay0.37 µM (EC₅₀)N/A[14]

Chapter 2: Anticancer and Cytotoxic Activities

The hydroxycyclohexyl scaffold is also present in molecules exhibiting potent cytotoxic activity against various cancer cell lines. The rigid, three-dimensional nature of the ring system allows for precise positioning of functional groups to interact with protein targets involved in cell proliferation and survival pathways.

Mechanisms of Cytotoxicity: Inducing Apoptosis

Several studies have identified hydroxycyclohexyl-containing compounds that exert their anticancer effects by inducing apoptosis, or programmed cell death. One common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[15]

Diagram 2: Apoptosis Induction Pathway

Apoptosis_Pathway Compound Hydroxycyclohexyl Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Modulation of the Bax/Bcl-2 ratio by a cytotoxic compound to induce apoptosis.

Methodology Spotlight: Cell Viability and Apoptosis Assays

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., HepG2 human liver cancer cells, HCC1806 human breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hydroxycyclohexyl-containing compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined using non-linear regression analysis.

Data Summary: Cytotoxic Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
NaphthoquinonesHepG2 (Human Liver)18.2 - 57.6[15]
NaphthoquinonesHCC1806 (Human Breast)35.4[15]
LignansHep-2 (Human Larynx)3.6 - 28.0[16]
LignansC6 (Rat Glioma)3.2 - 10.7[16]
Egregiachlorane AHL-60 (Human Leukemia)4.9[16]

Chapter 3: Neuromodulatory Activities - Targeting the Nociceptin Receptor

The hydroxycyclohexyl moiety has been incorporated into ligands targeting G-protein coupled receptors (GPCRs), including the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor. The NOP receptor system is implicated in a wide range of physiological processes, including pain, anxiety, and memory.[17]

Mechanism of Action: NOP Receptor Inhibition

Substituted cyclohexyl compounds have been developed as potent inhibitors of NOP receptor enzymatic activity.[17] Agonist binding to the NOP receptor typically activates Gi/Go proteins, which in turn trigger several downstream effector functions:

  • Inhibition of adenylate cyclase, leading to reduced cAMP levels.

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Inhibition of voltage-dependent N-type calcium channels.

By acting as inhibitors (antagonists), hydroxycyclohexyl-containing compounds can block these signaling pathways, making them valuable tools for studying the NOP system and potential therapeutics for neurological and pain-related disorders.[17]

Diagram 3: General Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead (Lead Generation) Hit->LeadGen SAR Studies LeadOpt Lead Optimization LeadGen->LeadOpt Improve Potency, Selectivity, PK/PD Preclinical Preclinical Development LeadOpt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Library Compound Library (e.g., Hydroxycyclohexyl Derivatives) Library->HTS

Caption: A typical workflow for a drug discovery campaign, from target to clinical trials.

Conclusion

The hydroxycyclohexyl moiety is a privileged scaffold in modern drug discovery, demonstrating a remarkable breadth of biological activity. From the well-established antiviral efficacy of oseltamivir's core structure to emerging roles in oncology and neuromodulation, this functional group provides a robust framework for designing potent and selective therapeutic agents. Its ability to form key hydrogen bond interactions and provide a defined three-dimensional structure ensures its continued relevance. Future research will undoubtedly uncover new protein targets and novel therapeutic applications for this versatile chemical entity, underscoring the importance of continued exploration in synthesis, screening, and mechanistic studies.

References

  • Wikipedia. Oseltamivir.
  • Medical News Today. (2025-05-01). How Tamiflu works: Mechanism of action explained.
  • Dr.Oracle. (2025-10-30). What is the mechanism of action of Oseltamivir (Tamiflu)
  • NIH, NCBI Bookshelf.
  • Patsnap Synapse. (2024-07-17).
  • NIH, PMC. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir.
  • Healthline. (2025-03-27). How Tamiflu Works: How Long It Takes to Work and More.
  • ChemicalBook. Uses and mechanism of Oseltamivir.
  • News-Medical.Net. Tamiflu - Oseltamivir Resistance.
  • YouTube. (2010-02-23). Mechanism of Resistance to Oseltamivir.
  • CDC. (2025-12-19). Influenza Antiviral Drug Resistance.
  • Google Patents. US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors.
  • IAR, USU. In Vitro Antiviral Testing.
  • ResearchGate. Biological activities of compounds 1-7. [Download Table].
  • PubMed Central, NIH.
  • PubMed Central, NIH. In vitro susceptibility of 10 clinical isolates of SARS coronavirus to selected antiviral compounds.
  • MDPI.

Sources

Exploratory

solubility profile of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

An In-depth Technical Guide to the Solubility Profile of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid Authored by: A Senior Application Scientist Publication Date: January 3, 2026 Abstract The solubility of a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Authored by: A Senior Application Scientist

Publication Date: January 3, 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the , a molecule of interest in drug discovery due to the versatile chemistry of its boronic acid moiety.[1][2] Boronic acids are recognized for their role as enzyme inhibitors and their utility in forming complex organic molecules, making them valuable in medicinal chemistry.[3][4][5] This document outlines the foundational physicochemical principles governing the solubility of this compound, presents detailed, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and discusses the critical influence of pH and excipients. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating high-quality, reproducible solubility data essential for advancing preclinical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone for oral drug delivery, directly influencing dissolution rate, absorption, and ultimately, bioavailability.[6][7] 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid incorporates structural features that present both opportunities and challenges for solubility. The phenylboronic acid group offers a reactive handle for chemical synthesis and potential for targeted interactions, while the trans-hydroxycyclohexylcarbamoyl substituent introduces elements of polarity and hydrogen bonding capacity that significantly impact its interaction with solvent molecules.[8][9]

Boronic acids, as a class, are weak Lewis acids that can form reversible covalent complexes with diols, a property that is both biologically relevant and a key consideration in formulation.[3][10] Their solubility is often pH-dependent, and they have a propensity to undergo dehydration to form less soluble cyclic anhydrides known as boroxines.[11][12] A thorough understanding and precise measurement of the solubility of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid are therefore indispensable for guiding formulation strategies, predicting in vivo behavior, and ensuring the development of a safe and effective therapeutic agent.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data and predicting its behavior under various conditions.

Molecular Structure and Properties

The key physicochemical parameters for 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid are summarized below. These values are a combination of data available in public databases and predicted values that serve as a baseline for experimental design.

PropertyValue / Predicted ValueSource / MethodSignificance for Solubility
Molecular Formula C₁₃H₁₈BNO₄PubChemProvides the elemental composition.[9]
Molecular Weight 263.10 g/mol PubChemInfluences diffusion and dissolution rates.[9]
CAS Number 957062-71-4Sobekbio BiosciencesUnique chemical identifier.[13]
Predicted pKa 7.85 ± 0.10ChemicalBookCritical for understanding pH-dependent solubility.[14] The boronic acid group's acidity (pKa ~9 for unsubstituted phenylboronic acid) is key.[3]
Predicted XlogP Not AvailablePubChemIndicates lipophilicity and potential for solubility in organic vs. aqueous media.[9]
Hydrogen Bond Donors 4 (2 from B(OH)₂, 1 from cyclohexanol OH, 1 from amide NH)CalculatedHigh potential for interaction with polar protic solvents like water.
Hydrogen Bond Acceptors 4 (2 from B(OH)₂, 1 from cyclohexanol OH, 1 from C=O)CalculatedHigh potential for interaction with polar solvents.
The Influence of pH on Ionization

The boronic acid moiety, -B(OH)₂, is a Lewis acid that accepts a hydroxide ion to form a tetrahedral boronate species, B(OH)₃⁻. This equilibrium is pH-dependent. The predicted pKa of 7.85 suggests that the molecule will transition from its neutral, less soluble form at acidic pH to an anionic, more soluble boronate form as the pH increases above this value.[14] This pH-solubility relationship is a critical parameter to characterize experimentally. The stability of boronate esters is highly dependent on pH, with lower pKa values generally favoring the formation of stronger complexes.[15][16]

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile, it is imperative to measure both kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the compound's behavior. Kinetic solubility is relevant for early discovery stages where high-throughput screening is common, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[7][17][18]

Kinetic Solubility Profiling via Nephelometry

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[7] This method is rapid and requires minimal compound, making it ideal for early-stage assessment. Nephelometry, which measures light scattering from suspended particles, provides a sensitive endpoint for precipitation.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense 98 µL of a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4 phosphate-buffered saline) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first row of the plate, achieving a starting concentration of 200 µM with 2% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a 2-fold serial dilution down the columns of the plate.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for 2 hours to allow for precipitation. Measure the turbidity of each well using a plate-based nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.

Causality and Self-Validation: The use of a standardized DMSO concentration (≤2%) is critical, as higher concentrations of the organic co-solvent can artificially inflate the measured solubility. Including multiple pH buffers is essential to screen for pH-dependent effects early on. The visual confirmation of precipitate in wells with high turbidity readings serves as a simple validation step.

Thermodynamic Solubility Profiling via the Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method, though lower-throughput, is the gold standard for this measurement.[19]

  • Sample Preparation: Add an excess amount of solid 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid to vials containing various relevant aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate the gastrointestinal tract).

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. For boronic acids, 24 to 48 hours is typically recommended to ensure complete equilibration between the solid state, the dissolved acid, and any potential boroxine anhydrides.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 20 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound. A validated analytical method is crucial for accuracy. Ultra-high performance liquid chromatography with mass spectrometry (UPLC-MS/MS) is highly recommended for its sensitivity and selectivity, especially given the potential for boroxine formation which can complicate UV-based analysis.[20][21]

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.

Causality and Self-Validation: The extended equilibration time is crucial to overcome the kinetic barriers associated with dissolving the solid and to allow the boronic acid-boroxine equilibrium to be established.[12] The dual-step phase separation (centrifugation and filtration) minimizes the risk of carrying over fine solid particles into the supernatant, which would lead to an overestimation of solubility. Analyzing the solid residue post-equilibration is a critical validation step; a change in polymorphic form would mean the measured solubility corresponds to a different, potentially more soluble, solid state than the starting material.[17]

Visualization of Experimental Workflows

Diagrams provide a clear, at-a-glance understanding of the experimental processes.

KineticSolubilityWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock 10 mM Stock in DMSO Add Add 2 µL Stock to first row (200 µM) Stock->Add Dispense Plate 96-Well Plate (98 µL Buffer/well) Plate->Add Dilute Serial Dilution Add->Dilute 2-fold Incubate Incubate (2h, 25°C) Dilute->Incubate Read Read Turbidity (Nephelometer) Incubate->Read Analyze Determine Highest Clear Concentration Read->Analyze

Caption: Workflow for the kinetic solubility assay.

ThermoSolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate (24-48h Shake-Flask) A->B C Phase Separation (Centrifuge & Filter) B->C D Quantify Supernatant (UPLC-MS/MS) C->D Saturated Solution E Analyze Solid Residue (XRPD) C->E Remaining Solid

Caption: Workflow for the thermodynamic shake-flask assay.

Impact of Formulation Variables

pH-Solubility Profile

Based on the predicted pKa of 7.85, a detailed pH-solubility profile is essential.[14] The thermodynamic solubility should be determined across a wide pH range (e.g., pH 2 to 10) to construct a profile that clearly shows the transition from the neutral species to the more soluble boronate anion. This profile is critical for predicting solubility in different regions of the gastrointestinal tract and for developing pH-modified formulations. The relationship between pKa, pH, and binding constants for boronic acids is complex but crucial for understanding their behavior in solution.[16]

Interaction with Excipients: The Role of Diols

A unique feature of boronic acids is their ability to form reversible boronate esters with 1,2- and 1,3-diols.[3][22] This interaction can be leveraged in formulation. Pharmaceutical excipients containing diol functionalities, such as mannitol, sorbitol, or even polyethylene glycol (PEG), can significantly increase the aqueous solubility of boronic acids.[23] This occurs through the formation of a more soluble boronate ester complex, which also shifts the apparent pKa of the boronic acid.[23] It is highly recommended to perform solubility studies in the presence of such excipients to explore potential formulation strategies for enhancing solubility and stability.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of the . By employing robust, validated methodologies for both kinetic and thermodynamic solubility, and by thoroughly investigating the impact of pH and excipients, researchers can generate the critical data needed to de-risk and advance this compound through the drug development pipeline. The principles and protocols detailed herein are designed to ensure data integrity and provide the causal understanding necessary for rational formulation design. Future work should focus on correlating these in vitro solubility data with in vivo pharmacokinetic studies to establish a predictive and reliable biopharmaceutical profile.

References

Foundational

Spectroscopic Characterization of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles. The methodologies described herein are designed to ensure data integrity and reproducibility, reflecting best practices in analytical chemistry.

Molecular Structure and Analytical Rationale

The structural integrity and purity of a compound are paramount in any research and development setting. For 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, its utility is directly linked to its well-defined structure, featuring a phenylboronic acid moiety, an amide linkage, and a trans-substituted cyclohexanol ring. Spectroscopic analysis provides the definitive confirmation of this structure.

The analytical workflow is designed to probe different aspects of the molecule:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies key functional groups present in the molecule.

  • Mass Spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern, further corroborating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, both ¹H and ¹³C NMR would be essential. Additionally, ¹¹B NMR provides direct information about the environment of the boron atom.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and allows for the observation of exchangeable protons (OH, NH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex spin systems of the cyclohexyl and phenyl rings.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹¹B NMR: This technique is highly useful for observing the boron center. The chemical shift will indicate whether the boron is trigonal (boronic acid) or tetrahedral (boronate ester or adduct).[1][2]

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Predicted ¹H NMR Spectral Data

While the exact experimental spectrum is not publicly available, a predicted spectrum can be constructed based on known chemical shifts of similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic-H7.5 - 8.2m4HThe protons on the phenyl ring will appear in the aromatic region. The meta-substitution pattern will lead to a complex multiplet.
Amide-NH~8.5br s1HThe chemical shift is solvent-dependent and the peak may be broad due to quadrupole effects and exchange.
Cyclohexyl-CH (axial, C1)~3.8m1HThis proton is adjacent to the nitrogen and will be shifted downfield.
Cyclohexyl-CH (axial, C4)~3.5m1HThis proton is adjacent to the hydroxyl group.
Cyclohexyl-CH₂ (axial/equatorial)1.2 - 2.0m8HThe remaining cyclohexyl protons will form a complex overlapping multiplet in the aliphatic region.[3][4][5][6]
Alcohol-OH~4.5d1HThis peak may be broad and its position is dependent on concentration and solvent.
Boronic acid-B(OH)₂~8.0s2HThese protons are acidic and may exchange with water in the solvent, leading to a broad signal or no signal at all.
Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carbonyl C=O~165The amide carbonyl carbon is typically found in this region.
Aromatic C-B~135The carbon atom directly attached to the boron atom. The signal may be broad due to the quadrupolar nature of the boron atom.
Aromatic C-H/C-C125 - 135The remaining four carbons of the phenyl ring.
Cyclohexyl C-N~50Carbon atom attached to the amide nitrogen.
Cyclohexyl C-O~70Carbon atom attached to the hydroxyl group.
Cyclohexyl CH₂25 - 35The remaining four methylene carbons of the cyclohexyl ring.
Predicted ¹¹B NMR

For a phenylboronic acid, a single resonance is expected in the ¹¹B NMR spectrum. The chemical shift is indicative of the coordination state of the boron atom. A trigonal sp²-hybridized boronic acid typically shows a signal around 22-30 ppm.[1][2] Formation of a boronate ester or a Lewis acid-base adduct would result in a significant upfield shift to the region characteristic of tetrahedral sp³-hybridized boron.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group Notes
3400 - 3200 (broad)O-H stretchAlcohol, Boronic AcidThis broad band is due to hydrogen bonding of the alcohol and boronic acid hydroxyl groups.[7][8]
~3300N-H stretchAmideThis peak may be overlapped with the broad O-H stretch.
3100 - 3000C-H stretchAromaticCharacteristic C-H stretching of the phenyl ring.
2950 - 2850C-H stretchAliphaticC-H stretching of the cyclohexyl ring.
~1640C=O stretch (Amide I)AmideA strong absorption characteristic of the amide carbonyl group.
~1550N-H bend (Amide II)AmideThis band, in conjunction with the Amide I band, is diagnostic for the amide linkage.
~1417B-O stretchBoronic AcidAsymmetric stretching of the B-O bonds in the boronic acid group.[9]
~1350B-O-H bendBoronic AcidIn-plane bending of the boronic acid hydroxyl groups.
~1100B-C stretchPhenylboronic acidStretching vibration of the bond between the boron and the phenyl ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: MS
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Data Acquisition: The analysis can be performed in either positive or negative ion mode. Boronic acids often give strong signals in the negative ion mode.[10][11]

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₃H₁₈BNO₄

  • Monoisotopic Mass: 263.1329 g/mol [12]

  • Expected Ions:

    • Positive Ion Mode: [M+H]⁺ at m/z 264.1402, [M+Na]⁺ at m/z 286.1221

    • Negative Ion Mode: [M-H]⁻ at m/z 262.1256

A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions.[13] ESI, being a soft ionization technique, helps to minimize this, but the possibility of observing boroxine-related ions should be considered.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information. A plausible fragmentation pathway is illustrated below.

G parent [M+H]⁺ m/z 264.14 frag1 Loss of H₂O m/z 246.13 parent->frag1 - H₂O frag2 Loss of C₆H₁₁NO m/z 147.04 parent->frag2 - Hydroxycyclohexylamine frag3 Loss of B(OH)₃ m/z 202.12 parent->frag3 - Boric Acid

Caption: Predicted MS/MS fragmentation of the protonated molecule.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this compound and similar boronic acid derivatives, ensuring high standards of analytical rigor and data quality.

References

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

  • FTIR spectrum of boric acid. ResearchGate. [Link]

  • Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. NIH. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

  • Cyclohexylamine. SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Human Metabolome Database. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). [Link]

  • bmse000451 Cyclohexylamine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Cyclohexylamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid (C13H18BNO4). PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for utilizing 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid derivative is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures. These notes offer insights into the reaction mechanism, key experimental considerations, and a comprehensive, adaptable protocol for its successful implementation.

Introduction: The Strategic Value of Functionalized Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction is particularly crucial in drug discovery, where the biaryl motif is a prevalent scaffold in a vast array of therapeutic agents.[1] The title compound, 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-71-4), offers a unique combination of functionalities.[3] The boronic acid group serves as the reactive handle for the cross-coupling, while the trans-4-hydroxycyclohexylcarbamoyl moiety provides a vector for hydrogen bonding, chirality, and can influence the pharmacokinetic properties of the final molecule.

The presence of both amide and alcohol functionalities necessitates careful optimization of reaction conditions to achieve high yields and avoid side reactions. This guide is designed to provide a robust starting point for researchers employing this versatile reagent.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 957062-71-4[3]
Molecular Formula C₁₃H₁₈BNO₄[3]
Molecular Weight 263.1 g/mol [3]
Appearance Typically a white to off-white solid
Purity ≥98% (commercially available)[3]
Storage 2-8°C under an inert atmosphere

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation (Base, Ar'B(OH)₂) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: A General Guideline

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Reagents and Equipment
  • 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1 v/v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup and Execution

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Solvent Degassing: Degas the chosen solvent system by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to use. This is critical to prevent oxidation of the palladium catalyst.

  • Charging the Reaction Vessel: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv.), 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system to the flask via a cannula or syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction in a sealed microwave vial to 120-150 °C for 15-45 minutes.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent (typically the aryl bromide) is observed. Reaction times can vary from 2 to 24 hours for conventional heating.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the desired biaryl product.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling with this functionalized boronic acid hinges on several factors:

  • Choice of Catalyst and Ligand: For electron-rich or sterically hindered aryl halides, more sophisticated catalysts and ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve good yields.[8]

  • Base Selection: The choice of base is critical. K₃PO₄ is often effective for challenging couplings, while K₂CO₃ is a good general-purpose base. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[9]

  • Inert Atmosphere: Strict exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.[9]

  • Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can sometimes be observed. This can often be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of reagents.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing side reaction, especially at elevated temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help to mitigate this.

Conclusion

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a highly valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can successfully incorporate this reagent into a wide range of complex molecules for applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for further optimization and exploration.

References

Sources

Application

Application Notes &amp; Protocols: Phenylboronic Acids in Targeted Cancer Therapy

Introduction: The Unique Chemistry of Phenylboronic Acid in Oncology Phenylboronic acid (PBA) and its derivatives have emerged as a versatile and powerful tool in the landscape of targeted cancer therapy.[1][2] Unlike tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Phenylboronic Acid in Oncology

Phenylboronic acid (PBA) and its derivatives have emerged as a versatile and powerful tool in the landscape of targeted cancer therapy.[1][2] Unlike traditional chemotherapeutics that often suffer from a lack of specificity, PBA-based systems offer a sophisticated approach to selectively engage cancer cells while minimizing collateral damage to healthy tissues.[3] The core of this capability lies in the unique chemistry of the boron atom in PBA. As a mild Lewis acid, it can form reversible covalent bonds (boronate esters) with compounds containing cis-1,2- or 1,3-diol functionalities.[4][5][6]

This singular property allows PBA to act as a molecular recognition element for specific glycans that are overexpressed on the surface of cancer cells, most notably sialic acid (SA).[7][8] The interaction is further refined by its pH sensitivity; the stability of the PBA-SA ester bond increases in the slightly acidic microenvironment characteristic of solid tumors (pH ~6.5), enhancing binding selectivity compared to the physiological pH of healthy tissues (pH 7.4).[1][9][10] This guide provides an in-depth exploration of the mechanisms, applications, and practical protocols for leveraging phenylboronic acids in the development of next-generation targeted cancer therapies.

Section 1: Core Mechanisms of Phenylboronic Acid in Cancer Targeting

Targeting the Glycocalyx: The Sialic Acid Overexpression Hallmark

A fundamental distinction between many cancer cells and their healthy counterparts is the alteration of their cell surface glycosylation patterns, a phenomenon often referred to as "hypersialylation".[7][11] Sialic acids, terminal monosaccharides on glycoprotein and glycolipid chains, are frequently overexpressed in various cancers, including breast, lung, colon, and pancreatic cancer.[9][12] This overexpression is intimately linked with tumor progression, metastasis, and immune evasion.[7][12]

PBA-functionalized agents exploit this hallmark by using the boronic acid moiety as a "warhead" to dock onto the sialic acid residues. This interaction facilitates the targeted delivery of therapeutic payloads directly to the tumor site.[1][7] The pH-dependent nature of this binding is a critical advantage, as the acidic tumor microenvironment enhances the affinity of PBA for SA, leading to preferential accumulation of the therapeutic agent within the tumor.[9][10]

Caption: PBA-decorated nanocarriers selectively bind to overexpressed sialic acid on cancer cells.

Proteasome Inhibition: The Bortezomib Paradigm

While not a targeting mechanism in the sense of cell surface recognition, the application of a boronic acid-containing molecule as a direct-acting therapeutic is best exemplified by Bortezomib (Velcade®). Bortezomib is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[13][14] Its mechanism relies on the boron atom's ability to bind with high affinity and specificity to the catalytic site of the 26S proteasome.[14][15]

The proteasome is a cellular complex responsible for degrading misfolded or unnecessary proteins, including key regulators of the cell cycle and apoptosis.[16] By inhibiting the proteasome, Bortezomib disrupts cellular homeostasis, preventing the degradation of pro-apoptotic factors and cell cycle inhibitors (e.g., p27, IκB).[13][17] This leads to cell cycle arrest, typically at the G2-M phase, and the induction of programmed cell death (apoptosis).[15][17]

Caption: Bortezomib inhibits the proteasome, leading to apoptosis and cell cycle arrest.

Section 2: Applications in Drug Delivery and Diagnostics

The ability of PBA to target cancer cells has been harnessed to create sophisticated drug delivery systems (DDS) and diagnostic tools.[1][18]

PBA-Decorated Nanocarriers

By functionalizing the surface of nanocarriers—such as polymeric micelles, nanoparticles, and liposomes—with PBA moieties, researchers can engineer systems for the targeted delivery of a wide range of anticancer agents.[3][7][8]

  • Chemotherapy: Conventional drugs like doxorubicin (DOX) can be encapsulated within PBA-modified nanoparticles.[19] This strategy increases drug accumulation at the tumor site through both passive (Enhanced Permeability and Retention, EPR effect) and active PBA-mediated targeting, thereby enhancing therapeutic efficacy while reducing systemic toxicity.[19][20]

  • Gene Therapy: PBA-decorated nanovectors have shown promise in delivering genetic material (e.g., siRNA, plasmids) to cancer cells.[7][11] The specific binding helps overcome cellular barriers to gene delivery.

  • Stimuli-Responsive Release: Advanced systems incorporate additional functionalities. For instance, linkers that are sensitive to the high levels of reactive oxygen species (ROS) within cancer cells can be used to conjugate the drug.[19][21] Upon internalization into the cancer cell, the high ROS environment cleaves the linker, releasing the drug payload precisely where it is needed.

Cancer Biomarker Sensing

The specific interaction between PBA and cis-diol-containing molecules makes it an excellent candidate for developing biosensors for cancer diagnostics.[22] These sensors can be designed to detect:

  • Soluble Glycoproteins: Many cancer biomarkers shed into the bloodstream are glycoproteins (e.g., CA 15-3).[23] PBA-functionalized surfaces on electrochemical or optical sensors can capture these biomarkers for quantitative detection.[23][24]

  • Whole-Cell Detection: By immobilizing PBA on a sensor chip, it's possible to detect and quantify cancer cells in a sample based on their surface sialic acid expression.[25] This has applications in early diagnosis and monitoring disease progression.

Table 1: Phenylboronic Acid Binding Affinity for Sugars
LigandBinding Constant (Kb, M-1) at pH 7.4Binding Constant (Kb, M-1) at pH 6.5Key Insight
Sialic Acid (SA)~12.7~15-20Strong binding at physiological pH, which is further enhanced in the acidic tumor microenvironment.[9]
Methyl-SA (Me-SA)~3.4~6.0Demonstrates the importance of the free carboxyl group in SA for strong binding, but still shows increased affinity at lower pH.[9]
Glucose~2.9~1.5Significantly weaker binding compared to sialic acid, highlighting PBA's selectivity.
Galactose~4.7~2.1Weaker binding than SA; the complex is less stable in acidic conditions.

Note: Binding constants are approximate and can vary based on the specific PBA derivative and experimental conditions.

Section 3: Experimental Protocols

Protocol: Synthesis of a PBA-Functionalized Lipid for Nanocarrier Formulation

This protocol describes the synthesis of DSPE-PEG-PBA, a common building block for creating PBA-targeted liposomes or micelles. The procedure involves a straightforward amide coupling reaction.

Rationale: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) provides the lipid anchor for insertion into a nanocarrier membrane. Polyethylene glycol (PEG) acts as a hydrophilic spacer to enhance stability and circulation time. The terminal N-hydroxysuccinimide (NHS) ester on the PEG chain is a reactive group for conjugation with an amine-functionalized PBA.[19]

Materials:

  • DSPE-PEG-NHS (e.g., MW 3400 Da)

  • 3-Aminophenylboronic acid (PBA-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 1000-2000 Da)

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG-NHS (e.g., 30 mg, 0.0088 mmol) in 10 mL of anhydrous DMF in a round-bottom flask.

  • Add a 5-fold molar excess of 3-Aminophenylboronic acid (e.g., 6.0 mg, 0.044 mmol).

  • Add a 2-fold molar excess of TEA relative to the PBA-NH₂ to act as a base and facilitate the reaction.

  • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the NHS ester.

  • Once the reaction is complete, transfer the mixture to a dialysis tube (MWCO 1000 Da).

  • Dialyze against deionized water for 3 days, changing the water every 12 hours to remove unreacted PBA, DMF, and TEA.

  • Freeze the purified solution and lyophilize to obtain the final product, DSPE-PEG-PBA, as a white, fluffy solid.[19]

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm the successful conjugation.

Protocol: In Vitro Evaluation of PBA-Targeted Nanoparticle Efficacy

This protocol outlines the steps to assess the targeting ability and therapeutic efficacy of a PBA-functionalized drug delivery system (e.g., DOX-loaded PBA-micelles) compared to a non-targeted version.

Rationale: The experiment is designed to demonstrate that the PBA moiety enhances cellular uptake and cytotoxicity specifically in cancer cells that overexpress sialic acid. A cell line with low sialic acid expression serves as a negative control.[26][27]

Materials:

  • High Sialic Acid Cancer Cell Line (e.g., MDA-MB-231 breast cancer, B16F10 melanoma)

  • Low Sialic Acid Cell Line (e.g., HEK293 or a non-cancerous line like RWPE-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PBA-Targeted Nanoparticles (fluorescently labeled or drug-loaded)

  • Non-Targeted Nanoparticles (control)

  • Free Drug (e.g., Doxorubicin)

  • Phosphate Buffered Saline (PBS)

  • MTT or CCK-8 assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

Part A: Cellular Uptake (Qualitative/Quantitative)

  • Seed both high-SA and low-SA cell lines in 24-well plates (with glass coverslips for microscopy) or 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Prepare solutions of fluorescently labeled PBA-targeted and non-targeted nanoparticles in serum-free media at a fixed concentration (e.g., 10 µg/mL).

  • Aspirate the old media from the cells, wash once with PBS, and add the nanoparticle solutions.

  • Incubate for a set period (e.g., 2-4 hours) at 37°C.

  • For Microscopy: Aspirate the nanoparticle solution, wash cells three times with cold PBS, and fix with 4% paraformaldehyde. Mount the coverslips on slides and visualize using a fluorescence microscope.

  • For Flow Cytometry: Aspirate the nanoparticle solution, wash cells twice with PBS, and detach them using trypsin. Resuspend cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • Expected Outcome: Significantly higher fluorescence intensity should be observed in the high-SA cells treated with PBA-targeted nanoparticles compared to all other groups.

Part B: Cytotoxicity Assay (MTT/CCK-8)

  • Seed both high-SA and low-SA cell lines in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded PBA-targeted nanoparticles, and drug-loaded non-targeted nanoparticles.

  • Replace the media with the prepared drug solutions and incubate for 48-72 hours.

  • After incubation, add the MTT or CCK-8 reagent according to the manufacturer's protocol and measure the absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

  • Expected Outcome: The IC50 value for the PBA-targeted nanoparticles should be significantly lower in the high-SA cells compared to the non-targeted nanoparticles and the free drug, demonstrating enhanced, targeted potency.

Caption: Workflow for synthesis and in vitro evaluation of PBA-targeted nanomedicines.

Table 2: Representative Comparative Cytotoxicity Data (IC50 Values, µM)
FormulationHigh Sialic Acid Cells (e.g., MDA-MB-231)Low Sialic Acid Cells (e.g., HEK293)Interpretation
Free Drug (DOX)1.2 µM1.0 µMNon-specific toxicity, high potency.
Non-Targeted NP-DOX5.8 µM6.2 µMEncapsulation reduces non-specific uptake, lowering potency.
PBA-Targeted NP-DOX 0.9 µM 5.5 µM Potency is restored and enhanced specifically in target cells due to PBA-mediated uptake.

References

  • Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]

  • Li, Z., et al. (2025). Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications, 61, 4595-4605. [Link]

  • Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]

  • Muripiti, V., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Pharmaceutics. [Link]

  • Al-Harbi, S., et al. (2023). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH. [Link]

  • Wikipedia. (n.d.). Bortezomib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib? [Link]

  • Tiwari, A. & Zito, P.M. (2023). Bortezomib. StatPearls - NCBI Bookshelf. [Link]

  • Roccaro, A.M., et al. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 10(11), 2029-2030. [Link]

  • Miura, Y., et al. (2010). Phenylboronic Acid-Installed Polymeric Micelles for Targeting Sialylated Epitopes in Solid Tumors. Journal of the American Chemical Society, 132(44), 15681-15687. [Link]

  • Kim, H., et al. (2022). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Biomacromolecules, 23(12), 5258-5269. [Link]

  • Li, Z., et al. (2025). Phenylboronic acid-modified nanoparticles for cancer treatment. CoLab. [Link]

  • Zhang, Y., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. [Link]

  • Muripiti, V., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]

  • Radan, M., et al. (2025). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. ResearchGate. [Link]

  • Barr, S.E., et al. (2018). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. NIH. [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. [Link]

  • Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Recent Results in Cancer Research. [Link]

  • Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2595-2605. [Link]

  • Semantic Scholar. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • Zhang, Q., et al. (2022). A dynamic reversible phenylboronic acid sensor for real-time determination of protein-carbohydrate interactions on living cancer cells. PubMed. [Link]

  • Nygren, P., et al. (1996). In vitro evaluation of new anticancer drugs, exemplified by vinorelbine, using the fluorometric microculture cytotoxicity assay on human tumor cell lines and patient biopsy cells. PubMed. [Link]

  • Zhang, H., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH. [Link]

  • Sporzyński, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

  • Maderna, C., et al. (2015). Evaluating the Effectiveness of Cancer Drug Sensitization In Vitro and In Vivo. NIH. [Link]

  • Jones, S.E., et al. (2023). Effectively utilizing publicly available databases for cancer target evaluation. Oxford Academic. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Zhang, Y., et al. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. NIH. [Link]

  • Zhang, W., et al. (2017). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry (RSC Publishing). [Link]

  • Bartolami, E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH. [Link]

  • Jose, J., & Anjali, C. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Materials Science. [Link]

  • Liu, M., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • Theocharis, A.D., et al. (2016). Proteoglycans—Biomarkers and Targets in Cancer Therapy. Frontiers in Oncology. [Link]

  • Ali, S., et al. (2023). Highly Sensitive Surface Plasmon Resonance Biosensor for the Detection of Urine Glucose Concentration. MDPI. [Link]

  • ResearchGate. (2025). (PDF) Electrochemical Biosensors for Cancer Biomarker Detection. [Link]

  • Geva, E., et al. (2022). Biosensors for Cancer Biomarkers Based on Mesoporous Silica Nanoparticles. MDPI. [Link]

  • Icardi, A., et al. (2022). Proteoglycans in Cancer: Friends or Enemies? A Special Focus on Hepatocellular Carcinoma. MDPI. [Link]

Sources

Method

Application Notes and Protocols for 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid as a Serine β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored By: A Senior Application Scientist These application notes provide a comprehensive technical guide for the utilization of 3-(trans-4-Hydroxycyclohe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid as a reversible, competitive inhibitor of serine β-lactamases. This document outlines the inhibitor's mechanism of action, offers detailed protocols for its characterization, and provides insights into its application in drug discovery and antimicrobial resistance research.

Introduction and Scientific Background

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel inhibitors to preserve the efficacy of β-lactam antibiotics.[1] Serine β-lactamases, which constitute the majority of these resistance enzymes, employ a reactive serine residue in their active site to hydrolyze the amide bond in the β-lactam ring.[1]

Boronic acid-containing compounds have emerged as a promising class of β-lactamase inhibitors.[2] Their unique chemical properties allow them to form a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, leading to potent inhibition of the enzyme.[2] 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a phenylboronic acid derivative designed to interact specifically with the active site of serine β-lactamases.

Chemical Properties of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
PropertyValueSource
Chemical Formula C₁₃H₁₈BNO₄[3][4]
Molecular Weight 263.10 g/mol [3][4]
CAS Number 957062-71-4[4][5]
Predicted pKa 7.85 ± 0.10[6]
Appearance White to off-white solid (predicted)General knowledge
Storage 2-8°C, desiccated[6]

Note: Some properties are predicted and should be experimentally verified.

Mechanism of Action

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom in the boronic acid moiety is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine residue (e.g., Ser70 in TEM-1 β-lactamase). This forms a stable, yet reversible, tetrahedral adduct, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics. The phenyl ring and the trans-4-hydroxycyclohexylcarbamoyl side chain are designed to form additional non-covalent interactions within the active site, enhancing binding affinity and specificity.

G cluster_0 β-Lactamase Active Site cluster_1 Inhibitor Ser-OH Serine-OH (Nucleophile) Inhibitor 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid Ser-OH->Inhibitor Nucleophilic Attack OxyanionHole Oxyanion Hole TetrahedralAdduct Reversible Covalent Adduct (Tetrahedral Intermediate Mimic) Inhibitor->TetrahedralAdduct Forms TetrahedralAdduct->OxyanionHole Stabilized by InhibitedEnzyme Inhibited Enzyme TetrahedralAdduct->InhibitedEnzyme Results in

Caption: Mechanism of serine β-lactamase inhibition.

Protocols

Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

This protocol describes a potential synthetic route based on the amide coupling of 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. Note: This is a generalized procedure and may require optimization.

G Start 3-Carboxyphenylboronic Acid + trans-4-Aminocyclohexanol Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup (e.g., EtOAc extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 3-(trans-4-Hydroxycyclohexyl- carbamoyl)phenylboronic acid Purification->Product

Caption: Synthetic workflow for the inhibitor.

Materials:

  • 3-Carboxyphenylboronic acid

  • trans-4-Aminocyclohexanol[7]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of trans-4-aminocyclohexanol (1 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of Stock Solutions

Due to the limited availability of experimental solubility data, it is recommended to initially dissolve 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Further dilutions should be made in the appropriate assay buffer. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity. The stability of the compound in aqueous buffers should be determined experimentally.

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using the chromogenic substrate nitrocefin.[2][8]

G cluster_0 Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Add Enzyme Add Enzyme Prepare Inhibitor Dilutions->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Nitrocefin Add Nitrocefin Pre-incubate->Add Nitrocefin Measure Absorbance (486 nm) Measure Absorbance (486 nm) Add Nitrocefin->Measure Absorbance (486 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (486 nm)->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Workflow for IC₅₀ determination.

Materials:

  • Purified serine β-lactamase (e.g., TEM-1, SHV-1, or AmpC)

  • 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid stock solution

  • Nitrocefin stock solution (in DMSO)[8]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm[8]

Procedure:

  • Prepare a series of dilutions of the inhibitor in assay buffer from the DMSO stock solution.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well. The final concentration of nitrocefin should be close to its Kₘ value for the specific enzyme.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time in a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinetic Analysis: Determination of Inhibition Constant (Kᵢ)

To elucidate the mechanism of inhibition and determine the inhibition constant (Kᵢ), kinetic studies should be performed.

Procedure:

  • Set up a series of reactions with varying concentrations of the substrate (nitrocefin) in the absence of the inhibitor.

  • Measure the initial reaction velocities (v₀) for each substrate concentration.

  • Repeat the experiment in the presence of several fixed concentrations of 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid.

  • Analyze the data using graphical methods such as the Lineweaver-Burk or Dixon plots.

  • Lineweaver-Burk Plot (1/v vs. 1/[S]): For a competitive inhibitor, the lines will intersect on the y-axis.[9][10][11][12]

  • Dixon Plot (1/v vs. [I]): For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ.[13][14][15][16]

Whole-Cell β-Lactamase Inhibition Assay

This assay assesses the ability of the inhibitor to protect a β-lactam antibiotic from degradation by β-lactamases in a cellular context.

Materials:

  • A β-lactamase-producing bacterial strain (e.g., E. coli expressing a specific β-lactamase)

  • A β-lactam antibiotic susceptible to the expressed β-lactamase (e.g., ampicillin for TEM-1)

  • 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplate

  • Microplate reader for measuring optical density (OD₆₀₀)

Procedure:

  • In a 96-well plate, prepare serial dilutions of the inhibitor.

  • Add a fixed, sub-inhibitory concentration of the β-lactam antibiotic to each well.

  • Inoculate the wells with a standardized suspension of the β-lactamase-producing bacteria.

  • Include controls: bacteria with no antibiotic, bacteria with antibiotic only, and bacteria with inhibitor only.

  • Incubate the plate at 37°C with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Potentiation of the β-lactam antibiotic's activity will be observed as a reduction in bacterial growth in the presence of the inhibitor.

Data Interpretation and Troubleshooting

  • Solubility Issues: If the inhibitor precipitates in the assay buffer, consider using a co-solvent (with appropriate controls) or reformulating the buffer.

  • High Background Signal: Ensure that the inhibitor itself does not absorb at the detection wavelength.

  • Variability in Results: Ensure accurate pipetting, consistent incubation times, and temperature control.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[17][18]

References

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.
  • Wikipedia contributors. (2023). Lineweaver–Burk plot. In Wikipedia, The Free Encyclopedia.
  • Microbe Notes. (2022). Lineweaver–Burk Plot.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Fiveable. (n.d.). Dixon Plots Definition.
  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025).
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • Lineweaver-Burk Plot Explained: How to Analyze Enzyme Kinetics Accur
  • Crompton, I. E., Cuthbert, B. K., Lowe, G., & Waley, S. G. (1988). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 251(2), 453–459.
  • University of Bristol. (n.d.). Enzyme inhibitors.
  • Lee, J. H., & Lee, S. Y. (2008). A graphical method for determining inhibition constants. The FEBS Journal, 275(17), 4402–4408.
  • ChemicalBook. (n.d.). 3-(TRANS-4-HYDROXYCYCLOHEXYLCARBAMOYL)PHENYLBORONIC ACID | 957062-71-4.
  • TOKU-E. (2023). Nitrocefin Beta-lactamase Detection Protocol.
  • Abcam. (n.d.). Beta Lactamase Activity Assay Kit (Colorimetric).
  • Sigma-Aldrich. (n.d.). β-Lactamase Activity Assay Kit.
  • AssayGenie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit (384 well).
  • ChemicalBook. (n.d.). 3-Carboxyphenylboronic acid synthesis.
  • Sigma-Aldrich. (n.d.). 3-Carboxyphenylboronic acid.
  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Carboxyphenylboronic Acid in Modern Organic Synthesis.
  • PubChem. (n.d.). 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid.
  • BIOFOUNT. (n.d.). 957062-71-4|3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid.
  • Lab Chemicals. (n.d.). 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid.
  • PubChem. (n.d.). 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry. (2025).
  • Sobekbio Biosciences. (n.d.). 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.
  • Benchchem. (n.d.). Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
  • Growing Science. (2022).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016).
  • Patsnap. (n.d.). Method for preparing trans-4-acetamido-cyclohexanol acetic ester.
  • Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.
  • American Journal of Health-System Pharmacy. (1995).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application

Application Note: Development of Carbohydrate Sensors with 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid for the development of fluorescent carbohydrate sensors. Phenylboronic acids are a versatile class of synthetic receptors known for their ability to reversibly bind with cis-1,2- and -1,3-diols, a structural motif prevalent in carbohydrates.[1][2][3] This application note details the underlying sensing mechanism, a plausible synthetic protocol for the title compound, its characterization, and step-by-step instructions for its use in the fluorescent detection and quantification of monosaccharides. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Carbohydrate Sensing

Carbohydrates are fundamental to a vast array of biological processes, from energy metabolism to cell-cell recognition and signaling.[2][4] Consequently, the ability to accurately detect and quantify specific carbohydrates is of paramount importance in biomedical research and clinical diagnostics.[2][5] For instance, the continuous monitoring of glucose levels is critical for the management of diabetes.[5][6] Beyond glucose, the detection of other saccharides serves as a diagnostic tool for various disease states, including cancer, where aberrant glycosylation patterns are a known hallmark.[1]

Phenylboronic acid (PBA) derivatives have emerged as powerful tools for carbohydrate recognition due to their unique ability to form reversible covalent bonds with diols in aqueous solutions.[3][7] The binding event can be transduced into a measurable signal, most commonly a change in fluorescence, allowing for the development of sensitive and selective sensors.[2][8][9] The title compound, 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, is a designer molecule intended for this purpose. The introduction of the trans-4-hydroxycyclohexylcarbamoyl substituent is hypothesized to modulate the electronic properties and steric environment of the boronic acid moiety, potentially influencing its pKa and binding affinity for different carbohydrates.[10][11][12]

Principle of Boronic Acid-Based Carbohydrate Sensing

The sensing mechanism of phenylboronic acid-based sensors relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon reaction with a diol.[7][13] This transformation alters the electronic properties of the phenyl ring, which can be coupled to a fluorophore to produce a change in its emission characteristics.

At a pH below its pKa (typically around 8.8 for unsubstituted phenylboronic acid), the boronic acid exists predominantly in its neutral, sp2-hybridized form.[12][14] Upon binding to a diol-containing molecule like a carbohydrate, a more acidic boronate ester is formed, which is sp3-hybridized and anionic at physiological pH.[14][15] This change from a neutral, electron-withdrawing boronic acid to an anionic boronate ester can modulate the fluorescence of an adjacent or conjugated fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or by altering aggregation states.[1][3][7]

For many fluorescent boronic acid sensors, the binding event leads to an increase in fluorescence intensity ("turn-on" sensing).[1] In a common PET-based design, a tertiary amine in proximity to the boronic acid can quench the fluorescence of a nearby fluorophore. Upon saccharide binding, the boron atom becomes more Lewis acidic, leading to a stronger interaction with the amine's lone pair. This interaction reduces the quenching efficiency of the amine, resulting in an enhanced fluorescence signal.[1]

G cluster_0 Low Fluorescence State (No Saccharide) cluster_1 High Fluorescence State (Saccharide Bound) Boronic_Acid Phenylboronic Acid (Neutral, sp2) Fluorophore_1 Fluorophore Boronate_Ester Boronate Ester (Anionic, sp3) Boronic_Acid->Boronate_Ester + Saccharide - H2O Quencher Proximal Amine Fluorophore_1->Quencher PET Quenching Fluorophore_2 Fluorophore Saccharide Saccharide (cis-diol) Boronate_Ester->Saccharide Covalent Bonding Light_Emission hv Fluorophore_2->Light_Emission Fluorescence (Turned On)

Figure 1: General mechanism of a PET-based fluorescent boronic acid sensor.

Protocols

Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

This protocol describes a plausible one-step synthesis of the title compound via amidation of 3-carboxyphenylboronic acid with trans-4-aminocyclohexanol. This method is adapted from a general procedure for the catalyst-free amidation of carboxyphenylboronic acids.[16]

Materials:

  • 3-Carboxyphenylboronic acid

  • trans-4-Aminocyclohexanol

  • Toluene

  • Methanol

  • 4 Å Molecular sieves

  • 0.5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 3-carboxyphenylboronic acid (1 equivalent) and 4 Å molecular sieves.

  • Add a 1:1 mixture of toluene and methanol to dissolve the boronic acid.

  • Heat the mixture to 60 °C for 1 hour to activate the molecular sieves.

  • Add trans-4-aminocyclohexanol (1.1 equivalents) to the reaction mixture.

  • Continue stirring at 60 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 0.5 M HCl (3 times) and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

Characterization of the Sensor Molecule

3.2.1. Structural Verification (NMR and Mass Spectrometry)

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the successful formation of the amide bond.

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids.[17][18][19][20] The chemical shift in the ¹¹B NMR spectrum can confirm the trigonal (sp²) nature of the boronic acid. A typical chemical shift for a phenylboronic acid is in the range of 27-30 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., ESI-TOF) to determine the exact mass of the synthesized compound, which should match the calculated molecular weight of C13H18BNO4.

3.2.2. Determination of the Acid Dissociation Constant (pKa)

The pKa of the boronic acid is a critical parameter as it influences the optimal pH for carbohydrate binding.[10][11] The pKa can be determined by spectrophotometric or spectrofluorometric pH titration.

Procedure (Spectrofluorometric Titration):

  • Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of buffer solutions with pH values ranging from 6 to 11 (e.g., phosphate and carbonate buffers).

  • For each pH value, prepare a sample containing a fixed concentration of the sensor (e.g., 10 µM) in the buffer solution.

  • Measure the fluorescence intensity of each sample at the emission maximum.

  • Plot the fluorescence intensity as a function of pH. The data should fit a sigmoidal curve.

  • The pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum values.

Evaluation of Carbohydrate Binding

This protocol outlines the use of fluorescence spectroscopy to determine the binding affinity (association constant, Ka) of the sensor for various carbohydrates.

Materials:

  • Purified 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

  • A selection of monosaccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Experimental Workflow:

G start Start prep_sensor Prepare Sensor Stock Solution (e.g., 1 mM in DMSO) start->prep_sensor prep_sugars Prepare Sugar Stock Solutions (e.g., 1 M in PBS) start->prep_sugars prep_buffer Prepare Working Buffer (e.g., PBS, pH 7.4) start->prep_buffer titration Perform Fluorescence Titration prep_sensor->titration prep_sugars->titration prep_buffer->titration data_acq Record Fluorescence Spectra titration->data_acq For each sugar addition analysis Data Analysis (Benesi-Hildebrand Plot) data_acq->analysis results Determine Binding Constants (Ka) and Selectivity analysis->results end End results->end

Figure 2: Experimental workflow for carbohydrate binding studies.

Procedure:

  • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

  • Prepare stock solutions of each carbohydrate to be tested (e.g., 1 M in PBS, pH 7.4).

  • In a quartz cuvette, prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in PBS, pH 7.4.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Perform a titration by making sequential additions of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition. The final carbohydrate concentration should span a range from millimolar to a concentration where the fluorescence change saturates.

  • Record the fluorescence spectrum after each addition.

  • Repeat the titration for each carbohydrate of interest.

Data Analysis

The association constant (Ka) for a 1:1 binding stoichiometry can be determined using the Benesi-Hildebrand equation.[21][22][23][24][25] A plot of 1/(F - F₀) versus 1/[Saccharide] should be linear, where:

  • F₀ is the initial fluorescence intensity of the sensor.

  • F is the fluorescence intensity at a given saccharide concentration.

  • [Saccharide] is the concentration of the saccharide.

The equation for the plot is:

1 / (F - F₀) = 1 / {(F_max - F₀) * Ka * [Saccharide]} + 1 / (F_max - F₀)

From the linear fit of the plot, Ka can be calculated as:

Ka = intercept / slope

Expected Results and Data Presentation

The results of the carbohydrate binding studies should be summarized in a clear and concise table. This allows for easy comparison of the sensor's affinity and selectivity for different saccharides.

CarbohydrateBinding Constant (Ka, M⁻¹) at pH 7.4Selectivity Ratio (Ka(Saccharide) / Ka(Glucose))
D-GlucoseCalculated Value1.0
D-FructoseCalculated ValueCalculated Value
D-GalactoseCalculated ValueCalculated Value
D-MannoseCalculated ValueCalculated Value

Table 1: Example data presentation for carbohydrate binding constants and selectivity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal Sensor concentration is too low.Increase sensor concentration.
Incorrect excitation/emission wavelengths.Optimize spectrofluorometer settings.
No change in fluorescence upon saccharide addition The sensing mechanism is not active at the chosen pH.Repeat the experiment at different pH values, guided by the pKa determination.
The sensor has low affinity for the tested saccharides.Test with higher saccharide concentrations or different saccharides.
Non-linear Benesi-Hildebrand plot Binding stoichiometry is not 1:1.Consider alternative binding models or check for aggregation.[24]
Inner filter effects at high concentrations.Keep absorbance below 0.1 AU.
Precipitation of the sensor Low aqueous solubility.Add a small percentage of a co-solvent like DMSO or methanol.

Conclusion

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a promising candidate for the development of novel carbohydrate sensors. By following the detailed protocols in this application note, researchers can synthesize, characterize, and evaluate the performance of this sensor for the detection of biologically relevant monosaccharides. The modular nature of the synthesis allows for further structural modifications to fine-tune the sensor's properties, such as pKa, water solubility, and selectivity, opening avenues for the creation of highly specific sensors for applications in diagnostics and drug development.

References

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2087-2101. [Link]

  • Stokłosa, A., Wolan, A., & Dembkowski, K. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Open Chemistry, 16(1), 743-751. [Link]

  • Marzuki, A. A., & Abdullah, B. (2020). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 318, 114059. [Link]

  • Li, M., Li, Y., & Li, X. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Analytical and Bioanalytical Chemistry, 415(16), 3617-3642. [Link]

  • Wang, W., Gao, G., & Wang, B. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron Letters, 43(34), 6003-6005. [Link]

  • Li, M., & Yang, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(51), 29193-29214. [Link]

  • Siler, E. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Kavitha, H. P., Manjunath, K., & Inamdar, S. R. (2018). Binding of boronic acids with sugars in aqueous solution at physiological pH-Estimation of association and dissociation constants using spectroscopic method. Journal of Molecular Structure, 1157, 46-53. [Link]

  • Perry, M. R., Adam, G. C., & Baker, G. A. (2010). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of medicinal chemistry, 53(24), 8740-8746. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2002). Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative. The Journal of Physical Chemistry B, 106(39), 9966-9971. [Link]

  • Li, Y., & Liu, Z. (2005). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical letters, 38(13), 2115-2128. [Link]

  • Kavitha, H. P., Manjunath, K., Inamdar, S. R., & Inamdar, A. C. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Heliyon, 6(10), e05081. [Link]

  • Siler, E. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wang, B., & Heagy, M. D. (2008). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Current organic synthesis, 5(2), 101-115. [Link]

  • ResearchGate. (n.d.). N-Arylation of amines with phenylboronic acid. [Link]

  • Chen, Y. C., Lo, C. L., & Hsiue, G. H. (2022). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. Gels, 8(11), 723. [Link]

  • Zhang, Z., & Yoon, J. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 51(98), 17379-17390. [Link]

  • Hisamitsu, T., Nagai, H., & Nishikawa, T. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(24), 15152-15157. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • White Rose Research Online. (2024). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • da Silva, A. B., & da Silva, J. B. (2019). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 24(21), 3878. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. [Link]

  • Chemical Communications. (2024). Organoboron catalysis for direct amide/peptide bond formation. [Link]

  • Lin, C. C., & Yang, S. Y. (2022). The Development, Characteristics, and Challenges of Biosensors: The Example of Blood Glucose Meters. Applied Sciences, 12(11), 5347. [Link]

  • Yamamoto, H., & James, T. D. (2016). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 16(10), 1691. [Link]

  • ResearchGate. (n.d.). Benesi-Hildebrand plot of 1/[F 0-F] vs 1/[TH] for the binding of TH... [Link]

  • Li, M., & Yang, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(51), 29193-29214. [Link]

  • Wikipedia. (n.d.). Benesi–Hildebrand method. [Link]

  • Zhang, Z., & Yoon, J. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 51(98), 17379-17390. [Link]

  • Ang, S. S., & Gao, Z. (2008). Carbohydrates as Recognition Receptors in Biosensing Applications. Topics in current chemistry, 288, 141-182. [Link]

  • Liu, Y., & Wang, Y. (2024). A Novel Biosensor for the Detection of Glucose Concentration Using the Dual-Peak Long Period Grating in the Near- to Mid-Infrared. Biosensors, 14(2), 92. [Link]

  • ResearchGate. (n.d.). Real-time analysis of the carbohydrates on cell surfaces using a QCM biosensor: A lectin-based approach. [Link]

  • ChemEurope.com. (n.d.). Benesi-Hildebrand method. [Link]

  • Mahmoudi, Z., & Jacobs, P. G. (2020). Sensor-based detection and estimation of meal carbohydrates for people with diabetes. IEEE Transactions on Biomedical Engineering, 67(10), 2895-2904. [Link]

Sources

Method

Application Notes &amp; Protocols: Boronic Acid-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Chemistry of Boronic Acids in Drug Delivery Boronic acids, particularly phenylboronic acid (PBA) and its derivatives, have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry of Boronic Acids in Drug Delivery

Boronic acids, particularly phenylboronic acid (PBA) and its derivatives, have emerged as highly versatile building blocks in the design of advanced drug delivery systems.[1][2] Their utility stems from a unique chemical feature: the ability to form reversible covalent bonds with compounds containing cis-diol groups, such as saccharides, glycoproteins, and certain drug molecules.[3][4][5] This interaction is the cornerstone of "smart" or "stimuli-responsive" drug delivery, where the release of a therapeutic payload can be triggered by specific physiological cues.[6][7]

The boron atom in a boronic acid acts as a Lewis acid, readily accepting a pair of electrons.[6][8][9] In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[6][10][11] The latter is more hydrophilic and has a higher affinity for diols.[10] This equilibrium is sensitive to both pH and the concentration of diols, such as glucose.[10][11] This dual sensitivity is the key to designing drug delivery systems that can respond to changes in the physiological environment, such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.[6][12][13]

Boronic acid-functionalized materials, including polymers, hydrogels, and nanoparticles, have shown excellent biocompatibility and are being explored for a wide range of biomedical applications, from cancer therapy and diabetes management to ophthalmic drug delivery.[3][4][11][14]

Core Principles of Boronic Acid-Based Drug Delivery

The design of boronic acid-based drug delivery systems hinges on the dynamic nature of the boronate ester bond. This reversible covalent interaction can be exploited in several ways to control drug release:

  • pH-Responsive Delivery: The pKa of the boronic acid is a critical parameter.[6][8][9] In environments with a pH above the pKa, the equilibrium shifts towards the charged tetrahedral boronate form, favoring the formation of stable boronate esters with diol-containing drugs or carrier components.[13] Conversely, in more acidic environments, such as the microenvironment of a solid tumor or within the endo-lysosomal compartments of a cell, the equilibrium shifts back to the neutral trigonal form, leading to the cleavage of the boronate ester and the release of the drug.[13][15][16]

  • Glucose-Responsive Delivery: This is a particularly exciting application for the management of diabetes.[5][12] In the presence of high glucose concentrations, glucose molecules will competitively bind to the boronic acid moieties, displacing a diol-containing drug or disrupting the cross-linking of a hydrogel or nanoparticle.[1][10][17] This leads to a glucose-triggered release of the therapeutic agent, most notably insulin.[1][10][18] This mechanism allows for the development of self-regulating "closed-loop" systems that can mimic the function of a healthy pancreas.[5][12]

  • Targeting Sialic Acid Overexpressed on Cancer Cells: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[19] Phenylboronic acid can form stable complexes with these sialic acid moieties, enabling the targeted delivery of anticancer drugs directly to tumor cells.[19][20]

Diagram: The Fundamental Chemistry of Boronic Acid Interactions

BoronicAcidEquilibrium cluster_0 Aqueous Environment cluster_1 Interaction with Diols cluster_2 Stimuli-Responsive Release BA_trigonal Trigonal Planar (Hydrophobic) R-B(OH)₂ BA_tetrahedral Tetrahedral Boronate (Hydrophilic) R-B(OH)₃⁻ BA_trigonal->BA_tetrahedral + OH⁻ BoronateEster Cyclic Boronate Ester BA_tetrahedral->BoronateEster + Diol Diol cis-Diol (e.g., Glucose, Drug) BoronateEster->BA_tetrahedral - Diol Drug_Carrier Drug-Carrier Complex (via Boronate Ester) Released_Drug Free Drug Drug_Carrier->Released_Drug Low pH or High Glucose DrugReleaseWorkflow cluster_0 Preparation cluster_1 Dialysis Setup cluster_2 Release Conditions cluster_3 Incubation & Sampling cluster_4 Analysis Prep Prepare Drug-Loaded Nanoparticles Dialysis Place Nanoparticles in Dialysis Bag Prep->Dialysis pH_7_4 PBS pH 7.4 Dialysis->pH_7_4 pH_5_5 PBS pH 5.5 Dialysis->pH_5_5 Glucose PBS pH 7.4 + Glucose Dialysis->Glucose Incubate Incubate at 37°C with Shaking pH_7_4->Incubate pH_5_5->Incubate Glucose->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Quantify Drug (HPLC/UV-Vis) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Sources

Application

Application Notes and Protocols for Boronic Acids in Organic Field-Effect Transistors (OFETs)

Introduction: A New Frontier in OFET Functionalization Organic field-effect transistors (OFETs) represent a cornerstone of flexible, low-cost electronics. The performance and functionality of these devices are critically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in OFET Functionalization

Organic field-effect transistors (OFETs) represent a cornerstone of flexible, low-cost electronics. The performance and functionality of these devices are critically dependent on the integrity of the interface between the organic semiconductor and the gate dielectric, where charge transport occurs.[1][2] Traditional OFETs often suffer from performance limitations due to charge trapping at this interface. This application note details the use of boronic acid-based self-assembled monolayers (SAMs) as a powerful and versatile tool to modify the dielectric surface, enhancing device performance and enabling novel sensing applications.

Boronic acids are a class of compounds that can form self-assembled monolayers on oxide surfaces, effectively passivating charge traps and tuning the surface energy.[2] This leads to significant improvements in key OFET parameters such as threshold voltage (Vth), on/off current ratio (Ion/Ioff), and subthreshold swing (SS).[1][2] Furthermore, the unique ability of boronic acids to reversibly bind with cis-diol-containing molecules, such as saccharides, opens up exciting possibilities for the development of highly sensitive and selective chemical sensors.[3][4][5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of relevant boronic acid derivatives, the fabrication of OFETs with boronic acid-modified interfaces, detailed characterization protocols, and an exploration of their application in glucose sensing.

Mechanism of Action: The Role of Boronic Acid SAMs at the Dielectric-Semiconductor Interface

The introduction of a boronic acid-based SAM at the dielectric-semiconductor interface influences the OFET performance through several key mechanisms:

  • Surface Passivation: The hydroxyl groups on the surface of common dielectrics like SiO₂ and Al₂O₃ can act as charge trapping sites, impeding the flow of charge carriers in the semiconductor channel. Boronic acid SAMs effectively passivate these trap states, leading to a reduction in the threshold voltage and an improvement in the subthreshold swing.[2]

  • Surface Energy Modification: The SAMs alter the surface energy of the dielectric, which can influence the morphology and molecular packing of the subsequently deposited organic semiconductor layer. This can lead to improved crystallinity and charge transport properties.

  • Dipole Layer Formation: The polar nature of the boronic acid molecules can create a dipole layer at the interface, which can modulate the local electrostatic environment and influence the charge injection barrier from the source/drain electrodes.[6]

The interplay of these effects results in OFETs with enhanced electrical characteristics and improved stability.

Synthesis of Phenylboronic Acid Derivatives for SAM Formation

This section provides protocols for the synthesis of phenylboronic acid, (4-cyanophenyl)boronic acid, and (4-nitrophenyl)boronic acid, which have been demonstrated to be effective in modifying OFET interfaces.

Protocol 1: Synthesis of (4-cyanophenyl)boronic acid

This protocol is adapted from a general procedure for the synthesis of 4-cyanobenzeneboronic acid from 4-bromobenzonitrile.[7][8]

Materials:

  • 4-bromobenzonitrile

  • Tetrahydrofuran (THF), anhydrous

  • n-butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

  • Trimethyl borate

  • Hydrochloric acid (HCl), 4N

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 1N

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous THF (1.1 L) at room temperature.

  • Cool the solution to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

  • Slowly add n-butyllithium in hexane (0.567 mol) over 15 minutes, maintaining the internal temperature between -105 °C and -93 °C.

  • Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.

  • Allow the reaction mixture to warm slowly to room temperature over 2.3 hours.

  • Acidify the reaction mixture to pH 2.2 with 4N HCl and dilute with CH₂Cl₂ (200 mL).

  • Separate the aqueous layer and wash the organic layer with brine (2 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain a light yellow solid.

  • Purify the solid by dissolving it in 1N NaOH and extracting with a 1:1 mixture of CH₂Cl₂/THF (2 x 200 mL).

  • Acidify the aqueous phase again to pH 2.2 with 4N HCl and extract with a 1:1 mixture of CH₂Cl₂/THF (500 mL).

  • Combine the organic extracts and concentrate to give the crude product.

  • Triturate the crude solid with diethyl ether (160 mL) and dry under vacuum to yield 4-cyanophenylboronic acid as a white powder.

Protocol 2: Synthesis of (4-nitrophenyl)boronic acid

This protocol is based on the diazotization of 4-nitroaniline.[9]

Materials:

  • 4-nitroaniline

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Water

Procedure:

  • To a solution of 4-nitroaniline (0.5 mmol) in methanol (1.0 mL), add hydrochloric acid (0.5 mL, 1.5 mmol) followed by water (0.5 mL).

  • Stir the reaction mixture for 2 minutes and then add a solution of sodium nitrite (35 mg in 0.25 mL of water).

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add a solution of hydrochloric acid (135 mg, 1.5 mmol) in methanol (1.0 mL).

  • Continue stirring the reaction mixture for 60 minutes.

  • The product can be isolated by extraction with an organic solvent and purified by recrystallization.

OFET Fabrication with Boronic Acid SAMs

This section outlines a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) as the organic semiconductor and a boronic acid SAM-modified dielectric.

Experimental Workflow for OFET Fabrication

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_sam SAM Formation cluster_device Device Completion Substrate Glass Substrate Cleaning Substrate Cleaning (Sonication in Acetone, IPA, DI water) Substrate->Cleaning Gate_Deposition Gate Electrode Deposition (e.g., 100 nm Al via thermal evaporation) Cleaning->Gate_Deposition Dielectric_Deposition Dielectric Layer Deposition (e.g., Al2O3 via anodization or ALD) Gate_Deposition->Dielectric_Deposition SAM_Solution Prepare Boronic Acid Solution (e.g., 10 mM in isopropanol) Dielectric_Deposition->SAM_Solution Immersion Immerse Substrate in SAM Solution (24h at room temperature) SAM_Solution->Immersion Rinsing Rinse with Isopropanol and Dry Immersion->Rinsing Semiconductor_Deposition DNTT Deposition (e.g., 30 nm via thermal evaporation) Rinsing->Semiconductor_Deposition Contact_Deposition Source/Drain Electrode Deposition (e.g., 50 nm Au via thermal evaporation) Semiconductor_Deposition->Contact_Deposition Annealing Post-fabrication Annealing (e.g., 160°C for 20 min in N2) Contact_Deposition->Annealing Glucose_Sensing_Mechanism cluster_before Before Glucose Binding cluster_binding Glucose Binding cluster_after After Glucose Binding OFET_initial OFET with Boronic Acid SAM (Initial State) Transfer_initial Initial Transfer Curve OFET_initial->Transfer_initial Glucose Glucose Solution Binding Glucose binds to Boronic Acid (Forms boronate ester) Glucose->Binding Charge_Change Negative Charge Accumulation at the Interface Binding->Charge_Change OFET_final OFET with Glucose-Bound SAM (Sensed State) Charge_Change->OFET_final Transfer_final Shifted Transfer Curve (Change in Vth) OFET_final->Transfer_final

Sources

Method

Application of Boronic Acids in Boron Neutron Capture Therapy (BNCT): A Technical Guide for Researchers

Introduction: The Promise of Targeted Particle Therapy Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that offers a highly targeted approach to cancer treatment.[1][2][3] Its efficacy hinges o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Targeted Particle Therapy

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that offers a highly targeted approach to cancer treatment.[1][2][3] Its efficacy hinges on the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), within tumor cells.[4][5] Subsequent irradiation with a beam of low-energy (epithermal) neutrons triggers a nuclear fission reaction.[5][6] The ¹⁰B atom captures a neutron, transmuting into an unstable ¹¹B nucleus that instantaneously decays into a high linear energy transfer (LET) alpha particle (⁴He nucleus) and a recoiling lithium-7 (⁷Li) nucleus.[1][5][6] These particles release their energy over a very short distance, approximately 5–9 µm, which is comparable to the diameter of a single cell.[6][7] This localized energy deposition results in catastrophic and irreparable damage to the tumor cell, while largely sparing the surrounding healthy tissue.[4][6] The success of BNCT is, therefore, critically dependent on the development of boron delivery agents that can achieve high concentrations within the tumor relative to adjacent normal tissues.[8]

Boronic acids and their derivatives have emerged as a prominent class of boron delivery agents for BNCT.[9] This guide provides a comprehensive overview of the application of boronic acids in BNCT, detailing the underlying principles, experimental protocols, and critical considerations for researchers, scientists, and drug development professionals in this exciting field.

The Central Role of Boronic Acids in BNCT

While several boron-containing compounds have been investigated, the boronic acid derivative, (L)-4-dihydroxy-borylphenylalanine, commonly known as boronophenylalanine or BPA, has been a cornerstone of clinical BNCT research.[4][10][11]

Mechanism of a Boronic Acid-Based BNCT Agent

The therapeutic action of a boronic acid-based BNCT agent can be conceptualized as a two-step process:

  • Selective Accumulation: The boronic acid compound is administered to the patient, typically via intravenous infusion. Due to the unique metabolic characteristics of cancer cells, the boronated agent is preferentially taken up and retained by the tumor.[12]

  • Neutron Activation: The tumor is then irradiated with an epithermal neutron beam. The neutrons penetrate the tissue and are moderated to thermal energies, at which point they are readily captured by the ¹⁰B atoms concentrated in the tumor cells, initiating the cytotoxic nuclear reaction.[12][13]

Diagram: The Cellular Mechanism of BNCT

BNCT_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_irradiation Neutron Irradiation BPA Boronic Acid Agent (e.g., BPA) Transporter Amino Acid Transporter (LAT1) BPA->Transporter Uptake BPA_inside ¹⁰B Accumulation Transporter->BPA_inside Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction BPA_inside->Reaction ¹⁰B Capture Nucleus Nucleus Neutron Thermal Neutron (n) Neutron->Reaction Alpha α-particle Reaction->Alpha Lithium ⁷Li nucleus Reaction->Lithium Alpha->Nucleus DNA Damage Lithium->Nucleus Cell Death

Caption: Cellular mechanism of Boron Neutron Capture Therapy with a boronic acid agent.

Advantages and Challenges of Boronic Acids

The appeal of boronic acids, particularly BPA, lies in their structural similarity to natural amino acids.[14] This allows them to hijack the cell's own transport mechanisms for preferential uptake.

Key Advantages:

  • Tumor Targeting: Many cancer cells exhibit a high metabolic rate and overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[15][16][17] BPA is a substrate for LAT1, leading to its selective accumulation in tumor cells.[15][18][19]

  • Favorable in vivo Kinetics: BPA generally exhibits favorable pharmacokinetics, allowing for sufficient tumor uptake and clearance from normal tissues before neutron irradiation.[11]

Current Challenges:

Despite its clinical use, BPA is not an ideal boron delivery agent.[10] Key limitations include:

  • Low Water Solubility: This necessitates the use of a fructose complex (BPA-F) to improve its solubility for intravenous administration.[20]

  • Suboptimal Tumor Selectivity: While BPA does accumulate preferentially in tumors, the tumor-to-normal tissue and tumor-to-blood ratios can be variable and may not always be optimal for achieving a therapeutic advantage without risking damage to healthy tissues.[20][21]

  • Need for High Doses: To achieve a therapeutic concentration of ¹⁰B in the tumor (typically 20-40 µg/g), high doses of BPA are often required, which can lead to systemic toxicity.[8][10]

These challenges have spurred significant research into the development of novel boronic acid derivatives and other boron delivery platforms to improve tumor targeting and therapeutic efficacy.[10][21][22][23]

Experimental Protocols for the Evaluation of Boronic Acid-Based BNCT Agents

The preclinical evaluation of new boronic acid-based BNCT agents involves a series of in vitro and in vivo studies to assess their efficacy and safety. The following protocols provide a framework for these investigations.

Protocol 1: Synthesis of a Representative Boronic Acid-Containing Compound

This protocol outlines the synthesis of a novel boronic acid derivative for potential BNCT application, for example, by modifying a known tumor-targeting scaffold.[24][25]

Objective: To synthesize a boronic acid-conjugated molecule for subsequent biological evaluation.

Materials:

  • Tumor-targeting molecule with a suitable functional group for conjugation (e.g., an amine or carboxylic acid).

  • Boronic acid-containing building block with a complementary reactive group.

  • Appropriate solvents (e.g., DMF, DMSO, DCM).

  • Coupling reagents (e.g., EDC, HOBt) or other catalysts as required by the specific reaction chemistry.

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry).

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the tumor-targeting molecule in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the boronic acid-containing building block and any necessary coupling reagents or catalysts to the reaction mixture. The stoichiometry of the reactants should be carefully calculated to optimize the yield of the desired product.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate work-up procedure to remove excess reagents and byproducts. Purify the crude product using column chromatography or preparative HPLC.

  • Characterization: Characterize the purified compound to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality Behind Experimental Choices: The choice of solvents, coupling reagents, and purification methods is dictated by the specific chemical properties of the reactants and the desired product. An inert atmosphere is often necessary to prevent side reactions with atmospheric moisture and oxygen, which can be detrimental to many organic reactions.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are crucial for determining the ability of the boronic acid compound to be taken up by cancer cells and its inherent toxicity.

Objective: To quantify the cellular uptake of the boronated compound and assess its cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., a glioma or melanoma cell line).

  • Cell culture medium and supplements.

  • The synthesized boronic acid compound.

  • Cytotoxicity assay kit (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification.[26]

  • Plate reader for cytotoxicity assay.

Procedure:

Cellular Uptake:

  • Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the boronic acid compound for different time points.

  • Cell Lysis: After incubation, wash the cells to remove any unbound compound and then lyse the cells.

  • Boron Quantification: Determine the boron concentration in the cell lysates using ICP-MS.[26][27] The results are typically expressed as micrograms of boron per million cells or per gram of protein.

Cytotoxicity Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the boronic acid compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Protocol: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness of the Protocol: Including both a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells) is essential for validating the results of the cytotoxicity assay. For cellular uptake, it is important to perform a standard curve for boron quantification with ICP-MS to ensure accuracy.

Protocol 3: In Vivo Biodistribution Studies in an Animal Model

This protocol is designed to evaluate the distribution and accumulation of the boronic acid compound in a tumor-bearing animal model.[28]

Objective: To determine the boron concentration in the tumor, blood, and major organs over time.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous or intracranial tumor xenografts).

  • The synthesized boronic acid compound formulated for in vivo administration.

  • Anesthesia and surgical equipment for tissue collection.

  • ICP-MS for boron quantification.

Procedure:

  • Animal Acclimatization and Tumor Implantation: Acclimatize the animals to the laboratory conditions. Implant the tumor cells and allow the tumors to grow to a suitable size.

  • Compound Administration: Administer the boronic acid compound to the tumor-bearing animals, typically via intravenous or intraperitoneal injection.[29]

  • Time-Course Study: At various time points post-administration, euthanize groups of animals and collect tumor, blood, and major organ samples (e.g., liver, kidneys, brain, muscle).[28]

  • Sample Processing and Boron Quantification: Weigh the tissue samples and digest them to prepare for boron analysis by ICP-MS.[30]

  • Data Analysis: Calculate the boron concentration in each tissue type (typically in µg of boron per gram of tissue). Determine the tumor-to-blood and tumor-to-normal tissue boron concentration ratios.[8]

Diagram: Workflow for Preclinical Evaluation of a BNCT Agent

BNCT_Workflow cluster_1 Start Design & Synthesis of Boronic Acid Compound InVitro In Vitro Evaluation Start->InVitro Uptake Cellular Uptake Assay (ICP-MS) InVitro->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity InVivo In Vivo Evaluation (Animal Model) Uptake->InVivo Cytotoxicity->InVivo Biodistribution Biodistribution Study (Tumor & Normal Tissues) InVivo->Biodistribution Efficacy Therapeutic Efficacy Study (BNCT Irradiation) Biodistribution->Efficacy End Lead Compound for Clinical Translation Efficacy->End

Sources

Application

synthesis of complex molecules using B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid

Application Note & Protocol Guide: B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid (CAS No. 957062-71-4) in the synthesis of complex organic molecules.[1] This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale, experimental design considerations, and troubleshooting strategies essential for leveraging this unique building block. The primary focus is on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3] Detailed, field-tested protocols are provided, alongside visual guides for reaction workflows and catalytic cycles, to ensure robust and reproducible outcomes in both discovery and scale-up chemistry.

Introduction: A Multifunctional Building Block

B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid is a sophisticated bifunctional reagent designed for advanced organic synthesis. Its structure is not accidental; each component serves a distinct and synergistic purpose, making it a valuable tool for constructing molecules with precise three-dimensional architectures and tailored physicochemical properties.

  • The Phenylboronic Acid Core: This is the reactive engine of the molecule, enabling its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C(sp²)–C(sp²) bonds.[3][4]

  • The meta-Amide Linker: The placement of the amide group at the meta position electronically influences the boronic acid moiety. Furthermore, the amide provides a rigid vectorial projection and serves as a key hydrogen bond donor and acceptor, which can be critical for molecular recognition and influencing the solubility profile of the final compound.

  • The trans-4-Hydroxycyclohexyl Group: This moiety introduces a non-aromatic, saturated ring system, a common strategy in modern drug discovery to improve properties such as solubility, metabolic stability, and cell permeability while reducing toxicity. The trans stereochemistry provides a well-defined spatial orientation, and the secondary alcohol offers a handle for further functionalization or a critical interaction point with biological targets.

This guide will focus on the practical application of this reagent, providing the necessary protocols and scientific context to empower researchers to use it effectively.

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of successful experimental design.

PropertyValueSource
CAS Number 957062-71-4[1]
Molecular Formula C₁₃H₁₈BNO₄[5]
Molecular Weight 263.10 g/mol [1]
Appearance White to off-white solidSupplier Data
IUPAC Name [3-[[(trans-4-hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in water and nonpolar organic solvents.General Knowledge

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid's phenyl ring and an organohalide (or triflate).[2][3]

The Catalytic Cycle: A Mechanistic Overview

Successful application requires an understanding of the underlying mechanism. The cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, base, and solvent is critical as each component plays a pivotal role in one or more of these steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl/Vinyl Halide) PdII_Complex R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)L₂-Ar (Diorganopalladium Intermediate) Transmetalation->PdII_Intermediate Boronate Ar-B(OH)₃⁻ (Activated Boronate) Boronate->Transmetalation Base (e.g., K₂CO₃) RedElim Reductive Elimination PdII_Intermediate->RedElim Product R¹-Ar (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid with a generic aryl bromide.

Rationale for Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high stability and efficiency with a broad range of substrates. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the Pd(0) active species.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to form the active boronate species (Ar-B(OH)₃⁻) required for transmetalation.[4] It is also cost-effective and easy to handle.

  • Solvent System: A mixture of 1,4-Dioxane and water is a classic choice. Dioxane solubilizes the organic components (aryl halide, boronic acid, catalyst), while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Materials:

  • B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon source

Experimental Workflow:

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing (Causality): The solvent mixture must be degassed to remove dissolved oxygen, which can poison the catalyst. This is achieved by bubbling nitrogen or argon through the stirred solution for 15-20 minutes or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically effective.

Purification & Troubleshooting

The presence of the boronic acid functional group and the amide can present unique challenges and opportunities in purification and troubleshooting.

Purification Strategies

While standard silica gel chromatography is often sufficient, boronic acids can sometimes streak on silica due to their acidic nature and ability to form boroxines.[6]

MethodDescriptionWhen to Use
Silica Gel Chromatography The standard method for most small-scale organic synthesis.Default method for crude reaction mixtures. Pre-adsorbing the crude material onto silica can improve separation.
Acid/Base Extraction Boronic acids are weakly acidic. They can be converted to a water-soluble boronate salt with a base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with HCl) to precipitate the pure boronic acid.[7][8]Useful for purifying the starting boronic acid reagent if its quality is suspect, or for removing non-polar impurities from the final product if it retains a free boronic acid group.
Recrystallization Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.Effective for solid products with moderate to high purity after initial workup.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low.1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).3. Increase reaction temperature.
Recovery of Starting Materials As above. Could also indicate a highly deactivated aryl halide (e.g., electron-rich aryl chloride).Use a more active catalyst system (e.g., one with a more electron-rich ligand like SPhos or XPhos).
Significant Deborylation The C-B bond is cleaved by protic sources before cross-coupling. This is more common with electron-deficient or some heteroaryl boronic acids.[3]Use anhydrous conditions if possible, or a less nucleophilic base. Minimize reaction time.
Homocoupling of Boronic Acid Formation of a biaryl product from two molecules of the boronic acid.This is often caused by the presence of oxygen. Improve degassing procedures. Lowering catalyst loading can sometimes help.

Advanced Insights: The Role of the Molecular Architecture

The specific structure of B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid offers unique advantages and considerations beyond the primary cross-coupling reaction.

Molecule_Function cluster_0 B-[3-[[(trans-4-Hydroxycyclohexyl)amino]carbonyl]phenyl]boronic acid Molecule Core Structure BoronicAcid Boronic Acid (Reactive 'Warhead') Molecule->BoronicAcid Enables Cross-Coupling Phenyl Phenyl Scaffold (Rigid Linker) Molecule->Phenyl Provides Structural Core Amide Amide Moiety (Structural Director & H-Bonding) Molecule->Amide Controls Vector & Polarity Cyclohexanol trans-Cyclohexanol Tail (Solubility & 3D Shape) Molecule->Cyclohexanol Imparts Drug-like Properties

Caption: Functional decomposition of the title reagent.

The amide and cyclohexanol moieties are not merely passive spectators. The amide's hydrogen bonding capability can influence intermolecular interactions, potentially leading to self-assembly or specific binding in a biological context. The cyclohexanol group significantly increases the sp³ character of the final molecule, a key trend in modern medicinal chemistry to escape "flatland" and improve pharmacological profiles. Researchers should consider these features when designing target molecules, as they can be leveraged to tune properties beyond simple structural connectivity.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.
  • Al-Zoubi, R. M., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health (PMC). Available at: [Link]

  • Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, ACS Publications. Available at: [Link]

  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, RSC Publishing. Available at: [Link]

  • ResearchGate. (2021). Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives... [Image from Article]. Available at: [Link]

  • ResearchGate. (2018). Scope of boronic acids in the cross‐coupling of amides. [Image from Article]. Available at: [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, RSC Publishing, available via PubMed Central. Available at: [Link]

  • Silva, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, available via PubMed Central. Available at: [Link]

  • Singh, B. K., et al. (2015). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, available via PubMed Central. Available at: [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, available via NIH. Available at: [Link]

  • ResearchGate. (2017). Reactions for Suzuki-Miyaura cross coupling of 11a. [Image from Article]. Available at: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • PubChem. 3-(Cyclohexylaminocarbonyl)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Ordóñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, MDPI. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Pivotal Role of Phenylboronic Acids in Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

Abstract The field of organic electronics has witnessed exponential growth, driven by the demand for flexible, efficient, and low-cost optoelectronic devices. Within this landscape, organoboron compounds, particularly ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic electronics has witnessed exponential growth, driven by the demand for flexible, efficient, and low-cost optoelectronic devices. Within this landscape, organoboron compounds, particularly phenylboronic acids (PBAs) and their derivatives, have emerged as a class of materials with exceptional and highly tunable electronic properties.[1][2] This guide provides an in-depth exploration of the fundamental principles and practical applications of phenylboronic acids in optoelectronic materials, with a specific focus on their transformative role in Organic Light-Emitting Diodes (OLEDs). We will dissect the unique molecular characteristics of PBAs, detail their application as electron transporters, hole transporters, host materials, and emitters, and provide validated protocols for the synthesis of a representative PBA-based material and its integration into a functional OLED device.

The Boron Advantage: Fundamental Physicochemical Properties

The utility of phenylboronic acids in optoelectronics is intrinsically linked to the unique electronic structure of the boron atom. Understanding these core principles is crucial for designing next-generation materials.

Lewis Acidity and the Vacant p-Orbital

The boron atom in a phenylboronic acid is sp²-hybridized, leaving it with a vacant p-orbital perpendicular to the molecular plane.[3][4] This orbital renders the boron center electron-deficient, making organoboron compounds potent Lewis acids and strong electron acceptors.[1][5][6] This inherent electron-accepting nature is the cornerstone of their function in organic electronics, facilitating the acceptance and transport of electrons, a critical process in OLEDs.[1][7][8]

Unprecedented Tunability

The optoelectronic properties of PBA derivatives can be precisely controlled through synthetic chemistry. By introducing electron-donating or electron-withdrawing groups onto the phenyl ring, researchers can modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][9] This tuning capability allows for the rational design of materials with specific energy gaps, enabling control over emission color, charge injection barriers, and overall device efficiency.[10]

A Cornerstone of Synthesis: The Suzuki-Miyaura Coupling

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This powerful reaction enables the efficient formation of carbon-carbon bonds, providing a straightforward and versatile pathway to construct the large, complex π-conjugated systems that are the workhorses of organic semiconductors.[13][14][15][16] The high purity and reactivity of PBA intermediates are critical for achieving high-performance OLED materials.[13]

Multifaceted Roles of Phenylboronic Acids in OLEDs

The versatility of PBA derivatives allows them to perform virtually every critical electronic function within a multilayer OLED device. Their role is not confined to a single layer but spans the entire device architecture.

Electron Transport Materials (ETMs)

The intrinsic electron deficiency of the boron center makes PBA-containing molecules excellent candidates for Electron Transport Layers (ETLs).[3] The ETL's function is to efficiently transport electrons from the cathode to the emissive layer for recombination with holes.[7] The low-lying LUMO levels of many PBA derivatives facilitate electron injection from the cathode and ensure balanced charge transport within the device, leading to higher efficiency and lower operating voltages.[1]

Host Materials for Advanced Emitters

In phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the emissive dopant is dispersed within a host material. An effective host must possess a high triplet energy to prevent energy loss from the emitter, exhibit good thermal and morphological stability, and facilitate balanced charge transport.[17][18][19] The rigid structures and high triplet energies of certain triarylborane derivatives make them exceptional host materials, capable of efficiently transferring energy to the guest emitters and contributing to devices with high quantum efficiencies.[18]

Emissive Materials: The Engine of Light Generation

Conventional Fluorescent Emitters: Incorporating boron atoms directly into the π-conjugated framework of a nanographene or other polycyclic aromatic hydrocarbon can have a profound effect on its emissive properties. This "boron-doping" strategy has been shown to shift the fluorescence spectrum into the highly sought-after deep-blue region, a color that remains a significant challenge for stable and efficient OLEDs.[10]

Thermally Activated Delayed Fluorescence (TADF) Emitters: The most significant recent impact of organoboron compounds has been in the field of TADF. The TADF mechanism allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission, enabling theoretical internal quantum efficiencies of 100% with purely organic molecules.[20][21] This is achieved in molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).

PBA derivatives are ideal for creating TADF emitters. By designing molecules with a donor-acceptor (D-A) architecture, where a PBA moiety serves as the electron-accepting unit and is linked to an electron-donating unit (like carbazole or diphenylamine), it is possible to spatially separate the HOMO and LUMO.[22] This separation minimizes the electron exchange energy, resulting in the small ΔE_ST required for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state for emission.[21][23][24]

TADF_Mechanism cluster_ground Ground State (S0) S0 S0 S1 S1 (Singlet) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence (25%) S1:n->S0:s Delayed Fluorescence (75%) T1 T1 (Triplet) S1->T1 T1->S0 Phosphorescence (Non-radiative loss in TADF) T1->S1 Suzuki_Workflow Reagents Combine Reactants: - Aryl Halide (Donor) - Boronic Ester (Acceptor) - Pd Catalyst & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvents Add Degassed Solvents (Toluene/H2O) Inert->Solvents Reaction Heat & Stir (e.g., 90°C, 24h) Solvents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify1 Column Chromatography Workup->Purify1 Purify2 Vacuum Sublimation Purify1->Purify2 Characterize Characterization (NMR, MS, PLQY) Purify2->Characterize OLED_Structure Light Light Emission Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (Alq3, 30 nm) EML Emissive Layer (PBA-TADF, 20 nm) HTL HTL (NPB, 40 nm) Anode Anode (ITO) Substrate Glass Substrate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Protodeboronation in Boronic Acid Reactions

Welcome to the Technical Support Center dedicated to a pervasive challenge in modern synthetic chemistry: protodeboronation. This guide is designed for researchers, scientists, and drug development professionals who util...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a pervasive challenge in modern synthetic chemistry: protodeboronation. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in cross-coupling reactions and other transformations. Here, we move beyond simple protocols to provide a deep, mechanistic understanding of why protodeboronation occurs and offer field-proven strategies to suppress this undesired side reaction, ensuring the success of your synthetic endeavors.

Understanding Protodeboronation: The "Why" Behind the Problem

Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your valuable starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.[2] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on several factors, including the reaction conditions and the nature of the organic substituent on the boron atom.[1]

The mechanism of protodeboronation is highly dependent on the reaction pH.[1][3] Generally, two primary pathways are considered for simple non-basic boronic acids: a general acid-catalyzed mechanism and a specific base-catalyzed mechanism.[1] The base-catalyzed process is particularly relevant for many cross-coupling reactions, like the Suzuki-Miyaura coupling, which are often conducted in basic media.[4] This pathway involves the formation of a more reactive arylboronate anion, which then reacts with a proton source, often water, to yield the protodeboronated product.[1][5]

For certain classes of boronic acids, such as basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), additional mechanistic pathways exist.[1] Under neutral pH conditions, these compounds can form zwitterionic species that are highly susceptible to rapid, unimolecular protodeboronation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue in my reactions?

A1: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is a major concern because it directly consumes your boronic acid starting material, leading to lower yields of your target molecule and the formation of a significant byproduct that can be challenging to separate.[2][7] This is particularly problematic for electron-deficient arylboronic acids and certain heteroaromatic boronic acids, which are more susceptible to this decomposition pathway.[8][9]

Q2: My boronic acid seems to be degrading even before I use it. How should I properly store it?

A2: Proper storage is the first line of defense against protodeboronation and other degradation pathways like oxidation and boroxine formation.[10] Solid boronic acids should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under refrigeration.[8][9] For particularly unstable compounds, such as many 2-heterocyclic boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent decomposition.[8][10]

Q3: I'm observing significant protodeboronation in my Suzuki-Miyaura coupling. What are the key experimental factors I should investigate?

A3: Several factors can accelerate protodeboronation. The most critical to evaluate are:

  • pH/Base: Strongly basic conditions significantly increase the rate of protodeboronation for many boronic acids.[7]

  • Temperature: Higher reaction temperatures provide the activation energy for C-B bond cleavage.[7][11]

  • Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[12]

  • Reaction Time: Longer exposure to the reaction conditions increases the likelihood of this side reaction.[12]

  • Catalyst System: A slow or inefficient catalyst allows more time for the competing protodeboronation to take place.[7]

Q4: Does the electronic nature of my arylboronic acid affect its stability?

A4: Absolutely. The electronic properties of the substituents on the aromatic ring play a crucial role. Electron-withdrawing groups, such as fluorine atoms, can make the boronic acid more susceptible to protodeboronation.[8] Conversely, for some thermal protodeboronation reactions, electron-donating groups can increase the rate of decomposition.[13] The interplay between electronics and reaction conditions is complex, and the stability of a particular boronic acid should be considered on a case-by-case basis.

Q5: What are boronic esters and organotrifluoroborates, and can they help?

A5: These are derivatives of boronic acids designed to enhance stability.

  • Boronic Esters: Formed by reacting the boronic acid with a diol, with pinacol esters being the most common.[14] They are generally more robust than the corresponding boronic acids.[6] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids.[6][15]

  • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be very effective in suppressing protodeboronation.[6]

Both boronic esters and organotrifluoroborates are often used in a "slow-release" strategy.[6][16] Under the reaction conditions, they slowly hydrolyze to provide a low, steady concentration of the active boronic acid, which minimizes the opportunity for decomposition while still allowing the desired cross-coupling to proceed.[7][17]

Troubleshooting Guide: A Decision-Making Workflow

If you are experiencing significant protodeboronation, this troubleshooting guide provides a logical workflow to diagnose and solve the problem.

troubleshooting_protodeboronation cluster_actions Troubleshooting Actions start High Protodeboronation Observed check_reagents 1. Verify Reagent Quality & Storage start->check_reagents optimize_base 2. Optimize the Base check_reagents->optimize_base Reagents are pure success Problem Resolved check_reagents->success Impure/degraded reagent was the cause adjust_temp_time 3. Adjust Temperature & Time optimize_base->adjust_temp_time Still an issue optimize_base->success Switching to a milder base worked modify_solvent 4. Modify Solvent System adjust_temp_time->modify_solvent Still an issue adjust_temp_time->success Lower temperature was effective catalyst_system 5. Enhance Catalyst Performance modify_solvent->catalyst_system Still an issue modify_solvent->success Anhydrous conditions helped protecting_group 6. Use a Stabilized Boron Reagent catalyst_system->protecting_group Still an issue catalyst_system->success Faster catalyst outcompeted decomposition protecting_group->success Problem likely solved

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Steps & Protocols

1. Verify Reagent Quality & Storage

  • Action: Before extensive optimization, confirm the purity of your boronic acid, especially if it belongs to an unstable class or has been stored for a long time.

  • Protocol: Purity Check by NMR

    • Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Look for the appearance of a new aromatic proton signal corresponding to the protodeboronated byproduct. Integration of this signal against the signals of the boronic acid will give you a quantitative measure of degradation.

2. Optimize the Base

  • Causality: Strong bases like NaOH and KOH create a high concentration of the reactive boronate anion, accelerating protodeboronation.[7] Milder bases can facilitate the catalytic cycle without promoting excessive decomposition.

  • Actionable Steps:

    • Switch from strong hydroxide bases to weaker inorganic bases.

    • Consider fluoride-based bases if compatible with your system.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄)[6]

    • Cesium Carbonate (Cs₂CO₃)[2]

    • Potassium Carbonate (K₂CO₃)[6]

    • Potassium Fluoride (KF)[2]

3. Adjust Temperature & Time

  • Causality: Both the desired coupling and the undesired protodeboronation are accelerated at higher temperatures.[7] By finding the lowest effective temperature, you can often tip the kinetic balance in favor of the desired reaction.

  • Actionable Steps:

    • Attempt the reaction at a lower temperature (e.g., start at room temperature or 40-60 °C).[18]

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to decomposition-promoting conditions.

4. Modify the Solvent System

  • Causality: Water is often the proton source for protodeboronation.[6] Minimizing its presence can significantly slow down this side reaction.

  • Actionable Steps:

    • Use anhydrous solvents and thoroughly dry all glassware.[2]

    • Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[19]

    • If aqueous conditions are necessary, minimize the amount of water used.

5. Enhance Catalyst Performance

  • Causality: The core principle here is to make the desired reaction kinetically much faster than the protodeboronation. A highly active catalyst system can achieve this by rapidly turning over the catalytic cycle.[7]

  • Actionable Steps:

    • Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) that are known to promote efficient cross-coupling.[8][19]

    • Use a palladium precatalyst that rapidly generates the active Pd(0) species.[18]

    • In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the rate of the desired reaction.[8]

6. Use a Stabilized Boron Reagent: The "Slow-Release" Strategy

  • Causality: This is often the most effective strategy for notoriously unstable boronic acids.[15] By using a stable precursor that slowly releases the boronic acid in situ, the instantaneous concentration of the unstable species is kept low, minimizing its decomposition.[6][7]

  • Recommended Protected Forms:

    • MIDA boronates (N-methyliminodiacetic acid boronates): Highly stable, often crystalline solids.[6][15]

    • Pinacol Esters: A common and more robust alternative to the free boronic acid.[6]

    • Organotrifluoroborates (R-BF₃K): Stable salts that are effective at suppressing protodeboronation.[6]

  • Protocol: Suzuki-Miyaura Coupling using a MIDA Boronate Ester

    • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the corresponding boronic acid MIDA ester (1.1-1.5 eq.), a suitable palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and a mild base (e.g., K₃PO₄, 3.0 eq.) to a dry reaction vial.[7]

    • Solvent Addition: Add the degassed solvent mixture (e.g., THF/water in a 10:1 ratio).[7]

    • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.

Caption: Workflow for using MIDA esters to prevent protodeboronation.

Summary of Key Parameters and Their Impact

ParameterHigh Protodeboronation RiskRecommended Mitigation Strategy
Base Strong bases (NaOH, KOH)Use milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[2][6]
Temperature High (>100 °C)Operate at the lowest effective temperature (e.g., RT to 80 °C)[19]
Water Content High (e.g., >20%)Use anhydrous solvents or minimize water content[2][12]
Catalyst Activity Low / SlowUse highly active catalysts and ligands (e.g., Buchwald systems)[19]
Boron Reagent Unstable free boronic acidUse a stabilized form (MIDA ester, pinacol ester, trifluoroborate)[6][15]

By understanding the mechanisms that drive protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and reliability of your boronic acid reactions.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Protodeboronation - Wikipedia. Wikipedia.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.

  • Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace.

  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem.

  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.

  • preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.

  • ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. ResearchGate.

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.

  • Preventing protodeboronation of 2,5-Difluorophenylboronic acid. BenchChem.

  • preventing protodeboronation of 3-Thienylboronic acid. BenchChem.

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.

  • Addressing stability issues of heteroaryl boronic acids in solution. BenchChem.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. ACS Publications.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids1-3. ACS Publications.

  • The unexpected protodeboronation rather than condensation. ResearchGate.

  • A general protodeboronation reaction. ResearchGate.

  • For the pro's (Suzuki). Reddit.

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.

  • Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine.

  • Trouble purifying my boronate ester compound. Reddit.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Systems for Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Suzuki-Miyaura reaction, particularly when working with substituted phenylboronic acids. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome common challenges and optimize your reaction outcomes.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the success of this reaction is highly dependent on the nature of the coupling partners, especially the boronic acid derivative. Substituted phenylboronic acids, with their varied electronic and steric properties, can present unique challenges that require careful optimization of the palladium catalyst system.

This guide is structured to provide a logical, problem-solving approach. We will begin by exploring the fundamental mechanism of the Suzuki-Miyaura reaction to understand the critical role of each component. We will then delve into a comprehensive troubleshooting section, formatted as a series of frequently asked questions (FAQs), to address specific issues you may encounter in your experiments.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Troubleshooting

Understanding the catalytic cycle is paramount to diagnosing and resolving issues in your Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactant Activation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation_Complex Ar-Pd(II)-Ar'(L_n) (Transmetalation Complex) Oxidative_Addition->Transmetalation_Complex Ar'-B(OR)2 (Base) Transmetalation_Complex->Pd(0)L_n Ar-Ar' (Reductive Elimination) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OR)3- [Ar'-B(OR)3]- (Boronate Complex) Ar'-B(OH)2->Ar'-B(OR)3- Base (e.g., OH-) Ar'-B(OR)3-->Oxidative_Addition Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when using substituted phenylboronic acids in Suzuki-Miyaura coupling reactions.

Low or No Yield

Q1: My Suzuki-Miyaura reaction with a substituted phenylboronic acid is giving a low yield or not working at all. What are the first things I should check?

A1: When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is crucial. Start by considering the fundamental components and conditions of your reaction:

  • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[5] Always use fresh, high-purity ligands and handle them under an inert atmosphere.

  • Inert Atmosphere: Oxygen can lead to the formation of palladium black (inactive palladium) and promote the homocoupling of boronic acids.[6][7] Ensure your reaction vessel and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Purity of Reagents: Verify the purity of your aryl halide and, most importantly, your substituted phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to activate the boronic acid for transmetalation but not so strong as to cause degradation of your starting materials or product.[8]

Side Reactions: Protodeboronation and Homocoupling

Q2: I'm observing a significant amount of the protodeboronated arene as a byproduct. How can I minimize this?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often frustrating side reaction.[2] It is particularly prevalent with electron-rich or certain heteroaryl boronic acids. Here’s how you can address it:

  • Use Milder Bases: Strong bases in the presence of a proton source (like water) can accelerate protodeboronation.[9] Consider switching to a weaker base such as K₂CO₃ or KF.

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, running the reaction under anhydrous conditions can significantly suppress protodeboronation.[7]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Pinacol Esters: These are generally more stable than their corresponding boronic acids and can slowly release the boronic acid in situ, minimizing its concentration and subsequent degradation.[2]

    • Potassium Trifluoroborate Salts (R-BF₃K): These crystalline solids are highly stable and less prone to protodeboronation.[1]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies.

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[7][10]

Q3: My main side product is the homocoupling of my phenylboronic acid (biaryl formation from two boronic acid molecules). What is causing this and how can I prevent it?

A3: The homocoupling of boronic acids is often a sign of oxygen in your reaction or the presence of Pd(II) species.[2][6][7]

  • Rigorous Degassing: As mentioned previously, the exclusion of oxygen is critical. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.[2]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.

Optimizing for Challenging Substrates

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the reaction's success.

Electron-Deficient Phenylboronic Acids

Q4: I am struggling to get good yields with an electron-deficient phenylboronic acid. What modifications should I consider?

A4: Electron-withdrawing groups on the phenylboronic acid decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. To overcome this, you can:

  • Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can increase the concentration of the more reactive boronate species, facilitating transmetalation.[7]

  • Employ Electron-Rich Ligands: Ligands that are more electron-donating can increase the electron density on the palladium center, which can promote the overall catalytic cycle. Buchwald-type biarylphosphine ligands are excellent choices.[11]

  • Increase Reaction Temperature: Higher temperatures can help to overcome the activation energy barrier for the slower transmetalation step.

EDG_EWG_Troubleshooting cluster_EDG Electron-Deficient Boronic Acid cluster_EWG Sterically Hindered Boronic Acid Low_Yield_EDG Low Yield Slow_Transmetalation Slow Transmetalation Low_Yield_EDG->Slow_Transmetalation Stronger_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Slow_Transmetalation->Stronger_Base Electron_Rich_Ligand Use Electron-Rich Ligand (e.g., Buchwald Ligands) Slow_Transmetalation->Electron_Rich_Ligand Higher_Temp Increase Temperature Slow_Transmetalation->Higher_Temp Low_Yield_SH Low Yield Slow_RE Slow Reductive Elimination Low_Yield_SH->Slow_RE Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Slow_RE->Bulky_Ligand Higher_Temp_SH Increase Temperature Slow_RE->Higher_Temp_SH

Figure 2: Troubleshooting flowchart for electron-deficient and sterically hindered phenylboronic acids.

Sterically Hindered Phenylboronic Acids

Q5: My reaction with an ortho-substituted phenylboronic acid is sluggish. What are the best strategies for this type of substrate?

A5: Steric hindrance, especially from ortho-substituents, can impede both the transmetalation and the final reductive elimination step.[12]

  • Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[7] These ligands create a larger "pocket" around the palladium center, facilitating the approach of the bulky coupling partners.

  • Higher Temperatures: More forcing conditions, including higher reaction temperatures, are often necessary to drive the reaction to completion.

  • Choice of Palladium Precatalyst: Advanced generation precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often more effective for challenging couplings as they provide a reliable and efficient source of the active Pd(0) catalyst.

Recommended Catalyst Systems for Substituted Phenylboronic Acids

The following table provides a starting point for selecting a catalyst system based on the nature of your substituted phenylboronic acid.

Phenylboronic Acid TypeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Key Considerations
Electron-Rich PPh₃, Buchwald Ligands (e.g., SPhos)K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂OProne to protodeboronation; consider using pinacol ester or R-BF₃K.
Electron-Deficient Buchwald Ligands (e.g., XPhos, RuPhos)K₃PO₄, Cs₂CO₃Dioxane, TolueneSlower transmetalation; may require higher temperatures.
Sterically Hindered Bulky Buchwald Ligands (XPhos, SPhos), NHCsK₃PO₄, CsFToluene, DioxaneSlow reductive elimination; requires bulky ligands and often higher temperatures.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Diethanolamine Adduct of a Phenylboronic Acid

This protocol can be used to stabilize a boronic acid that is prone to decomposition.

  • Dissolution: In a vial with a stir bar, dissolve the phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[7]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[7]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • T. R. P. J. Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Welcome to the technical support center for the synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (Target Molecule 1). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (Target Molecule 1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important building block. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Introduction

The synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid involves the formation of a robust amide bond between 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. While conceptually straightforward, this process presents several challenges that can significantly impact reaction yield and final product purity. Key obstacles include the potential for side reactions, difficulties in purification due to the molecule's amphiphilic nature, and the inherent instability of boronic acids. This guide will systematically address these issues, providing actionable solutions grounded in established chemical principles.

Synthesis Workflow Overview

The primary synthetic route involves a direct amide coupling reaction. Understanding the flow of this process is the first step in effective troubleshooting.

Synthesis_Workflow SM1 3-Carboxyphenylboronic Acid Activation Carboxylic Acid Activation (Coupling Reagent + Additive) SM1->Activation SM2 trans-4-Aminocyclohexanol Coupling Amide Bond Formation (Nucleophilic Attack) SM2->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup (Acid/Base Extraction) Coupling->Workup Crude Reaction Mixture Purification Purification (Crystallization / Chromatography) Workup->Purification Product Target Molecule 1 Purification->Product Troubleshooting_Low_Yield Start Low / Stalled Conversion Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Sides Are Side Reactions Occurring? Start->Check_Sides Sol_Activation Optimize Coupling Reagent: - Use EDC/HOBt or HATU - Ensure correct stoichiometry (1.1-1.2 eq) Check_Activation->Sol_Activation No Sol_Conditions Adjust Conditions: - Screen solvents (DMF, 2-MeTHF) - Add non-nucleophilic base (DIPEA) - Moderate temperature (RT to 40°C) Check_Conditions->Sol_Conditions No Sol_Sides Minimize Side Reactions: - Use high-purity, dry boronic acid - Control pH during reaction & workup Check_Sides->Sol_Sides Yes

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I've formed the product, but I'm having difficulty purifying it. What are the best methods?

Answer: The target molecule contains a hydrophilic boronic acid, a hydroxyl group, and a more lipophilic phenylcyclohexyl core, making purification challenging. Standard silica gel chromatography can be problematic.

1. Acid-Base Extraction: This is the first and most effective step to remove the majority of impurities.

  • Procedure:

    • After the reaction, quench with water and adjust the pH to ~2-3 with 1M HCl. The product should be protonated and may precipitate or be extractable into an organic solvent like ethyl acetate.

    • Separate the layers. The aqueous layer will contain water-soluble byproducts like EDC-urea.

    • Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove unreacted 3-carboxyphenylboronic acid.

    • Finally, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

2. Crystallization: If the crude product is a solid and of reasonable purity after extraction, crystallization is the preferred method for large-scale purification.

  • Solvent Screening: Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate, Acetonitrile, or mixtures with hexanes).

3. Specialized Purification Techniques for Boronic Acids: If impurities persist, several techniques specific to boronic acids can be employed.

  • Base Treatment to Form Boronate Salt: Crude boronic acid can be treated with a base (like NaOH) to form the water-soluble boronate salt. [1]This solution can be washed with an organic solvent (like diethyl ether) to remove non-acidic organic impurities. [1]Afterward, re-acidification will precipitate the purified boronic acid. [1]* Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine. These can often be selectively precipitated from a solution containing impurities, filtered, and then hydrolyzed back to the pure boronic acid with acid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle 3-carboxyphenylboronic acid to prevent degradation? A1: Phenylboronic acids are hygroscopic and susceptible to dehydration to form boroxines. [2][3][4]They should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. [4][5]Avoid exposure to moisture and strong oxidizing agents. [4] Q2: Can I use a different isomer of 4-aminocyclohexanol? A2: The prompt specifies the trans isomer. Using the cis isomer or a mixture will result in a different final product or a mixture of diastereomers, which may be difficult to separate and will have different biological properties. Ensure the stereochemistry of your starting amine is correct.

Q3: My NMR shows impurities that I can't identify. What could they be? A3: Besides unreacted starting materials, common impurities include the urea byproduct from the coupling agent (if not fully removed during workup), homocoupled biphenyl dicarboxylic acid (from oxidative side reactions), and the protodeboronated product (3-(trans-4-hydroxycyclohexylcarbamoyl)benzoic acid). [6]LC-MS analysis is invaluable for identifying these byproducts.

Q4: Are there greener alternatives to common solvents like DMF and DCM? A4: Yes. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) can be effective and more environmentally friendly substitutes for DMF and DCM in amide coupling reactions. [5][6]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • trans-4-Aminocyclohexanol (1.05 eq)

  • EDC-HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or 2-MeTHF

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-carboxyphenylboronic acid and anhydrous DMF (or 2-MeTHF) to make a ~0.2 M solution.

  • Add HOBt and EDC-HCl to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA, followed by trans-4-aminocyclohexanol.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Adjust the aqueous layer to pH ~3 with 1M HCl.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Attempt crystallization of the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • If crystallization is unsuccessful or the product is still impure, purify using one of the specialized boronic acid techniques described in the troubleshooting section.

Data Summary

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical Yield RangeKey AdvantagesKey Disadvantages
EDC HOBt70 - 95%Cost-effective, water-soluble byproduct simplifies workup. [7][8]Can be less effective for sterically hindered substrates. [9]
DCC HOBt70 - 95%Inexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct, difficult to remove. [10]
HATU None Req.85 - 98%High efficiency, fast reaction times, good for difficult couplings. [10][11]Expensive, higher molecular weight byproduct. [12]
T3P® None Req.80 - 98%High efficiency, easy workup (byproducts are water-soluble). [12]Reagent is a viscous liquid.
References
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Chemistry Portal. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N -dimethylformamide. Green Chemistry. [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Pattar, S. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(33), 4355-4358. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit. (2017). Purification of boronic acids?. Reddit. [Link]

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • ResearchGate. (2025). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • HPC Standards. (n.d.). Phenylboronic acid. HPC Standards. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • ChemRxiv. (n.d.). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(26), 6130-6138. [Link]

  • ResearchGate. (n.d.). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]

  • Chemicool. (n.d.). (3-((trans-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid. Chemicool. [Link]

  • da Silva, A. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5549. [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reddit. (2022). amide coupling help. Reddit. [Link]

  • BIOFOUNT. (n.d.). 957062-71-4|3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid. BIOFOUNT. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. [Link]

Sources

Optimization

Technical Support Center: Managing Boroxine Formation in Boronic Acid Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing boroxine formation in your boronic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing boroxine formation in your boronic acid experiments. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their propensity to form cyclic trimeric anhydrides—boroxines—can introduce unforeseen challenges.[1][2][3] This resource will equip you with the expertise to anticipate, identify, and control boroxine formation, ensuring the robustness and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how does it form?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic trimeric anhydride of a boronic acid, formed through the dehydration of three boronic acid molecules.[4][5][6] This is a reversible equilibrium reaction where three molecules of water are released for every boroxine molecule formed.[7][8]

The reaction can be represented as:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation is an entropically driven process due to the release of water molecules.[7][9][10] The mechanism involves the Lewis acidic boron atom of one boronic acid molecule being attacked by an oxygen atom from another, leading to a dimeric intermediate and the loss of a water molecule. This process repeats to form the stable six-membered boroxine ring.[11]

Q2: What factors influence the equilibrium between a boronic acid and its boroxine?

A: Several factors can shift the equilibrium between the boronic acid and its corresponding boroxine:

  • Water Content: The presence of water will drive the equilibrium back towards the boronic acid. Conversely, anhydrous conditions or the removal of water (e.g., azeotropic distillation) will favor boroxine formation.[7][8]

  • Temperature: Increasing the temperature generally favors the formation of boroxine, as it is an entropically driven process.[7][8]

  • Solvent: The choice of solvent plays a crucial role. Boroxine formation is more prevalent in non-polar, anhydrous solvents like chloroform or carbon tetrachloride.[4] In contrast, polar, coordinating solvents can help to break up boroxines.[12]

  • Substituent Effects: The electronic nature of the 'R' group on the boronic acid influences the equilibrium. Electron-donating groups on aryl boronic acids tend to favor boroxine formation, while electron-withdrawing groups can make the boron atom more electrophilic and susceptible to hydrolysis, thus favoring the boronic acid form.[9][10][13]

Q3: Is boroxine formation always detrimental to my reaction?

A: Not necessarily. Boroxines can and have been successfully used in Suzuki-Miyaura coupling reactions.[6][14] However, their formation can introduce several complications:

  • Stoichiometry: The formation of boroxines alters the molecular weight of your reagent, which can lead to inaccurate stoichiometry if not accounted for. This is a critical consideration for quantitative reactions.[1]

  • Solubility: Boroxines can have different solubility profiles compared to their corresponding boronic acids, which may affect reaction kinetics and homogeneity.[6]

  • Reactivity: While often reactive in cross-coupling, the rate of transmetalation with boroxines can differ from that of the corresponding boronic acid.[14]

  • Characterization: The presence of both boronic acid and boroxine in a sample can complicate NMR and mass spectrometry analysis, leading to broadened peaks or multiple signals.[12]

Q4: How can I detect the presence of boroxines in my boronic acid sample?

A: Several analytical techniques can be employed to detect and quantify boroxine content:

Analytical TechniqueExpected Observation for Boroxine
¹H NMR Spectroscopy Broadened or multiple sets of signals for protons near the boron atom. Dissolving the sample in a coordinating solvent like methanol-d4 can help simplify the spectrum by shifting the equilibrium towards the boronic acid.[12]
Mass Spectrometry Peaks corresponding to the trimeric boroxine (3 x Molecular Weight of Boronic Acid - 3 x H₂O) will be observed, often at higher m/z values.[12]
Infrared (IR) Spectroscopy Can be used to monitor the dehydration of the boronic acid to the boroxine.
High-Performance Liquid Chromatography (HPLC) Can be used for purity analysis, but care must be taken as on-column hydrolysis of boroxines back to the boronic acid can occur. Using a buffered mobile phase can improve reproducibility.[12]

Troubleshooting Guide

Issue 1: My reaction yield is inconsistent, and I suspect boroxine formation is the culprit.

Possible Cause: Inaccurate stoichiometry due to an unknown mixture of boronic acid and boroxine in your starting material.

Troubleshooting Steps:

  • Characterize Your Starting Material: Before running your reaction, analyze a small sample of your boronic acid by ¹H NMR and/or mass spectrometry to estimate the boroxine content.[12]

  • Pre-treatment to Standardize the Reagent:

    • To favor the boronic acid: Dissolve the boronic acid/boroxine mixture in a suitable solvent and add a small amount of water to hydrolyze the boroxine back to the boronic acid.[6] The solvent can then be removed under reduced pressure if necessary.

    • To favor the boroxine: If you wish to use the boroxine form, ensure your reaction is conducted under strictly anhydrous conditions. You can also drive the equilibrium towards the boroxine by azeotropic removal of water with a solvent like toluene.

  • Adjust Stoichiometry: If you have a stable mixture of boronic acid and boroxine, you can calculate an average molecular weight to adjust the mass of reagent used in your reaction.

Issue 2: My boronic acid reagent has poor solubility in my reaction solvent.

Possible Cause: The reagent may exist predominantly as the boroxine, which has a different solubility profile.

Troubleshooting Workflow:

start Poor Solubility Observed check_water Add a few drops of water to a small sample start->check_water dissolves Solubility Improves check_water->dissolves Yes no_change Solubility Does Not Improve check_water->no_change No hydrolysis Boroxine hydrolysis to more soluble boronic acid is likely dissolves->hydrolysis other_issue Solubility issue is not due to boroxine no_change->other_issue solution1 Pre-treat bulk reagent with a small amount of water or switch to a more polar solvent system. hydrolysis->solution1 solution2 Investigate other solubility issues (e.g., solvent choice, temperature). other_issue->solution2

Caption: Troubleshooting workflow for solubility issues.

Issue 3: I want to prevent boroxine formation from the outset.

Possible Cause: The inherent instability of the boronic acid under your planned reaction or storage conditions.

Prevention Strategies:

  • Use of Protecting Groups: Converting the boronic acid to a more stable derivative is a highly effective strategy.[1] These derivatives can often be used directly in cross-coupling reactions or deprotected under specific conditions.

Protecting GroupStructure Example (R-B(PG))Stability/Deprotection Notes
Pinacol Ester (Bpin) R-B(O₂C₂Me₄)Very common and stable enough for column chromatography. Deprotection can require harsh conditions (e.g., NaIO₄ or acidic hydrolysis).[1][15]
N-Methyliminodiacetic Acid (MIDA) Ester R-B(MIDA)Air-stable and compatible with a wide range of reagents. Deprotection is achieved under mild aqueous basic conditions.[16][17] MIDA boronates offer a "slow-release" of the boronic acid in situ.[16]
Potassium Trifluoroborate Salt [R-BF₃]KHighly stable towards oxidation and less prone to protodeboronation.[1][18]
1,8-Diaminonaphthalene (dan) Amide R-B(dan)Very stable due to N→B coordination, which reduces Lewis acidity. Deprotected by acidic hydrolysis.[1][19]
  • Storage Conditions: Store boronic acids, especially unstable ones like 2-heterocyclic and vinyl boronic acids, in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration and oxidation.[20]

Experimental Protocol: Conversion of a Boronic Acid/Boroxine Mixture to the Boronic Acid

This protocol is designed to ensure the boronic acid is the predominant species before its use in a reaction.

  • Dissolution: Dissolve the boronic acid/boroxine mixture (1.0 eq) in a suitable organic solvent (e.g., THF, dioxane, or ethyl acetate) at room temperature.

  • Hydrolysis: Add a small amount of deionized water (e.g., 5-10% v/v) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes. The time may vary depending on the specific boronic acid.

  • Monitoring (Optional): The conversion can be monitored by taking a small aliquot, removing the solvent, and analyzing by ¹H NMR.

  • Drying: Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove the excess water.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the boronic acid, which should now have minimal boroxine content.

Experimental Protocol: Purification of Boronic Acids to Remove Boroxines and Other Impurities

Purification of boronic acids can be challenging due to their reactivity on silica gel.[21][22]

Method 1: Acid-Base Extraction

  • Dissolve the crude boronic acid in an organic solvent like ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer carefully with an acid (e.g., 1 M HCl) to pH ~2-3, causing the purified boronic acid to precipitate.

  • Collect the solid by filtration or extract it back into an organic solvent.

Method 2: Diethanolamine Adduct Formation

For less polar boronic acids, forming an adduct with diethanolamine can be an effective purification method.[21][22]

  • Dissolve the crude boronic acid in a suitable solvent.

  • Add diethanolamine to precipitate the boronic acid-diethanolamine adduct.

  • Isolate the solid adduct by filtration.

  • To recover the free boronic acid, the adduct can be treated with an acid or stirred with a saturated boric acid solution to sequester the diethanolamine.[21]

Logical Relationship: Boronic Acid Stability and Experimental Choices

cluster_0 Boronic Acid Properties cluster_1 Experimental Factors cluster_2 Mitigation Strategies BA Boronic Acid (R-B(OH)₂) Equilibrium Reversible Equilibrium 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O BA->Equilibrium Boroxine Boroxine ((RBO)₃) Equilibrium->Boroxine PG Use Protecting Group (e.g., MIDA, Bpin) Equilibrium->PG Avoids Equilibrium Issues Hydrolysis Controlled Hydrolysis Equilibrium->Hydrolysis Reverses Boroxine Formation Anhydrous Anhydrous Conditions Equilibrium->Anhydrous Favors Boroxine Water [H₂O] Water->Equilibrium Shifts Left Temp Temperature Temp->Equilibrium Shifts Right Solvent Solvent Polarity Solvent->Equilibrium Polar Shifts Left

Caption: Factors influencing the boronic acid-boroxine equilibrium and corresponding mitigation strategies.

References
  • N. A. B. M. Jaslin, N. H. H. Abu Bakar, and N. A. H. M. Nordin, "Boroxine formation reaction mechanism as calculated by DFT," ResearchGate, 2018. [Link]

  • J. Kua, H. F. Schaefer, and P. M. Iovine, "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation," National Institutes of Health, 2012. [Link]

  • "Protecting Groups for Boronic Acids," Chem-Station International Edition, 2016. [Link]

  • J. Kua, H. F. Schaefer, and P. M. Iovine, "Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation," Semantic Scholar, 2012. [Link]

  • Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "Formation of boroxine: Its stability and thermodynamic parameters in solution," Heterocycles, 2002. [Link]

  • Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution," ResearchGate, 2002. [Link]

  • Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION," LOCKSS, 2002. [Link]

  • Y. Tokunaga, "boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ," Heterocycles, 2013. [Link]

  • D. G. Hall, "Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications," Wiley-VCH, 2010. [Link]

  • D. G. Hall, "1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications," Wiley-VCH, 2005. [Link]

  • M. Pu, et al., "Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes," ChemRxiv, 2023. [Link]

  • "Boronic acids protecting groups with standard deprotecting conditions," ResearchGate. [Link]

  • E. M. Woerly, J. E. Burke, and M. D.
  • T. D. Staiger, J. R. Zbieg, and G. C. Fu, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," National Institutes of Health, 2015. [Link]

  • P. M. Simon, et al., "Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling," PubMed, 2023. [Link]

  • A. J. J. Lennox and G. C. Lloyd-Jones, "The Boroxine–Boronic Acid Equilibrium," University of Edinburgh Research Explorer, 2020. [Link]

  • "Assessing the stability and reactivity of a new generation of boronic esters," Poster Board #1276. [Link]

  • "ANALYTICAL METHODS - Toxicological Profile for Boron," NCBI Bookshelf, 2010. [Link]

  • "How to purify boronic acids/boronate esters?," ResearchGate, 2016. [Link]

  • "Boronic acid," Wikipedia. [Link]

  • "HELP: Purifying boronic acids sucks," Reddit, 2023. [Link]

  • S. J. Lee, et al., "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," National Institutes of Health, 2009. [Link]

  • A. Dirian and N. Winssinger, "Applications of the Reversible Boronic Acids/Boronate Switch to Nucleic Acids," PubMed, 2022. [Link]

  • A. J. J. Lennox and G. C. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," ResearchGate, 2013. [Link]

  • "Challenging purification of organoboronic acids," Chemistry Stack Exchange, 2023. [Link]

  • "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing," ResearchGate, 2018. [Link]

  • "HELP: Purifying boronic acids sucks," Reddit, 2023. [Link]

  • A. J. J. Lennox and G. C. Lloyd-Jones, "The Boroxine–Boronic Acid Equilibrium," Figshare, 2020. [Link]

  • "Reversible transformation between dimeric boronate ester 20 and boroxine 21 by the addition of water or dehydration," ResearchGate. [Link]

  • "Conversion of boronic acid to boroxine when heating," ResearchGate. [Link]

  • "Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine," ResearchGate. [Link]

  • "Suzuki reaction," Wikipedia. [Link]

  • S. K. R. Sah and P. H. Brown, "Boron Determination—A Review of Analytical Methods," ResearchGate, 1997. [Link]

  • P. S. Kiss, et al., "Which boronic acids are used most frequently for synthesis of bioactive molecules," ResearchGate, 2021. [Link]

  • P. S. Kiss, et al., "Which boronic acids are used most frequently for synthesis of bioactive molecules," ChemRxiv, 2021. [Link]

  • "High-Purity Boronic Acids: Essential Components for Advanced Material Synthesis," LinkedIn, 2024. [Link]

Sources

Troubleshooting

stability issues of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in solution

Answering the user's request.## Technical Support Center: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solution Stability...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solution Stability

Welcome to the dedicated technical support guide for 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-71-4). This resource is designed to provide researchers with in-depth insights and practical solutions for the stability challenges associated with this compound in solution. As a substituted arylboronic acid, its utility in synthetic chemistry and drug discovery is significant, but its susceptibility to degradation requires a nuanced experimental approach. This guide provides FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like most arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom. The resulting byproduct is N-(trans-4-hydroxycyclohexyl)benzamide. This reaction is often accelerated in aqueous media, particularly under non-neutral pH conditions.[1][2][3]

  • Oxidation: The C-B bond can be oxidatively cleaved to form a C-O bond, converting the boronic acid into the corresponding phenol (3-hydroxy-N-(trans-4-hydroxycyclohexyl)benzamide) and boric acid. This is a significant concern in biological assays or reactions exposed to air (oxygen) or other oxidizing agents, including reactive oxygen species (ROS).[1][4][5][6]

Q2: How does pH critically influence the stability of the compound?

A2: The pH of the solution is a master variable controlling stability. The boronic acid moiety exists in a pH-dependent equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2][7]

  • Acidic to Neutral pH: The neutral trigonal form is predominant.

  • Alkaline pH (above pKa): The equilibrium shifts toward the tetrahedral boronate form. The predicted pKa for this specific molecule is approximately 7.85, which is lower than that of many simple phenylboronic acids.[8] This tetrahedral boronate species is more nucleophilic and generally more susceptible to both protodeboronation and oxidation, meaning that stability often decreases as the pH rises above its pKa.[2][3]

Q3: What is the recommended solvent for preparing stock solutions?

A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous, aprotic organic solvent.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Use with Caution: Protic solvents like methanol or ethanol can facilitate protodeboronation. If they must be used, solutions should be prepared fresh and used immediately.

  • Aqueous Solutions: Direct preparation in aqueous buffers is discouraged for long-term storage due to rapid degradation. For assays requiring aqueous conditions, the stock solution in anhydrous solvent should be added to the aqueous buffer immediately before the experiment.

Q4: What are the best practices for storing the solid compound and its solutions?

A4:

  • Solid Compound: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place (2-8°C is recommended).[8] This minimizes oxidation and hydrolysis from atmospheric moisture.

  • Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent (e.g., DMSO). Aliquot into single-use volumes in sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[9]

Q5: Can I heat solutions containing this boronic acid?

A5: Heating should be avoided or minimized. Elevated temperatures significantly accelerate the rates of both protodeboronation and oxidation.[10] If a reaction requires heat, it is critical to run it under a strictly inert atmosphere and for the shortest possible time.

Q6: Are there any common reagents or conditions that are incompatible with this compound?

A6: Yes. Be cautious with the following:

  • Strong Bases: Can significantly increase the rate of protodeboronation.[2]

  • Oxidizing Agents: Reagents like hydrogen peroxide or the presence of ambient oxygen (especially with metal catalysts) can lead to rapid oxidative degradation.[5][6]

  • Unpurified Solvents: Peroxides in aged ethers (like THF or dioxane) can be a source of oxidation.

  • Certain Metal Catalysts: While essential for reactions like Suzuki coupling, some metals, particularly copper under certain conditions, can promote boronic acid degradation.[11]

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues.

Problem 1: Low Yield or Reaction Failure in Organic Synthesis (e.g., Suzuki-Miyaura Coupling)
Symptom Possible Cause Recommended Solution & Rationale
Major byproduct detected with mass corresponding to the protodeboronated arene. Protodeboronation. This occurs when the C-B bond is cleaved by a proton source (like water) before the desired catalytic cycle completes. Strong bases and high temperatures exacerbate this issue.[2][12]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware. 2. Select a Weaker Base: Switch from strong bases (e.g., NaOH) to milder, non-aqueous bases like Cs₂CO₃ or K₃PO₄.[12] 3. Lower Reaction Temperature: If possible, reduce the temperature to slow the rate of decomposition relative to the coupling reaction.[12] 4. Use a Protected Boronate Ester: Consider converting the boronic acid to a more stable MIDA boronate, which can be "slow-released" under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[10][13]
Major byproduct detected with mass corresponding to the phenol derivative. Oxidative Degradation. The boronic acid is being oxidized to a phenol, consuming the starting material. This is often caused by dissolved oxygen in the reaction mixture.[1][4]1. Deoxygenate Rigorously: Thoroughly sparge all solvents and the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of inert gas. 3. Use Fresh Solvents: Ensure solvents like THF or dioxane are free of peroxides.
Reaction is sluggish or stalls; NMR of starting material looks broad or inconsistent. Boroxine Formation. In the solid state or concentrated solutions, three molecules of boronic acid can dehydrate to form a stable cyclic trimer called a boroxine.[1][14] This changes the stoichiometry and can reduce reactivity.1. Pre-treat the Boronic Acid: Before use, dissolve the boronic acid in a solvent mixture like THF/water (10:1) and stir for 30 minutes to hydrolyze the boroxine back to the monomeric boronic acid. Then, remove the solvent under reduced pressure before proceeding with the reaction setup.
Problem 2: Inconsistent or Non-Reproducible Results in Aqueous/Biological Assays
Symptom Possible Cause Recommended Solution & Rationale
Assay signal decreases over the course of the experiment. Time-Dependent Degradation in Buffer. The compound is unstable in the aqueous assay buffer, leading to a decreasing effective concentration over time. This is likely due to pH-mediated protodeboronation or oxidation.[3]1. Minimize Incubation Time: Design the experiment to have the shortest possible incubation period. 2. Optimize Buffer pH: Perform a pH stability study (see Protocol 2) to identify the pH at which the compound is most stable, and adjust the assay buffer if possible. 3. Run a Time-Course Control: Incubate the compound in the assay buffer for the full duration of the experiment and then analyze its integrity by HPLC to quantify the extent of degradation. This helps normalize the results.
High background signal or unexpectedly low activity. Oxidative Degradation. Reactive oxygen species (ROS) in cell culture media or generated by assay components can rapidly degrade the boronic acid.[5][15]1. Prepare Solutions Fresh: Add the compound from an anhydrous stock to the assay medium immediately before adding it to cells or the assay plate. 2. Consider Antioxidants (with caution): While antioxidants can help, some, like ascorbic acid, have been reported to paradoxically accelerate the degradation of certain peptide boronic acids.[6] Their effect should be validated. 3. Use Deproteinized Samples: If analyzing samples from a biological matrix, consider deproteinization to remove enzymes or other components that could contribute to degradation.[16]
Assay fails completely; no signal observed. Complete and Rapid Degradation. The assay conditions (e.g., pH, temperature, presence of certain additives) are causing near-instantaneous decomposition of the compound.1. Verify Compound Integrity Pre-Assay: Use the HPLC protocol below to confirm the purity of the stock solution and the compound's integrity immediately after dilution into the assay buffer. 2. Review Assay Components: Check for known incompatibilities. For example, some assay buffers contain components that can interfere with boronic acids.[16]

Key Degradation Pathways and Stability Factors

The stability of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a function of its environment. The following diagram illustrates the primary degradation routes, and the table summarizes key influencing factors.

Caption: Primary degradation pathways for the target compound.

Table 1: Summary of Factors Affecting Solution Stability
Factor Condition Impact on Stability Primary Degradation Route Promoted
pH > pKa (~7.85)Decreased Protodeboronation, Oxidation
< pKaIncreased -
Temperature Elevated (>40°C)Significantly Decreased Protodeboronation, Oxidation
Ambient (20-25°C)Moderate Protodeboronation, Oxidation
Refrigerated/FrozenHigh (Best for storage) -
Solvent Anhydrous Aprotic (DMSO, DMF)High -
Protic (Methanol, Water)Decreased Protodeboronation
Atmosphere Inert (Argon, Nitrogen)High -
Air (Oxygen)Decreased Oxidation

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the best practice for preparing a stock solution to maximize its shelf-life.

  • Preparation: In a controlled environment (e.g., a glove box or under a stream of argon), weigh the desired amount of solid 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid into a sterile, amber glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). Use a new, sealed bottle of solvent to minimize water content.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-binding microcentrifuge tubes or amber vials. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly seal the aliquots, backfill with argon if possible, and store at -80°C for long-term storage or -20°C for short-term storage.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Use it immediately and discard any unused portion. Do not refreeze.

Protocol 2: Monitoring Compound Stability via HPLC-UV

This protocol provides a general method to assess the purity of your compound in a specific buffer or solvent over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 10 minutes) to elute the parent compound and potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 230 nm).

  • Sample Preparation (Time-Zero):

    • Prepare a fresh solution of the compound in your desired solvent or buffer at the target experimental concentration (e.g., 10 µM).

    • Immediately inject a sample onto the HPLC system. This is your t=0 reference chromatogram. Identify the peak corresponding to the intact parent compound.

  • Incubation:

    • Store the prepared solution under the exact conditions you wish to test (e.g., 37°C in a specific assay buffer).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC.

  • Data Analysis:

    • Compare the chromatograms from each time point to the t=0 reference.

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the total area of all peaks (parent + degradation products).

    • Look for the appearance of new peaks, which likely correspond to degradation products (protodeboronated or oxidized species).

Troubleshooting Workflow Diagram

Use this decision tree to systematically diagnose experimental problems.

G cluster_synthesis Synthesis Issues cluster_assay Aqueous Assay Issues start Unexpected Experimental Result q1 What is the primary issue? start->q1 a1 Low Reaction Yield q1->a1 Synthesis b1 Inconsistent / Low Signal q1->b1 Aqueous Assay q2 Byproducts in LCMS/NMR? a1->q2 a2_yes Protodeboronated Product Detected q2->a2_yes Yes (Mass = Arene-H) a2_no Oxidized (Phenol) Product Detected q2->a2_no Yes (Mass = Arene-OH) sol1 See Troubleshooting: Protodeboronation (Check H₂O, Base, Temp) a2_yes->sol1 sol2 See Troubleshooting: Oxidation (Deoxygenate System) a2_no->sol2 q3 Does signal decrease over time? b1->q3 b2_yes Time-Dependent Degradation q3->b2_yes Yes b2_no Signal is consistently low/absent q3->b2_no No sol3 See Troubleshooting: Aqueous Instability (Run Time-Course, Check pH) b2_yes->sol3 sol4 Check Stock Integrity (HPLC) Review Assay Components for ROS/Incompatibility b2_no->sol4

Caption: A decision tree for troubleshooting common issues.

References

  • Bull, J. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(33), 11054-11061. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020682118. [Link]

  • Dowlut, M., & Hall, D. G. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron Letters, 47(30), 5373-5377. [Link]

  • Kubačák, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(23), 12097-12107. [Link]

  • Leung, C. H., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(6), 7340-7355. [Link]

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

  • Reddit r/chemistry. (2023). HELP: Purifying boronic acids sucks. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • ResearchGate. (2018). Thermal behavior of the boric acid (TG, DTG and DTA). [Link]

  • ResearchGate. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • Tiritiris, I., et al. (2019). Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Molecules, 24(21), 3852. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1281-1294. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Reddy, A. R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4703-4710. [Link]

  • Ganye, M. H., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7480. [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]

  • Al-Sayah, M., & Reilly, J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 151-157. [Link]

  • Chidella, K., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Uyar, T., et al. (2018). Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU. [Link]

  • Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(19), 8102-8121. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. Wiley. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • PathBank. (n.d.). Benzoate Degradation. [Link]

  • Aladdin. (n.d.). (3-((trans-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid. [Link]

  • Cinquepalmi, A., et al. (2020). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Applied and Environmental Microbiology, 86(20), e01344-20. [Link]

Sources

Optimization

impact of base and solvent choice on boronic acid reaction efficiency

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for boronic acid reactions. As a Senior Application Scientist, I've designed this guide to provide you with...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for boronic acid reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges in cross-coupling reactions, with a specific focus on the critical role of base and solvent selection. This resource is structured in a question-and-answer format to directly address the issues you are most likely to encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Role and Selection of the Base

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. I suspect an issue with my base. What is the primary role of the base, and how do I choose the right one?

Answer: This is a very common and critical question. The base in a Suzuki-Miyaura coupling is not just a simple proton scavenger; it plays a crucial role in the catalytic cycle, specifically in the transmetalation step.[1][2] For the reaction to proceed efficiently, the organoboron species, typically a boronic acid, must transfer its organic group to the palladium center. The base facilitates this by activating the boronic acid.[3][4]

There are two primary mechanistic pathways proposed for this activation[1]:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This boronate is significantly more reactive and readily undergoes transmetalation with the palladium(II) halide complex.[1]

  • Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid.[1][4]

The choice of base is therefore critical and can dramatically impact your reaction's success. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can lead to unwanted side reactions, such as decomposition of your starting materials or catalyst.[5]

Troubleshooting Guide: Base Selection

If you are experiencing low yields, consider the following points for base selection:

  • Substrate Compatibility: Are your starting materials sensitive to strong bases? If you have base-labile functional groups (e.g., esters), a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good starting point.[3] For more robust substrates, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective.[1]

  • Boronic Acid Stability: Electron-deficient boronic acids are more prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source.[6][7] In such cases, a non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial. Fluoride ions are believed to play a unique role in activating the boronic acid.[1]

  • Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are commonly used, and their solubility can be influenced by the solvent system.[1] For instance, K₃PO₄ is often used in ethereal solvents like THF or dioxane.

Here is a comparative table of commonly used bases in Suzuki-Miyaura coupling:

BasepKa of Conjugate AcidTypical SubstratesNotes
Sodium Carbonate (Na₂CO₃)10.3Aryl bromides, iodidesA good general-purpose, mild base.[8][9]
Potassium Carbonate (K₂CO₃)10.3Aryl bromides, iodidesSimilar to Na₂CO₃, widely used.[10]
Cesium Carbonate (Cs₂CO₃)10.3Aryl bromides, chloridesOften more effective for less reactive aryl chlorides.[10]
Potassium Phosphate (K₃PO₄)12.3Aryl bromides, chloridesA strong, non-nucleophilic base, good for sensitive substrates.[11]
Potassium Hydroxide (KOH)15.7Aryl bromidesA strong base, can promote side reactions.[1]
Sodium Hydroxide (NaOH)15.7Aryl bromidesSimilar to KOH, high basicity can be detrimental in some cases.[1]
Potassium Fluoride (KF)3.2Aryl bromidesParticularly effective for base-sensitive substrates and to mitigate protodeboronation.[1]

pKa values are approximate and can vary with conditions.[12][13]

Question 2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is a major cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[6][7] This undesired reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[7]

Here are strategies to mitigate protodeboronation:

  • Choice of Base: As mentioned, using a non-hydroxide base like KF or Cs₂CO₃ can be very effective. The presence of water and a strong base can accelerate protodeboronation.[14]

  • Use of More Stable Boron Reagents: Consider converting your boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate.[6][7] These reagents often exhibit a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[7][15] Boronate esters are generally more stable than their corresponding boronic acids.[16]

  • Anhydrous Conditions: While many Suzuki reactions are run in aqueous mixtures, minimizing water content can suppress protodeboronation. Using anhydrous solvents and bases can be beneficial.[6]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[6] Monitor your reaction closely and stop it once the starting material is consumed.

Section 2: The Critical Role of the Solvent

Question 3: My reaction is sluggish, and I have poor solubility of my reagents. How does solvent choice impact the reaction, and what should I consider for optimization?

Answer: Solvent selection is as critical as the choice of base and catalyst system. The solvent's role extends beyond simply dissolving the reactants; it influences the reaction rate, selectivity, and even the mechanism.[17][18][19] A good solvent system needs to solubilize a range of components, from nonpolar organic substrates to inorganic bases and polar palladium complexes.[20]

Troubleshooting Guide: Solvent Selection

  • Polarity and Mechanism: The polarity of the solvent can influence the operative catalytic pathway. For instance, in some cases, polar solvents can stabilize anionic palladium species, which can alter the selectivity of the reaction, especially when dealing with substrates having multiple reactive sites.[17][18][21] However, the relationship between solvent dielectric constant and selectivity is not always straightforward.[17][18]

  • Aprotic vs. Protic Solvents:

    • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene, are very common.[11] They are generally good at dissolving the organic starting materials and the palladium catalyst. Often, a mixture with water is used to help dissolve the inorganic base.[11]

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar and can be effective for challenging couplings, particularly with less reactive aryl chlorides.[11] However, they can be difficult to remove during workup.

    • Protic Solvents: Alcohols like ethanol or isopropanol, often in a mixture with water and another solvent like toluene, can be beneficial.[22] Water is frequently used as a co-solvent to dissolve the inorganic base.[11]

  • Degassing: It is crucial to use degassed solvents. Oxygen can deactivate the Pd(0) catalyst through oxidation, leading to lower yields and the formation of homocoupling byproducts.[6]

Here is a table of common solvents and their properties relevant to Suzuki-Miyaura coupling:

SolventDielectric Constant (ε)TypeCommon Usage
Toluene2.4NonpolarOften used with a co-solvent like water or ethanol.[11]
Tetrahydrofuran (THF)7.6Polar AproticA very common solvent, often in a mixture with water.[11]
1,4-Dioxane2.2NonpolarAnother widely used ethereal solvent, frequently mixed with water.[11]
N,N-Dimethylformamide (DMF)36.7Polar AproticEffective for challenging couplings, but can be hard to remove.[11][20]
Water (H₂O)80.1Polar ProticUsed as a co-solvent to dissolve inorganic bases.[11]
Ethanol (EtOH)24.6Polar ProticOften used in combination with other solvents.[11]

Dielectric constants are approximate and for pure solvents.[17]

Section 3: Visualizing the Process

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_primeBOH2 Ar'B(OH)₂ + Base Ar_primeBOH2->Transmetalation [Ar'B(OH)₃]⁻

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Boronic Acid Reaction CheckReagents Check Reagent Purity (Aryl Halide, Boronic Acid, Catalyst, Ligand) Start->CheckReagents BaseIssue Is the Base Choice Optimal? CheckReagents->BaseIssue SolventIssue Is the Solvent System Appropriate? BaseIssue->SolventIssue Yes OptimizeBase Screen Bases: - Mild (Carbonates, Phosphates) - Stronger (Hydroxides) - Non-hydroxide (KF) BaseIssue->OptimizeBase No SideReactions Are Side Reactions (Protodeboronation, Homocoupling) Occurring? SolventIssue->SideReactions Yes OptimizeSolvent Screen Solvents: - Anhydrous vs. Aqueous - Polar vs. Nonpolar - Ensure Degassing SolventIssue->OptimizeSolvent No MitigateSideReactions Address Side Reactions: - Use Boronate Ester - Adjust Temperature/Time - Rigorous Inert Atmosphere SideReactions->MitigateSideReactions Yes Success Improved Yield SideReactions->Success No OptimizeBase->SolventIssue OptimizeSolvent->SideReactions MitigateSideReactions->Success

Caption: A logical workflow for troubleshooting low-yielding boronic acid reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol serves as a general starting point. Optimization of the base, solvent, catalyst, ligand, and temperature will be necessary for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the selected base (2.0-3.0 mmol, 2.0-3.0 equiv).

    • Note on Base: For solid bases, ensure they are finely powdered to maximize surface area.

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three to five cycles. This is critical to remove oxygen.[6]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand. If using a pre-catalyst, it can be added with the other solid reagents.

  • Solvent Addition:

    • Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.

    • Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Sources

Troubleshooting

MIDA Boronates Technical Support Center: Stabilizing Unstable Boronic Acids

Welcome to the technical support center for the application of N-methyliminodiacetic acid (MIDA) boronates in the stabilization and utilization of otherwise unstable boronic acids. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of N-methyliminodiacetic acid (MIDA) boronates in the stabilization and utilization of otherwise unstable boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the unique advantages of MIDA boronates to overcome longstanding challenges in organic synthesis, particularly in cross-coupling reactions.

Here, we will move beyond simple procedural outlines to provide in-depth, experience-driven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the robust and reliable application of this powerful chemical technology.

The Core Problem: The Instability of Boronic Acids

Boronic acids are invaluable building blocks in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability.[2][3][4] Many of the most desirable boronic acids, such as those derived from 2-substituted heterocycles (e.g., 2-pyridyl, 2-furyl, 2-pyrrolyl), vinyl groups, and cyclopropyl rings, are prone to decomposition on the benchtop.[2][3][4]

This instability manifests in several ways:

  • Protodeboronation: The cleavage of the C–B bond by a proton source, often accelerated by heat or the presence of base.[2][5]

  • Oxidation: Degradation upon exposure to air.[2]

  • Polymerization/Oligomerization: Self-condensation to form boroxines and other oligomeric species.[2]

These decomposition pathways not only make long-term storage impossible but also lead to poor yields and reproducibility in reactions, as the boronic acid degrades in situ under the very conditions required for cross-coupling.[2] This is especially problematic when coupling with challenging electrophiles like unactivated aryl chlorides, which require longer reaction times and higher temperatures.[2]

The MIDA Boronate Solution: A Reversible Mask

The development of N-methyliminodiacetic acid (MIDA) boronates provides a general and elegant solution to this problem.[2][3] By reacting a boronic acid with the trivalent MIDA ligand, the boron center is transformed from a reactive, sp²-hybridized state to a stable, sp³-hybridized, tetrahedral geometry.[5] This structural change, involving the coordination of the MIDA nitrogen atom to the vacant p-orbital of the boron, effectively "masks" the reactivity of the boronic acid.[5][6]

MIDA_Protection

The resulting MIDA boronates are exceptionally stable, free-flowing, crystalline solids.[1][7] Their key advantages include:

  • Benchtop Stability: Indefinitely stable to air and moisture, allowing for long-term storage.[2]

  • Chromatographic Compatibility: Stable to silica gel chromatography, enabling easy purification and reaction monitoring by TLC.[2][7][8]

  • Broad Reagent Compatibility: The protected boron moiety is unreactive under a wide range of anhydrous synthetic conditions, allowing for multi-step elaboration of complex molecules while carrying the MIDA boronate group.[7][8][9][10]

  • Controlled Deprotection: The boronic acid can be readily regenerated (in situ or in a separate step) under mild aqueous basic conditions.[1][7]

Troubleshooting Guide & FAQs

This section addresses specific, practical issues you may encounter during the synthesis, purification, and use of MIDA boronates.

Part 1: Synthesis of MIDA Boronates
Q1: My MIDA boronate synthesis is low-yielding, especially with my sensitive heterocyclic boronic acid. The standard Dean-Stark method seems to be causing decomposition. What's going wrong and how can I fix it?

A1: The Problem of Harsh Conditions. You are likely encountering the primary limitation of the traditional dehydrative condensation method. This procedure often requires high temperatures (e.g., 110 °C in toluene/DMSO) and acidic conditions, which are incompatible with many sensitive boronic acids, leading to decomposition that outcompetes the desired condensation.[10][11][12]

The Expert Solution: Switch to the MIDA Anhydride Method. A milder and more broadly applicable method utilizes MIDA anhydride.[11][12][13] This reagent serves a dual purpose: it is the source of the MIDA ligand and acts as an in situ desiccant, driving the reaction to completion without the need for harsh, water-scavenging conditions.[10][12][13] This method avoids the high temperatures and acidic environment of the Dean-Stark protocol, leading to significantly higher yields for sensitive substrates.[10][11]

Experimental Protocol: MIDA Boronate Synthesis using MIDA Anhydride [12][13]

  • Setup: To a dry vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv).

  • Reagents: Add MIDA anhydride (2.0-3.0 equiv) and anhydrous dioxane (to a concentration of 0.2 M with respect to the boronic acid).

  • Reaction: Seal the vial and heat the mixture at 70 °C for 24 hours with stirring.

  • Workup: Allow the reaction to cool to room temperature. The crude product can then be taken directly to the simplified purification protocol (see Q2).

Causality: The excess MIDA anhydride acts as an internal desiccant, capturing the water generated during the condensation and precipitating as insoluble MIDA. This circumvents the need for azeotropic removal of water at high temperatures, thus preserving the integrity of sensitive boronic acids.[10][11]

Q2: Purifying my MIDA boronate is difficult. It streaks on my silica gel column, and I'm getting poor recovery. Is there a better way?

A2: The Challenge of Conventional Chromatography. While MIDA boronates are compatible with silica gel, their unique properties can sometimes complicate standard column chromatography.[7][8] Their high polarity can lead to streaking, and their solubility profile can make finding an ideal eluent system tricky.

The Expert Solution: Leverage "Catch-and-Release" Purification. MIDA boronates exhibit a unique binary affinity for silica gel.[10][11] They are minimally mobile in solvents like diethyl ether (Et₂O) but are rapidly eluted by tetrahydrofuran (THF). This property can be exploited for a highly efficient "catch-and-release" purification that avoids traditional column chromatography.[11][12]

Experimental Protocol: Centrifuge-Based Catch-and-Release Purification [11][12]

  • Prepare the Column: Pack a small commercial centrifuge column or a fritted syringe with silica gel.

  • Catch: Load the crude reaction mixture (dissolved in a minimal amount of THF if necessary) onto the silica column.

  • Wash: Place the column in a centrifuge tube. Add a wash solvent (e.g., Et₂O or a mixture of Et₂O/MeOH) and centrifuge to pass the solvent through the silica. This step elutes non-polar and moderately polar impurities while the MIDA boronate remains "caught" on the silica. Repeat as needed.[10][11]

  • Release: Place the column in a clean collection tube. Add THF to the column and centrifuge. The THF will elute the pure MIDA boronate.

  • Isolate: The high crystallinity of MIDA boronates often allows for their direct precipitation from the eluent stream upon concentration or by adding an anti-solvent.[10][11]

Catch_Release

Part 2: Using MIDA Boronates in Cross-Coupling
Q3: I'm trying to use my MIDA boronate in a Suzuki-Miyaura coupling, but I'm not seeing any product. I'm using standard anhydrous conditions.

A3: The Stability is the Point! This is an expected result and demonstrates the core principle of MIDA boronates. The sp³-hybridized boron center is unreactive towards transmetalation under standard anhydrous cross-coupling conditions, even at temperatures up to 80-100 °C.[7] This is precisely the feature that allows for iterative cross-coupling (ICC), where a halo-MIDA boronate can be coupled at its halo- position without affecting the protected boron end.[8][14][15]

The Expert Solution: You must initiate deprotection. To "turn on" the reactivity, you must add an aqueous base to hydrolyze the MIDA ester and release the free, sp²-hybridized boronic acid in situ.

Q4: My cross-coupling reaction is giving a better yield than when I used the boronic acid directly, but it's still not great. The reaction seems to stall. How can I optimize this?

A4: The Nuance of "Slow-Release". You are now in the realm of "slow-release" cross-coupling, a key advantage of the MIDA boronate platform.[2][3] The problem with highly unstable boronic acids is that their rate of decomposition in situ can be faster than the rate of cross-coupling. Simply dumping the boronic acid into the reaction (even if generated quickly from a MIDA boronate with a strong base like NaOH) leads to a high initial concentration of the unstable species, which can then decompose before it has a chance to couple.

The goal is to match the rate of boronic acid generation to the rate of its consumption by the catalytic cycle. This is achieved by using a milder base that promotes a slow, continuous release of the boronic acid, keeping its standing concentration low and minimizing decomposition.[2][5][16]

The Expert Solution: Tune the Deprotection Rate.

  • For "Slow-Release": The go-to condition for slow release is aqueous potassium phosphate (K₃PO₄).[2] A typical starting point is using K₃PO₄ in a dioxane/H₂O solvent system at elevated temperatures (e.g., 60-100 °C).[2][3] The rate of release can be tuned by adjusting the temperature; a higher temperature leads to a faster release.[2]

  • For "Fast-Release": If your boronic acid is relatively stable and you simply need to deprotect the MIDA boronate for a standard coupling, a strong base like aqueous sodium hydroxide (NaOH) at room temperature is effective, typically achieving full deprotection in under 10 minutes.[2][7]

Table 1: Comparison of Deprotection Conditions and Their Applications

ConditionBaseTypical Temp.Release RateBest For
Fast Deprotection 1M aq. NaOH23 °CFast (<10 min)Generating relatively stable boronic acids for standard couplings; step-wise iterative cross-coupling (ICC).[2][7]
Slow-Release Cross-Coupling aq. K₃PO₄60-100 °CSlow (~3h @ 60°C)Coupling of highly unstable boronic acids (heterocyclic, vinyl, cyclopropyl) to minimize in situ decomposition.[2][3]
Modified Slow-Release (for 2-Pyridyl) K₂CO₃100 °CSlowChallenging couplings of 2-pyridyl MIDA boronates, often with a Cu(OAc)₂ co-catalyst.[2][3]

Causality: Mechanistic studies have shown that MIDA boronate hydrolysis can proceed via two distinct pathways: a very fast, base-mediated mechanism (dominant with NaOH) and a much slower "neutral" hydrolysis involving a water cluster (dominant under K₃PO₄ conditions).[17][18][19][20] By choosing the base, you are selecting the dominant mechanistic pathway and thus controlling the rate of boronic acid release.

Q5: I am attempting to couple a 2-pyridyl MIDA boronate, but even the standard slow-release conditions are ineffective. What is unique about this substrate?

A5: The Challenge of 2-Pyridyl Boronates. 2-Pyridyl boronic acid is notoriously unstable, and its MIDA-protected form presents a unique challenge. Standard slow-release conditions are often not effective. This is a well-documented issue.

The Expert Solution: Modified Slow-Release with a Copper Co-catalyst. Research has shown that the addition of a copper salt, specifically copper(II) acetate (Cu(OAc)₂), can be highly beneficial for the cross-coupling of 2-pyridyl MIDA boronates.[2][3] The conditions are also typically modified to use a different base and solvent system.

Recommended Protocol for 2-Pyridyl MIDA Boronate Coupling [3]

  • MIDA Boronate: 1.5 equiv

  • Aryl/Heteroaryl Chloride: 1.0 equiv

  • Palladium Pre-catalyst: 1.5 mol % Pd₂(dba)₃

  • Ligand: 6 mol % XPhos

  • Base: 5 equiv K₂CO₃

  • Co-catalyst: 50 mol % Cu(OAc)₂

  • Solvent: 4:1 DMF/Isopropanol (IPA)

  • Temperature: 100 °C

Causality: While the exact role of copper is complex, it is known to facilitate challenging Suzuki-Miyaura couplings, potentially by aiding in the transmetalation step or preventing catalyst deactivation pathways that are prominent with nitrogen-containing heterocycles.[2] The switch to a different solvent and base system (DMF/IPA and K₂CO₃) from the standard dioxane/H₂O and K₃PO₄ has been empirically found to be more effective for this specific substrate class.[3]

Summary of Key Advantages and Applications

Feature of MIDA BoronatesConsequence for the Researcher
Benchtop Stability Enables reliable, long-term storage of previously inaccessible building blocks.[1][2]
Chromatographic Stability Allows for routine purification by silica gel chromatography, ensuring high purity of starting materials.[7][8][11]
Orthogonal Reactivity The MIDA boronate group is inert to many anhydrous reaction conditions, permitting multi-step synthesis on the building block.[7][9]
Controlled "Slow-Release" Dramatically improves yields for cross-coupling of unstable boronic acids by matching the rate of generation to consumption.[2][3][16]
Enables Iterative Cross-Coupling (ICC) Serves as the cornerstone for automated small molecule synthesis platforms by allowing sequential C-C bond formation.[8][14][15]

By understanding the principles behind the stability and controlled reactivity of MIDA boronates, researchers can transform previously challenging or impossible synthetic routes into reliable and high-yielding processes. This technical guide serves as a starting point for troubleshooting and optimizing your specific applications.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • Sharma, G., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. Dissertation. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. [Link]

  • Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. the grillo lab. [Link]

  • Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. ACS Publications. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Sharma, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

  • Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Request PDF. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). B-Protected Haloboronic Acids for Iterative Cross-Coupling. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Minimizing Copper-Mediated Degradation of Boronic Acids in Click Reactions

Welcome to the technical support center dedicated to addressing a critical challenge in bioconjugation and drug development: the copper-mediated degradation of boronic acids during Copper(I)-Catalyzed Azide-Alkyne Cycloa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in bioconjugation and drug development: the copper-mediated degradation of boronic acids during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acid-containing molecules and seek to improve the efficiency and reproducibility of their click chemistry protocols.

Here, we will delve into the mechanisms behind this common side reaction, provide robust troubleshooting strategies in a direct question-and-answer format, and present a validated experimental protocol to mitigate degradation and maximize your yields.

The Core Challenge: Understanding Copper's Dual Role

The Cu(I) catalyst, essential for the rapid and regioselective formation of triazoles in click chemistry, can unfortunately also participate in undesired side reactions with boronic acids.[1][2] The primary degradation pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your desired boronic acid functionality.[3][4][5][6] This process is often promoted by the presence of copper ions and can be significantly accelerated by oxygen.[3][4][5]

The active Cu(I) species can insert into the carbon-boron bond, leading to intermediates that are susceptible to protonolysis, effectively destroying the starting material and reducing the yield of the intended click product.[1] This is a common and sometimes dominant side reaction, not only in click chemistry but also in other transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling.[5]

Visualizing the Degradation Pathway

To better understand the competing reactions, consider the following workflow. The desired pathway leads to the triazole product, while the undesired pathway leads to the degraded, protodeboronated arene.

G cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Outputs Azido-Boronic Acid Azido-Boronic Acid Click Reaction (CuAAC) Click Reaction (CuAAC) Azido-Boronic Acid->Click Reaction (CuAAC) Degradation (Protodeboronation) Degradation (Protodeboronation) Azido-Boronic Acid->Degradation (Protodeboronation) Alkyne Alkyne Alkyne->Click Reaction (CuAAC) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction (CuAAC) Catalyzes Cu(I) Catalyst->Degradation (Protodeboronation) Mediates Desired Triazole Product Desired Triazole Product Click Reaction (CuAAC)->Desired Triazole Product Forms Protodeboronated Byproduct Protodeboronated Byproduct Degradation (Protodeboronation)->Protodeboronated Byproduct Forms

Caption: Competing reaction pathways for a boronic acid in a CuAAC reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Q1: My click reaction yield is consistently low when using a boronic acid-containing substrate. What is the likely cause?

A1: Low yields in the presence of boronic acids are frequently due to copper-mediated protodeboronation.[1][2] The Cu(I) catalyst, essential for the cycloaddition, can also promote the cleavage of the C-B bond.[1] This side reaction consumes your starting material, directly reducing the amount available for the desired click reaction. The reaction is also known to be promoted by oxygen, so insufficient deoxygenation of your reaction mixture can exacerbate the problem.[3][4][5]

Q2: How can I confirm that protodeboronation is occurring in my reaction?

A2: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture by LC-MS or NMR spectroscopy. You should look for a byproduct with a mass corresponding to the starting boronic acid minus the B(OH)₂ group, with a hydrogen atom in its place. For example, if your starting material is 4-azidophenylboronic acid, the protodeboronated byproduct would be azidobenzene.

Q3: What are the most effective strategies to prevent or minimize this degradation?

A3: There are several effective strategies that can be employed, often in combination:

  • Use of Protective Additives: Fluoride ions have been shown to protect boronic acids from copper-mediated decomposition.[7] Adding a source of fluoride, such as potassium fluoride (KF), can be highly effective. The fluoride coordinates to the boron atom, making it less susceptible to interaction with the copper catalyst.

  • Ligand Selection: The use of a chelating ligand for the copper(I) catalyst is crucial. Ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stabilize the Cu(I) oxidation state, which can minimize side reactions.[1] An appropriate ligand can also accelerate the desired click reaction, further outcompeting the degradation pathway.

  • Strict Anaerobic Conditions: Since oxygen can promote protodeboronation, it is critical to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly reduce degradation.[8] These esters are generally more stable to the reaction conditions and can still participate in subsequent cross-coupling reactions if needed.[8]

Q4: Can the choice of copper source and reducing agent impact the extent of degradation?

A4: Yes. While Cu(I) is the active catalyst, it is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] Using a slight excess of the reducing agent helps to maintain a high concentration of the active Cu(I) species and minimizes the presence of Cu(II), which can also contribute to side reactions.[1] However, the primary focus should be on protecting the boronic acid and stabilizing the active catalyst.

Q5: I've tried adding a ligand and degassing, but my yields are still suboptimal. What should I try next?

A5: If you are still experiencing issues, consider the following:

  • Introduce a Fluoride Additive: This is a highly effective and often overlooked solution. Start by adding 1.2 to 2 equivalents of KF to your reaction mixture.[7]

  • Change the Order of Addition: Try pre-complexing the copper with the ligand before adding it to your reaction mixture containing the azide and alkyne. This can help ensure the catalyst is in its most stable and active form for the click reaction.

  • Consider a Boronate Ester: If your experimental design allows, using a pinacol or MIDA boronate ester derivative of your molecule is a robust strategy to prevent protodeboronation.[8]

Summary of Mitigation Strategies
StrategyMechanism of ActionKey Considerations
Fluoride Addition Coordinates to the boron atom, sterically and electronically shielding it from the copper catalyst.[7]Use 1.2-2 equivalents of KF.
Ligand Use (e.g., TBTA) Stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and accelerating the desired click reaction.[1]Use an appropriate ligand-to-copper ratio (typically 1:1).
Anaerobic Conditions Removes dissolved oxygen, which is known to promote copper-catalyzed protodeboronation.[3][5]Thoroughly degas all solvents and reagents.
Use of Boronate Esters Increases the stability of the boronic acid moiety, making it less susceptible to degradation.[8]May require a subsequent deprotection step.

Validated Experimental Protocol: Click Reaction with a Boronic Acid

This protocol incorporates best practices to minimize the degradation of a boronic acid-containing substrate during a CuAAC reaction.

Reagents and Materials:
  • Azide-functionalized boronic acid

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Potassium Fluoride (KF)

  • Degassed solvent (e.g., a mixture of water and t-butanol)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:
  • Preparation of Reagent Stock Solutions:

    • Prepare a 100 mM solution of your azide-functionalized boronic acid in the chosen solvent.

    • Prepare a 100 mM solution of your alkyne-functionalized molecule in the chosen solvent.

    • Prepare a 50 mM solution of CuSO₄·5H₂O in degassed water.

    • Prepare a 100 mM solution of sodium L-ascorbate in degassed water.

    • Prepare a 50 mM solution of TBTA in a suitable organic solvent (e.g., DMSO or t-butanol).

    • Prepare a 200 mM solution of KF in degassed water.

  • Reaction Setup (under Inert Atmosphere):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add your azide-functionalized boronic acid (1.0 eq).

    • Add the alkyne-functionalized molecule (1.1 eq).

    • Add the KF solution (1.2 eq).

    • Add the chosen reaction solvent to achieve the desired final concentration (typically 10-50 mM).

    • Seal the vial and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Catalyst Preparation and Addition:

    • In a separate vial, pre-mix the CuSO₄ solution (0.05 eq) and the TBTA solution (0.05 eq). The solution should turn a light blue or green.

    • To the reaction vial containing the azide, alkyne, and KF, add the sodium ascorbate solution (0.2 eq).

    • Immediately add the pre-mixed Cu/TBTA catalyst solution to the reaction vial. The reaction mixture will typically turn a pale yellow or orange color.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at room temperature under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper.

    • Proceed with your standard purification protocol (e.g., extraction, column chromatography, or HPLC).

Visual Workflow for the Optimized Protocol

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Catalyst Preparation cluster_2 Step 3: Reaction Initiation cluster_3 Step 4: Analysis & Purification A Azido-Boronic Acid (1.0 eq) D Degassed Solvent A->D B Alkyne (1.1 eq) B->D C KF (1.2 eq) C->D H Add Sodium Ascorbate (0.2 eq) D->H E CuSO4 (0.05 eq) G Pre-mix Cu/TBTA E->G F TBTA (0.05 eq) F->G I Add Cu/TBTA Catalyst G->I H->I J Stir under Inert Atmosphere I->J K Monitor by LC-MS J->K L Purification K->L

Caption: Optimized workflow for CuAAC reactions with boronic acids.

By understanding the underlying chemistry of boronic acid degradation and implementing these targeted strategies, you can significantly improve the success rate of your click reactions, leading to higher yields, cleaner reaction profiles, and more reliable results in your research and development endeavors.

References

  • Liu, C., Li, X., Wu, Y., & Qiu, J. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 4(94), 52383-52386. [Link]

  • Liu, C., Li, X., Wu, Y., & Qiu, J. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Dalian University of Technology.
  • Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. Molecules, 15(8), 5768–5781. [Link]

  • Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. Molecules (Basel, Switzerland), 15(8), 5768–5781. [Link]

  • Liu, C., Li, X., Wu, Y., & Qiu, J. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
  • Cheng, Y., Dai, C., & Wang, B. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical communications (Cambridge, England), (35), 5251–5253. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Costantino, G., Macchia, M., Tondi, D., & Mor, M. (2013). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1150–1154. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Boronic Acid Derivatives as Enzyme Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, the landscape of enzyme inhibition is in a constant state of evolution. Among the myriad of inhibitor classes, boronic acid derivatives have carved out a s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of enzyme inhibition is in a constant state of evolution. Among the myriad of inhibitor classes, boronic acid derivatives have carved out a significant niche, demonstrating remarkable potency and versatility against a range of enzymatic targets. This guide provides an in-depth, objective comparison of boronic acid derivatives as enzyme inhibitors, supported by experimental data, detailed methodologies, and mechanistic insights to empower your research and development endeavors.

The Rise of the Boronate Warhead: A Unique Mechanism of Action

At the heart of the efficacy of boronic acid derivatives lies the unique nature of the boron atom. Its empty p-orbital allows it to act as a potent Lewis acid, readily forming a reversible covalent bond with the hydroxyl group of catalytic serine or threonine residues within an enzyme's active site. This interaction mimics the tetrahedral transition state of substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[1][2] This reversible covalent inhibition mechanism often translates to high affinity and prolonged target engagement, desirable characteristics for therapeutic agents.[3]

The general mechanism of serine protease inhibition by a boronic acid derivative can be visualized as a two-step process: initial non-covalent binding followed by the formation of a covalent tetrahedral adduct.

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site E_S Enzyme-Substrate Complex Tetrahedral_Adduct Tetrahedral Adduct (Covalent) E_S->Tetrahedral_Adduct k_cat E_I Enzyme-Inhibitor Non-covalent Complex E_I->Tetrahedral_Adduct k_on Tetrahedral_Adduct->E_I k_off

Caption: General mechanism of serine protease inhibition by boronic acids.

A Head-to-Head Comparison: Boronic Acid Derivatives in Action

The versatility of the boronic acid scaffold has led to the development of inhibitors targeting diverse enzyme families. Here, we compare key examples in two therapeutically significant areas: proteasome inhibition and β-lactamase inhibition.

Proteasome Inhibitors: A Pillar in Cancer Therapy

The proteasome is a multi-catalytic protease complex crucial for protein degradation, making it a prime target in oncology.[4] Boronic acid derivatives have emerged as cornerstone therapies for multiple myeloma.

Bortezomib (Velcade®): The First-in-Class Proteasome Inhibitor

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) activities of the 26S proteasome.[5][6] Its inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[7][8]

Ixazomib (Ninlaro®): The First Oral Proteasome Inhibitor

Following the success of bortezomib, ixazomib was developed as the first orally bioavailable proteasome inhibitor.[9][10] Similar to bortezomib, it is a boronic acid derivative that primarily targets the chymotrypsin-like activity of the proteasome.[10][11] Its oral administration offers a significant improvement in patient convenience.[12]

Comparative Efficacy of Proteasome Inhibitors

The potency of proteasome inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the different catalytic subunits of the proteasome.

InhibitorTypeChymotrypsin-Like (β5) IC50 (nM)Caspase-Like (β1) IC50 (nM)Trypsin-Like (β2) IC50 (nM)
Bortezomib Boronic Acid21.8 ± 7.4[13]618 ± 149[13]379 ± 107[13]
Ixazomib Boronic Acid~6.2~3100~3400
Carfilzomib Epoxyketone5.2[14]>10,000[14]>10,000[14]

Note: IC50 values can vary depending on the experimental conditions and cell lines used. The data for Ixazomib is approximated from publicly available information and may not be directly comparable.

This comparison highlights that while the epoxyketone carfilzomib shows higher potency against the chymotrypsin-like site, boronic acid derivatives like bortezomib exhibit a broader spectrum of inhibition across the three catalytic subunits. The choice of inhibitor often depends on the specific clinical context, balancing efficacy with the side-effect profile.

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The emergence of β-lactamase enzymes, which inactivate β-lactam antibiotics, poses a significant threat to global health. Boronic acid transition state inhibitors (BATSIs) have proven to be a powerful tool in overcoming this resistance.[2]

Vaborbactam (Vabomere®): A Broad-Spectrum Serine β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is effective against a wide range of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[15][16] It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections.[17][18] Vaborbactam itself has no antibacterial activity but protects meropenem from degradation.[17]

Taniborbactam: A Next-Generation Inhibitor with Expanded Spectrum

Taniborbactam is an investigational boronic acid β-lactamase inhibitor with an even broader spectrum of activity that includes both serine- and metallo-β-lactamases.[19][20][21] This is a significant advancement as metallo-β-lactamases are a major source of carbapenem resistance and are not inhibited by currently approved β-lactamase inhibitors.[22][23]

Comparative Potency of β-Lactamase Inhibitors

The inhibitory potential of β-lactamase inhibitors is often expressed as the inhibition constant (Ki).

InhibitorTarget EnzymeKi (nM)
Vaborbactam KPC-269[16]
CTX-M-15<22[15]
SHV-12<22[15]
Taniborbactam KPC-2~19
NDM-1 (Metallo-β-lactamase)~39

Note: Ki values can vary based on the specific assay conditions.

The data indicates that both vaborbactam and taniborbactam are potent inhibitors of KPC-2. The key advantage of taniborbactam lies in its ability to also inhibit metallo-β-lactamases, addressing a critical unmet medical need.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are essential.

Proteasome Activity and Inhibition Assay

This protocol outlines a common method for determining the IC50 of a proteasome inhibitor using a luminogenic substrate.

Principle: The assay utilizes a specific luminogenic substrate for each of the proteasome's catalytic activities. Cleavage of the substrate by the proteasome releases aminoluciferin, which is then oxidized by luciferase to produce light. The amount of light generated is proportional to the proteasome activity.

Materials:

  • Purified 20S or 26S proteasome

  • Proteasome-Glo™ Cell-Based Assay Reagent (or similar luminogenic substrate for chymotrypsin-like, trypsin-like, and caspase-like activities)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Boronic acid inhibitor (e.g., bortezomib, ixazomib)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the purified proteasome, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Reaction Initiation: Add the luminogenic substrate to all wells to initiate the reaction.

  • Signal Detection: Incubate the plate at room temperature for 10-15 minutes and then measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Proteasome Inhibition Assay Workflow A Prepare Serial Dilution of Inhibitor B Add Buffer, Proteasome, and Inhibitor to Plate A->B C Pre-incubate at 37°C B->C D Add Luminogenic Substrate C->D E Incubate at Room Temperature D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a proteasome inhibition assay.

β-Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against β-lactamases.

Principle: Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change, measured by the increase in absorbance at 486 nm, is proportional to the enzyme's activity.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (typically 100 µM in a suitable buffer)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Boronic acid inhibitor (e.g., vaborbactam, taniborbactam)

  • 96-well clear microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the purified β-lactamase, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Determine the initial velocity (rate of change in absorbance) for each inhibitor concentration. Plot the initial velocity against the inhibitor concentration and fit the data to determine the IC50 or Ki value.

Beta-Lactamase Inhibition Assay Workflow A Prepare Serial Dilution of Inhibitor B Add Buffer, β-Lactamase, and Inhibitor to Plate A->B C Pre-incubate at Room Temperature B->C D Add Nitrocefin Solution C->D E Measure Absorbance at 486 nm (Kinetic Read) D->E F Calculate Initial Velocity E->F G Determine IC50 / Ki F->G

Caption: Workflow for a β-lactamase inhibition assay.

Conclusion: The Enduring Potential of Boronic Acid Derivatives

Boronic acid derivatives have firmly established themselves as a powerful and versatile class of enzyme inhibitors with significant therapeutic impact. Their unique mechanism of reversible covalent inhibition provides a strong foundation for the development of potent and selective drugs. The successful examples of bortezomib, ixazomib, and vaborbactam, along with the promising pipeline of next-generation inhibitors like taniborbactam, underscore the continued importance of this chemical scaffold in addressing unmet medical needs in oncology and infectious diseases. As our understanding of enzyme structure and function deepens, the rational design of novel boronic acid-based inhibitors will undoubtedly continue to be a fruitful area of research, offering new hope for patients worldwide.

References

  • Liu B, Trout RE, Chu GH, et al. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. J Med Chem. 2020;63(6):2789-2801. [Link]

  • Fu H, Fang H, Sun J, Wang H, Liu A, Sun J, Wu Z. Boronic acid-based enzyme inhibitors: a review of recent progress. Curr Med Chem. 2014;21(28):3271-80. [Link]

  • Zavrski I, Jakob C, Schmid P, et al. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Oncotarget. 2022;13:933-959. [Link]

  • Wikipedia. Bortezomib. [Link]

  • International Myeloma Foundation. Ninlaro (ixazomib). [Link]

  • Ingenta Connect. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

  • Vabomere. How It Works. [Link]

  • Patsnap. What is the mechanism of Bortezomib? [Link]

  • Takeda Oncology. Ixazomib: Overview, Mechanism of Action & Clinical Trials. [Link]

  • Microbiology Spectrum. The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli. [Link]

  • National Center for Biotechnology Information. Bortezomib - StatPearls. [Link]

  • Tsivkovski R, Lomovskaya O. Biochemical Activity of Vaborbactam. Antimicrob Agents Chemother. 2020;64(3):e01935-19. [Link]

  • HealthTree Foundation for Multiple Myeloma. ixazomib Treatment Details. [Link]

  • Molecular Cancer Therapeutics. Bortezomib: Understanding the Mechanism of Action. [Link]

  • Journal of Clinical Pathways. Ninlaro (Ixazomib): First Oral Proteasome Inhibitor Approved for the Treatment of Patients with Relapsed or Refractory Multiple Myeloma. [Link]

  • Kumar SK, LaPlant B, Reeder CB, et al. Phase 1 study of twice-weekly ixazomib, an oral proteasome inhibitor, in relapsed/refractory multiple myeloma patients. Blood. 2016;128(21):2237-2246. [Link]

  • ResearchGate. Inhibition of Serine Proteases by Arylboronic Acids. [Link]

  • Wikipedia. Vaborbactam. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. 2021;26(23):7286. [Link]

  • Journal of Antimicrobial Chemotherapy. In vivo pharmacodynamics of new-generation β-lactamase inhibitor taniborbactam (formerly VNRX-5133) in combination with cefepime against serine-β-lactamase-producing Gram-negative bacteria. [Link]

  • Contagion Live. Overcoming Metallo-β-Lactamases: A Review of Cefepime-Taniborbactam. [Link]

  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Antibiotics. 2024;13(5):441. [Link]

  • Ghosh A, Sridharan V, Williams SA, et al. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. J Med Chem. 2009;52(13):3932-3943. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]

  • Lomovskaya O, Tsivkovski R, Nelson K, et al. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2020;64(3):e01963-19. [Link]

  • YouTube. Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

  • Withers JB, Keillor JW. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proc Natl Acad Sci U S A. 2019;116(11):4899-4904. [Link]

  • Philipp M, Bender ML. Inhibition of serine proteases by arylboronic acids. Proc Natl Acad Sci U S A. 1971;68(2):478-80. [Link]

  • Zubrienė A, Matulis D. A standard operating procedure for an enzymatic activity inhibition assay. Biol Chem. 2021;402(6-7):703-713. [Link]

  • Assay Genie. Beta-Lactamase Activity Colorimetric Assay Kit (384 well). [Link]

  • E-Cristall, E., et al. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, vol. 59, no. 9, 2015, pp. 5493-501. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Int J Mol Sci. 2021;22(19):10425. [Link]

  • ResearchGate. Profile of the IC50 values of the approved proteasome inhibitors in... [Link]

  • ResearchGate. IC50 values of inhibition of the active sites of the 26S proteasome by... [Link]

  • ResearchGate. Representative examples of proteasome inhibitors and IC50 values on the targeted active site(s). [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Antibiotics. 2023;12(9):1398. [Link]

  • Antimicrobial Agents and Chemotherapy. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. [Link]

  • ResearchGate. IC50 values [nM] for proteasomal subunit inhibition by carfilzomib in... [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Wikipedia. Enzyme assay. [Link]

Sources

Comparative

A Comparative Guide to Validating the Binding Affinity of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid to AmpC β-Lactamase

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of methodologies for validating the binding affinity of 3-(trans-4-Hydroxycyclohexylcarbamoyl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for validating the binding affinity of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid to its target, the AmpC β-lactamase. We will explore the mechanistic basis for this interaction, compare its inhibitory potential against established alternatives, and provide detailed, field-proven experimental protocols for robust validation.

The Clinical Imperative: Targeting AmpC β-Lactamase

AmpC β-lactamases are a formidable challenge in the fight against bacterial infections. These class C serine enzymes are a primary mechanism of resistance in many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas aeruginosa.[1][2][3][4] Unlike many other β-lactamases, AmpC enzymes are notoriously resistant to inhibition by clinically established β-lactamase inhibitors like clavulanic acid and tazobactam.[1][5] They possess a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and cephamycins, thereby compromising a significant portion of our antibiotic arsenal.[4][6] The spread of AmpC genes via plasmids further exacerbates this threat, allowing for rapid dissemination of resistance among clinically relevant pathogens.[1][4] This clinical reality underscores the urgent need for novel, non-β-lactam-based inhibitors capable of neutralizing the AmpC-mediated resistance mechanism.

Boronic Acids: Transition-State Analogue Inhibitors of AmpC

Boronic acids have emerged as a promising class of non-β-lactam inhibitors that effectively target serine β-lactamases.[7][8] Their mechanism of action is rooted in their ability to act as transition-state analogues. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64 in E. coli AmpC) in the enzyme's active site.[7] This forms a stable, reversible covalent adduct that mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[8][9][10] This interaction effectively sequesters the enzyme, preventing it from inactivating β-lactam antibiotics.

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid belongs to this class of inhibitors. While specific kinetic data for this exact molecule is not extensively published, its structural features—a phenylboronic acid "warhead" coupled with a substituted carbamoyl side chain—are designed to optimize interactions within the AmpC active site. Structure-activity relationship studies on similar phenylboronic acids have demonstrated that modifications to the phenyl ring and its substituents can significantly enhance binding affinity, with some compounds reaching nanomolar potency.[7][11] The cyclohexylcarbamoyl moiety is designed to probe interactions within the binding pocket to improve potency and selectivity.

G cluster_0 AmpC Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Ser64_OH Ser64-OH (Nucleophile) TetrahedralAdduct Reversible Covalent Tetrahedral Adduct Ser64_OH->TetrahedralAdduct Nucleophilic Attack OxyanionHole Oxyanion Hole BoronicAcid Phenylboronic Acid (B(OH)2) BoronicAcid->TetrahedralAdduct Binding TetrahedralAdduct->OxyanionHole Stabilization

Figure 1: Mechanism of AmpC inhibition by a boronic acid.

Comparative Landscape of AmpC Inhibitors

To properly evaluate 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, its performance must be benchmarked against other known AmpC inhibitors. The field has evolved significantly from early-generation compounds to highly potent, broad-spectrum agents.

  • β-Lactam-based Inhibitors (e.g., Clavulanate, Tazobactam): These are largely ineffective against AmpC due to the enzyme's active site architecture and hydrolysis mechanism.[1]

  • Avibactam: A non-β-lactam diazabicyclooctane (DBO) inhibitor, avibactam is a covalent, reversible inhibitor that has demonstrated potent inhibition of AmpC enzymes.[12] It is clinically approved in combination with ceftazidime.

  • Bicyclic Boronates (e.g., Taniborbactam): This newer class of boronate inhibitors shows potent, broad-spectrum activity against serine-β-lactamases, including AmpC.[9][10] Taniborbactam is currently in late-stage clinical development.[9][10]

The table below summarizes the reported binding affinities for representative compounds from these classes against E. coli AmpC, providing a quantitative basis for comparison.

Inhibitor ClassCompound ExampleInhibition Constant (Ki)Mechanism of Action
Phenylboronic Acid Benzo[b]thiophene-2-boronic acid27 nM[7][11]Reversible Covalent
Diazabicyclooctane (DBO) Avibactam~170 nM (k₂/K)⁻¹Reversible Covalent
Bicyclic Boronate Taniborbactam46 nM[9]Reversible Covalent
Monobactam Aztreonam40 nM[13]Mechanism-based Inactivator

Gold-Standard Methodologies for Binding Affinity Validation

Validating the interaction between an inhibitor and its target enzyme is a cornerstone of drug discovery. A multi-pronged approach using orthogonal techniques is essential for building a robust and trustworthy dataset. We present three critical experimental protocols, explaining not just the "how" but the "why" behind each methodological choice.

G Start Start: Purified AmpC & Inhibitor EnzymeKinetics Enzyme Kinetics Assay (Measures Ki) Start->EnzymeKinetics ITC Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) Start->ITC SPR Surface Plasmon Resonance (SPR) (Measures Kd, kon, koff) Start->SPR DataAnalysis Comprehensive Data Analysis & Comparison EnzymeKinetics->DataAnalysis ITC->DataAnalysis SPR->DataAnalysis Conclusion Validated Binding Affinity Profile DataAnalysis->Conclusion

Figure 2: Experimental workflow for validating binding affinity.
Enzyme Kinetics: Determining the Inhibition Constant (Ki)

This is the foundational assay for quantifying inhibitor potency. It measures how the inhibitor affects the rate of an enzyme-catalyzed reaction.

  • Expertise & Experience: The choice of a chromogenic substrate like nitrocefin is critical. Nitrocefin undergoes a distinct color change upon hydrolysis by AmpC, which can be monitored spectrophotometrically. This provides a direct, real-time readout of enzyme activity. The experiment must be conducted under initial velocity conditions (typically <10% substrate consumption) to ensure the validity of the Michaelis-Menten model from which Ki is derived.

  • Trustworthiness: A self-validating protocol involves determining the Michaelis constant (Km) of the substrate for the specific batch of purified AmpC enzyme before proceeding with inhibition studies. This ensures that the substrate concentrations used in the Ki determination are appropriately set relative to the Km, typically with the substrate at or below its Km value for competitive inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM sodium phosphate, pH 7.0. The choice of pH is critical as enzyme activity is pH-dependent. pH 7.0 is a standard physiological approximation.

    • Enzyme Stock: Prepare a concentrated stock of purified AmpC β-lactamase in assay buffer. Determine its concentration accurately using a method like the Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

    • Substrate Stock: Prepare a stock solution of nitrocefin in DMSO. Its concentration should be verified spectrophotometrically.

    • Inhibitor Stock: Prepare a serial dilution of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in DMSO. The use of DMSO for both substrate and inhibitor ensures solvent effects are minimized and consistent across all wells.

  • Assay Execution (96-well plate format):

    • Add assay buffer to each well.

    • Add varying concentrations of the inhibitor to the appropriate wells. Include a "no inhibitor" control.

    • Add a fixed, final concentration of AmpC enzyme to all wells to initiate a pre-incubation period (e.g., 10-15 minutes). This allows the inhibitor to bind to the enzyme and reach equilibrium.

    • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in a spectrophotometer pre-set to the experimental temperature (e.g., 25°C).

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 486 nm (for hydrolyzed nitrocefin) over time.

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocity as a function of inhibitor concentration. Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis to determine the IC50.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the predetermined Km of nitrocefin and the substrate concentration used in the assay.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, directly measuring the heat released (exothermic) or absorbed (endothermic) upon binding.[14][15][16]

  • Expertise & Experience: The most critical factor for successful ITC is meticulous sample preparation.[17] Both the protein and ligand solutions must be in an identical, well-matched buffer. Any slight mismatch in buffer components (especially pH or salt concentration) will generate large heats of dilution, obscuring the true binding signal. Dialysis of the protein against the final buffer used to dissolve the ligand is the gold standard for achieving this match.

  • Trustworthiness: The self-validating nature of ITC comes from the shape of the binding isotherm. A well-defined sigmoidal curve provides confidence in the derived stoichiometry (n), binding constant (Kd), and enthalpy (ΔH).[15] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a complete picture of the thermodynamic forces driving the interaction.

Step-by-Step Protocol:

  • Sample Preparation:

    • Protein: Dialyze the purified AmpC β-lactamase extensively against the chosen ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0). After dialysis, centrifuge the protein to remove any aggregates.

    • Inhibitor: Dissolve the 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in the final dialysis buffer.

    • Concentration Determination: Accurately determine the final concentrations of both the protein and the inhibitor solutions. This is paramount for accurate stoichiometry determination.

    • Degassing: Thoroughly degas both solutions immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the AmpC solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the final analysis.

    • Execute a series of small, spaced injections (e.g., 15-20 injections of 2 µL each) of the inhibitor into the protein solution.

  • Data Analysis:

    • The raw data will appear as a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software. This will yield the thermodynamic parameters: Kd (the dissociation constant, which is the reciprocal of the binding affinity), n (stoichiometry), and ΔH (enthalpy of binding).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free optical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[18][19]

  • Expertise & Experience: The success of an SPR experiment hinges on the proper immobilization of the ligand (AmpC) onto the sensor chip surface. Covalent amine coupling is a common and robust method. The goal is to achieve an immobilization level that is low enough to avoid mass transport limitations but high enough to generate a reliable signal. The choice of a reference flow cell is also non-negotiable; it is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured signal is solely from the specific binding event.

  • Trustworthiness: A key self-validating step is to demonstrate that the binding is reversible and that the immobilized protein retains its activity. This is confirmed by observing a return to baseline after the dissociation phase and by showing that the binding is concentration-dependent and saturable. Fitting the resulting sensorgrams to a specific binding model (e.g., 1:1 Langmuir binding) provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Step-by-Step Protocol:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of both the active and reference flow cells with a mixture of EDC and NHS.

    • Inject the purified AmpC β-lactamase over the active flow cell at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters on both flow cells with an injection of ethanolamine. The reference cell is activated and deactivated in the same way but without protein injection.

  • Binding Analysis:

    • Prepare a series of dilutions of the 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the inhibitor solutions at a constant flow rate over both the active and reference flow cells for a set period (association phase).

    • Switch back to injecting only running buffer and monitor the signal decrease over time (dissociation phase).

    • Between cycles, inject a regeneration solution (if necessary and validated not to harm the immobilized protein) to remove any remaining bound inhibitor.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection (double referencing).

    • Globally fit the resulting set of sensorgrams (for all concentrations) to a suitable kinetic model using the instrument's analysis software. This will yield the kon, koff, and Kd values.

G cluster_0 Structures Inhibitors Inhibitor Scaffolds Phenylboronic Acid Bicyclic Boronate Avibactam (DBO) Struct1 [B(OH)2]-Aryl-Linker-R Inhibitors:p1->Struct1 Struct2 Bicyclic Core-R Inhibitors:p2->Struct2 Struct3 DBO Core-R Inhibitors:p3->Struct3

Figure 3: Comparison of core inhibitor chemical scaffolds.

Conclusion

Validating the binding affinity of a novel inhibitor like 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid requires a rigorous, multi-faceted approach. While enzyme kinetics provides a crucial measure of inhibitory potency (Ki), it does not capture the full story. Isothermal Titration Calorimetry offers an indispensable thermodynamic perspective, revealing the enthalpic and entropic drivers of binding. Simultaneously, Surface Plasmon Resonance dissects the interaction into its kinetic components, providing rates of association and dissociation.

By employing these three orthogonal, self-validating techniques, researchers can build a comprehensive and trustworthy profile of the inhibitor's interaction with AmpC β-lactamase. This robust dataset is essential for making informed decisions in lead optimization, establishing clear structure-activity relationships, and ultimately advancing the development of new therapies to combat antibiotic resistance.

References

  • Cain, R., et al. (2020). Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli. Biomolecules. [Link]

  • Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews. [Link]

  • Chan, F., et al. (2012). Validation of the AmpC β-lactamase binding site and identification of inhibitors with novel scaffolds. Journal of Chemical Information and Modeling. [Link]

  • Weston, G. S., et al. (1998). Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Validation of the AmpC β-Lactamase Binding Site and Identification of Inhibitors with Novel Scaffolds. ResearchGate. [Link]

  • Chan, F., et al. (2012). Validation of the AmpC β-Lactamase Binding Site and Identification of Inhibitors with Novel Scaffolds. Journal of Chemical Information and Modeling. [Link]

  • Tamma, P. D., et al. (2019). Beta-Lactam/Beta-Lactamase Inhibitor Therapy for Potential AmpC-Producing Organisms: A Systematic Review and Meta-Analysis. Clinical Infectious Diseases. [Link]

  • National Library of Medicine. (n.d.). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. PubMed. [Link]

  • Vimberg, V., et al. (2004). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. (n.d.). Beta-lactamase. Wikipedia. [Link]

  • De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

  • Barnes, M. D., et al. (2012). A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. Journal of Antimicrobial Chemotherapy. [Link]

  • Meini, S., et al. (2024). AmpC β-lactamases: A key to antibiotic resistance in ESKAPE pathogens. Frontiers in Microbiology. [Link]

  • Tamma, P. D., & Doi, Y. (2019). A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clinical Infectious Diseases. [Link]

  • Bassetti, M., et al. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics. [Link]

  • Su, H., et al. (2018). Characterization of β-lactamase activity using isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Trehan, I., et al. (2001). Inhibition of AmpC beta-lactamase through a destabilizing interaction in the active site. Biochemistry. [Link]

  • Barnes, M. D., et al. (2012). A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. Journal of Antimicrobial Chemotherapy. [Link]

  • Trehan, I., et al. (2001). Inhibition of AmpC beta-lactamase through a destabilizing interaction in the active site. PubMed. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of avibactam inhibition against Class A, C, and D β-lactamases. Journal of Biological Chemistry. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • PubChem. (n.d.). 3-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid. PubChem. [Link]

  • National Library of Medicine. (n.d.). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. PubMed. [Link]

  • Rudgers, G. W., & Chow, D. C. (2001). Identification of a β-lactamase inhibitory protein variant that is a potent inhibitor of Staphylococcus PC1 β-lactamase. Journal of Molecular Biology. [Link]

  • YouTube. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based approach for binding site identification on AmpC beta-lactamase. Journal of Medicinal Chemistry. [Link]

  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based approach for binding site identification on AmpC beta-lactamase. Semantic Scholar. [Link]

  • Cain, R., et al. (2020). Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase From Escherichia coli. PubMed. [Link]

  • Liu, G., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. RSC Advances. [Link]

  • ResearchGate. (n.d.). Surface Plasmon Resonance Spectroscopy for Studying the Membrane Binding of Antimicrobial Peptides. ResearchGate. [Link]

  • COVPDB. (n.d.). COVPDB. COVPDB. [Link]

  • Coudron, P. E., et al. (2005). Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis. Journal of Clinical Microbiology. [Link]

  • Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Phenylboronic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern synthetic and medicinal chemistry, prized for their...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern synthetic and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique ability to reversibly bind with diols.[1][2] This dual reactivity has cemented their role in everything from the Nobel Prize-winning Suzuki-Miyaura coupling to the development of targeted therapeutics like the proteasome inhibitor Bortezomib (Velcade®).[3][4][5] As novel PBA derivatives are continuously developed, a standardized, rigorous, and scientifically sound benchmarking process is essential to evaluate their potential.

This guide provides a comprehensive framework for benchmarking new phenylboronic acid derivatives against established standards. Moving beyond a simple checklist, we delve into the causality behind experimental choices, offering detailed, self-validating protocols for assessing chemical reactivity, biological efficacy, and physicochemical stability. Our approach is designed to provide the robust, comparative data necessary for informed decision-making in academic research and pharmaceutical development.

The Benchmarking Rationale: Selecting Derivatives and Standards

The goal of benchmarking is not merely to determine if a new derivative "works," but to quantify its performance relative to known entities. This requires a thoughtful selection of both the novel compounds to be tested and the standards against which they will be measured.

Selection of New Phenylboronic Acid (PBA) Derivatives

The derivatives chosen for this guide are hypothetical but represent common structural modifications aimed at enhancing specific properties:

  • NEW-PBA-1 (Electron-Withdrawing Group): A PBA with a nitro group substituent, designed to explore effects on reactivity and acidity.

  • NEW-PBA-2 (Electron-Donating Group): A PBA with a methoxy group substituent, intended to assess impacts on stability and coupling efficiency.

  • NEW-PBA-3 (Steric Hindrance): A di-ortho-substituted PBA, designed to probe the limits of reactivity in sterically challenging coupling reactions.

Selection of Known Standards

A robust comparison requires well-characterized standards that represent both a baseline and a high-performance benchmark.

  • Standard 1: Phenylboronic Acid (PBA) : As the parent compound, PBA (CAS: 98-80-6) serves as the fundamental baseline for reactivity and stability.[6] It is commercially available, well-documented, and its performance in reactions like the Suzuki-Miyaura coupling is extensively characterized.[1][7]

  • Standard 2: Bortezomib (Velcade®) : A dipeptide boronic acid, Bortezomib was the first therapeutic proteasome inhibitor to be approved by the FDA for treating multiple myeloma.[3][8] It serves as the "gold standard" for biological activity, particularly for applications involving enzyme inhibition. Its known cytotoxicity provides a crucial benchmark for our biological assays.

The overall benchmarking strategy follows a multi-pronged approach, evaluating each compound across key performance areas.

G cluster_0 Compound Selection cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison New Derivatives New Derivatives Reactivity Reactivity New Derivatives->Reactivity Biological Efficacy Biological Efficacy New Derivatives->Biological Efficacy Stability Stability New Derivatives->Stability Known Standards Known Standards Known Standards->Reactivity Known Standards->Biological Efficacy Known Standards->Stability Comparative Tables Comparative Tables Reactivity->Comparative Tables Biological Efficacy->Comparative Tables Stability->Comparative Tables Performance Ranking Performance Ranking Comparative Tables->Performance Ranking

Figure 1: Overall Benchmarking Workflow.

Benchmark I: Chemical Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most important application of phenylboronic acids, enabling the formation of C-C bonds to create biaryl compounds.[9][10] Evaluating the performance of new derivatives in this reaction is therefore a critical first step.

Rationale & Experimental Design

This experiment will quantify the reaction kinetics and final yield of a standard Suzuki-Miyaura coupling reaction. We will couple each test compound with 4-bromoanisole. Reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC), which allows for accurate quantification of reactant consumption and product formation over time.[11][12] The choice of a palladium-on-carbon (Pd/C) catalyst and aqueous conditions represents a move towards greener and more practical synthetic methods.[13]

G pd0 Pd(0) pd_complex1 Ar-Pd(II)-X pd0->pd_complex1 Ar-X pd_complex2 Ar-Pd(II)-Ar' pd_complex1->pd_complex2 Ar'-B(OH)₂ (Base) pd_complex2->pd0 Ar-Ar' oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination G cluster_0 Enzyme Inhibition enzyme Enzyme (Active Site Serine) complex Reversible Tetrahedral Adduct (Inhibited) enzyme->complex pba Phenylboronic Acid Derivative pba->complex

Figure 3: Mechanism of Boronic Acid Enzyme Inhibition.
Protocol: Proteasome Inhibition Assay (IC₅₀ Determination)
  • Reagent Preparation: Prepare stock solutions of each test compound in DMSO. Use a commercial fluorogenic proteasome assay kit, which typically contains a proteasome substrate (e.g., Suc-LLVY-AMC) and purified 20S proteasome.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the purified 20S proteasome, and serial dilutions of the test compounds (e.g., from 1 nM to 100 µM). Include wells with no inhibitor (100% activity control) and no enzyme (background control).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Reading: Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) every 5 minutes for 60 minutes using a plate reader.

  • Data Analysis: Calculate the reaction rate (V) for each concentration. Normalize the rates to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [14][15]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 10 nM to 250 µM). Include untreated cells as a control.

  • Incubation: Incubate the cells for an additional 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan. [14]5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Data Presentation
CompoundProteasome IC₅₀ (nM)Cell Viability at 1 µM (%) (48h)
PBA (Std) >100,00098
Bortezomib (Std) 515
NEW-PBA-1 5,20085
NEW-PBA-2 15,00092
NEW-PBA-3 >100,00099

Table 2: Representative data for biological efficacy. Data is hypothetical.

Benchmark III: Physicochemical Stability

A significant drawback of many boronic acids is their susceptibility to oxidation, particularly at physiological pH. [16]Reactive oxygen species can convert the boronic acid to a phenol, abolishing its desired activity. [17]Assessing the oxidative stability is therefore crucial for any derivative intended for biological applications.

Rationale & Experimental Design

We will perform an accelerated oxidative stability assay using hydrogen peroxide (H₂O₂) as a physiologically relevant oxidant. [17]The degradation of the phenylboronic acid can be monitored by UV-Vis spectrophotometry, as the resulting phenol product has a distinct absorbance spectrum. [17]This allows for a continuous kinetic assay to determine the rate of oxidative degradation.

Protocol: Accelerated Oxidative Stability Assay
  • Solution Preparation: Prepare a 100 µM solution of each test compound in a phosphate buffer at pH 7.4.

  • Reaction Initiation: In a quartz cuvette, mix the compound solution with a final concentration of 1 mM hydrogen peroxide.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and record the full absorbance spectrum (e.g., 220-400 nm) every 2 minutes for 2 hours.

  • Data Analysis: Monitor the decrease in absorbance at the λ_max of the boronic acid and the corresponding increase at the λ_max of the expected phenol product. Plot the concentration of the boronic acid over time and fit the data to determine the observed rate constant (k_obs) or the half-life (t₁/₂) of the compound under these conditions.

Data Presentation
CompoundHalf-life (t₁/₂) at pH 7.4 with 1 mM H₂O₂ (min)
PBA (Std) 45
NEW-PBA-1 25
NEW-PBA-2 60
NEW-PBA-3 48

Table 3: Representative data for oxidative stability. Data is hypothetical.

Discussion and Conclusion

This guide outlines a tripartite strategy for the systematic benchmarking of new phenylboronic acid derivatives. By evaluating chemical reactivity, biological efficacy, and physicochemical stability in parallel, a holistic performance profile for each new compound can be generated.

  • NEW-PBA-1 , with its electron-withdrawing group, demonstrated superior reactivity in the Suzuki coupling but had lower stability and only moderate biological activity. This suggests it may be an excellent reagent for synthesis but less suitable for biological applications.

  • NEW-PBA-2 , with its electron-donating group, showed reduced reactivity but enhanced stability, making it a potential candidate for applications where long-term stability in a biological milieu is required, though its biological activity was weak.

  • NEW-PBA-3 performed poorly in the reactivity assay due to steric hindrance, highlighting the importance of steric factors in reaction design. Its lack of biological activity was expected.

This structured, data-driven approach ensures that new derivatives are not only characterized but also meaningfully compared against relevant benchmarks. The protocols provided herein are designed to be robust and reproducible, upholding the principles of scientific integrity and providing researchers with the confidence needed to advance the most promising compounds in the fields of chemical synthesis and drug discovery.

References

  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling - Benchchem. (URL: )
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (Source: Molecules, 2022) (URL: [Link])

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD) (URL: )
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Source: Molecules, 2020) (URL: [Link])

  • Phenylboronic acids-based diagnostic and therapeutic applications. (Source: Analytical Sciences, 2014) (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Source: ResearchGate) (URL: [Link])

  • Technical Support Center: Analytical Methods for Monitoring Methyl 3-Boronobenzo
  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (Source: Journal of Materials Chemistry B, 2016) (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (Source: PMC - PubMed Central) (URL: [Link])

  • Innovating with Phenylboronic Acids: Applications Beyond OLEDs. (Source: NINGBO INNO PHARMCHEM CO.,LTD) (URL: )
  • Phenylboronic acid - Wikipedia. (URL: [Link])

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (Source: ACS Omega, 2022) (URL: [Link])

  • Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. (Source: Cytotechnology, 2014) (URL: [Link])

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (Source: Analytical Methods, 2013) (URL: [Link])

  • An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids - Benchchem. (URL: )
  • Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values... (Source: ResearchGate) (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts. (Source: Raines Lab) (URL: [Link])

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. (Source: The Journal of Organic Chemistry, 2014) (URL: [Link])

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (Source: ResearchGate) (URL: [Link])

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (Source: Wageningen University & Research) (URL: [Link])

  • Biological cytotoxicity and cellular accumulation of boron in cancer... (Source: ResearchGate) (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Monosubstituted Phenylboronic Acids, R–B(OH)2... A Computational Investigation. (Source: PMC - PubMed Central) (URL: [Link])

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (Source: PMC) (URL: [Link])

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides... (Source: Journal of Nanostructures, 2022) (URL: [Link])

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (Source: Scientific Reports, 2021) (URL: [Link])

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (Source: SCIEX) (URL: [Link])

  • Boronate-Mediated Biologic Delivery. (Source: Journal of the American Chemical Society, 2011) (URL: [Link])

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (Source: ResearchGate) (URL: [Link])

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (Source: ACS Omega, 2018) (URL: [Link])

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (Source: ResearchGate) (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts. (Source: PubMed, 2021) (URL: [Link])

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (Source: ResearchGate) (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts. (Source: PNAS, 2021) (URL: [Link])

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology... (Source: Investigational New Drugs, 2019) (URL: [Link])

  • Highly Sensitive Surface Plasmon Resonance Biosensor for the Detection of Urine Glucose Concentration. (Source: MDPI) (URL: [Link])

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (Source: Agilent) (URL: [Link])

  • GC-MS profiles of phenylboronic acid PBA derivatives resulting from... (Source: ResearchGate) (URL: [Link])

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (Source: Molecules, 2019) (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Analysis of Boronic Acid-Protein Complexes

For researchers, structural biologists, and professionals in drug development, understanding the precise interactions between a therapeutic compound and its protein target is paramount. Boronic acids represent a unique a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and professionals in drug development, understanding the precise interactions between a therapeutic compound and its protein target is paramount. Boronic acids represent a unique and increasingly important class of inhibitors, notable for their ability to form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.[1][2] This guide provides an in-depth comparison of X-ray crystallography with alternative structural methods for elucidating the binding modes of these potent molecules, grounded in field-proven insights and experimental causality.

The Unique Chemistry of Boronic Acids: A Double-Edged Sword in Structural Biology

The utility of boronic acids in drug design stems from their distinctive chemical properties. The boron atom, with its empty p-orbital, acts as a Lewis acid and can be attacked by nucleophilic residues like the hydroxyl group of a catalytic serine.[1][3] This forms a stable, tetrahedral boronate adduct that often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[3][4]

However, this reactivity presents specific challenges for structural analysis:

  • pH-Dependent Equilibrium: The equilibrium between the neutral, trigonal planar boronic acid and the negatively charged, tetrahedral boronate is pH-dependent. The pKa of a typical boronic acid is around 9, but this can be significantly modulated by substituents on the molecule, with some having a pKa as low as 4.0.[5] This equilibrium is critical, as the tetrahedral state is necessary for covalent bond formation, meaning crystallization and soaking conditions must be carefully optimized to favor the adduct.

  • Reversibility: The covalent bond formed is reversible.[2] This can lead to ambiguity in structural models if the complex is not fully occupied or if the ligand hydrolyzes during the experiment.

  • Multiple Binding Modes: Boronic acids can exhibit complex binding behaviors, including monocovalent, dicovalent, and even tricovalent interactions with multiple residues in the active site, further complicating structural interpretation.[6]

Boronic Acid Interaction with a Serine Residue

The diagram below illustrates the fundamental equilibrium and covalent interaction between a boronic acid and a serine residue, a common mechanism for enzymes like serine proteases and β-lactamases.[3][4]

Caption: Equilibrium of boronic acid and its covalent interaction with a serine residue.

X-ray Crystallography: The Gold Standard for Atomic Detail

For achieving high-resolution snapshots of boronic acid-protein complexes, X-ray crystallography remains the dominant and most powerful technique. It provides unparalleled atomic detail of the covalent bond, surrounding hydrogen-bonding networks, and conformational changes in the protein.[7][8]

Experimental Workflow & Protocol

The path to a high-resolution crystal structure is a multi-step process that requires careful planning and execution, especially for covalent complexes.

Crystallography_Workflow node_proc node_proc node_decision node_decision node_data node_data node_result node_result A Protein Expression & Purification B Complex Formation Strategy A->B C Co-crystallization B->C  Preferred for  insoluble ligands or  large conformational  changes D Crystal Soaking B->D  Easier, uses  existing apo  crystals E Crystallization Screening C->E D->E F Crystal Optimization E->F G X-ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H I Final Structure H->I Technique_Decision_Tree node_q node_q node_a node_a node_c node_c start What is the primary scientific question? q1 Need atomic detail of the covalent bond? start->q1 q4 Need to know protonation states? start->q4 Mechanism Focus q5 Need to study dynamics in solution? start->q5 Dynamics Focus q2 Can the complex be crystallized? q1->q2 Yes q1->q5 No q3 Is the protein > 50 kDa? q2->q3 No ans_xray Use X-ray Crystallography q2->ans_xray Yes ans_cryoem Use Cryo-EM q3->ans_cryoem Yes ans_nmr Use NMR Spectroscopy q3->ans_nmr No (<40 kDa) ans_neutron Use Neutron Crystallography (if large crystals available) q4->ans_neutron q5->ans_nmr

Sources

Validation

A Comparative Guide to the Antifungal Activity of Phenylboronic Acid and Boric Acid

Introduction: A Tale of Two Boron Compounds Within the arsenal of antimicrobial agents, boron-containing compounds represent a unique and increasingly important class. For decades, boric acid (BA) , a simple inorganic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Boron Compounds

Within the arsenal of antimicrobial agents, boron-containing compounds represent a unique and increasingly important class. For decades, boric acid (BA) , a simple inorganic acid of boron, has been a well-known agent, utilized as a common disinfectant and a clinical treatment for conditions like recurrent yeast vaginitis.[1] Its broad-spectrum, fungistatic activity and low propensity for inducing resistance have cemented its place in various applications.[2]

More recently, its organic derivative, phenylboronic acid (PBA) , has garnered significant attention.[3] Characterized by the replacement of one of boric acid's hydroxyl groups with a phenyl ring, PBA and its derivatives are being explored for a wide range of biological activities, including potent antifungal effects against both human and plant pathogens.[3][4]

This guide provides a comprehensive, data-driven comparison of the antifungal activities of phenylboronic acid and boric acid. We will delve into their relative potencies, explore their distinct mechanisms of action, and provide standardized experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their work.

Comparative Efficacy: A Quantitative Look at Antifungal Potency

The most direct measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible fungal growth—and its Minimum Fungicidal Concentration (MFC)—the lowest concentration that results in fungal death.

Experimental data reveals a stark contrast in potency between the two compounds. Phenylboronic acid consistently demonstrates significantly greater antifungal activity at much lower concentrations than boric acid.

Fungal SpeciesCompoundConcentration (%)Observed EffectSource
Alternaria alternataPhenylboronic Acid0.05%Complete inhibition of mycelial growth[3][5]
Alternaria alternataBoric Acid0.04% - 0.3%Did not significantly slow mycelial growth; reduced sporulation (fungistatic effect)[3][5]
Candida albicansPhenylboronic Acid (derivatives)Varies (µg/mL)Moderate to high activity; inhibition of leucyl-tRNA synthetase[6][7]
Candida albicansBoric Acid0.156% - 0.625% (1563-6250 mg/L)Inhibition of growth (fungistatic)[1][8][9]
Candida albicansBoric Acid5% (50,000 mg/L)Fungicidal effect with prolonged culture[1][8]

As the data illustrates, phenylboronic acid can be fungicidal at concentrations where boric acid is merely fungistatic. For the plant pathogen A. alternata, PBA achieved complete growth inhibition at a low concentration of 0.05%, while boric acid failed to inhibit growth across a range of higher concentrations, only managing to reduce sporulation.[3][10] Against Candida species, boric acid requires concentrations in the thousands of mg/L range to be effective, acting primarily as a fungistatic agent.[1][9] This significant difference in potency is the central theme of our comparison.

Mechanisms of Action: Different Paths to Fungal Inhibition

The structural difference between the two compounds—the presence of a lipophilic phenyl group on PBA—is key to their distinct mechanisms of action.

Boric Acid: A Multi-Pronged Metabolic Disruptor

Boric acid's antifungal activity is not attributed to a single target but rather to a broader disruption of fungal cell physiology. Its primary mechanisms include:

  • Inhibition of Oxidative Metabolism: This appears to be a key antifungal mechanism, disrupting the fungus's energy production.[1][8]

  • Ergosterol Biosynthesis Reduction: At sub-MIC concentrations, boric acid has been shown to decrease the production of cellular ergosterol, a vital component of the fungal cell membrane.[1][9]

  • Inhibition of Virulence Factors: Boric acid interferes with the development of biofilms and prevents the morphological switch to the invasive hyphal form in Candida.[1][8]

  • Enzyme Inhibition via Diol Binding: Boric acid is known to interact with ribose and other cis-diol-containing molecules. This suggests it may interfere with the function of essential co-enzymes like NAD, potentially by disrupting tryptophan synthesis.[11][12]

Notably, the drug efflux pump CDR1, a common mechanism of azole resistance, does not appear to protect Candida from boric acid; in fact, boric acid abrogates its expression.[1][9] This, combined with its multifaceted mechanism, may explain the observed low rates of resistance development.[2]

Phenylboronic Acid: Targeted Disruption and Potent Enzyme Inhibition

The phenyl group enhances PBA's ability to interact with and penetrate the fungal cell membrane. Its derivatives have been shown to exert their effects through more aggressive and targeted mechanisms:

  • Cell Membrane Disruption: Phenylboronic acid derivatives can cause a loss of cell membrane integrity, leading to increased permeability.[4]

  • Induction of Oxidative Stress: These compounds lead to an accumulation of intracellular reactive oxygen species (ROS), overwhelming the fungal cell's antioxidant defenses.[4][13]

  • Inhibition of Protein Synthesis: The most potent mechanism, particularly for advanced benzoxaborole derivatives, is the inhibition of leucyl-tRNA synthetase (LeuRS) .[6][7] This enzyme is critical for incorporating the amino acid leucine into new proteins. By forming a stable adduct with the enzyme's editing site, these compounds effectively halt protein synthesis, leading to cell death.

Antifungal_Mechanisms cluster_0 Boric Acid (BA) cluster_1 Phenylboronic Acid (PBA) & Derivatives BA Boric Acid Metabolism Inhibition of Oxidative Metabolism BA->Metabolism Key Mechanism Ergosterol Decreased Ergosterol Synthesis BA->Ergosterol Virulence Inhibition of Biofilm & Hyphal Growth BA->Virulence NAD Disruption of NAD Synthesis BA->NAD via Ribose Binding PBA Phenylboronic Acid Membrane Cell Membrane Disruption PBA->Membrane Lipophilic Interaction ROS ROS Accumulation PBA->ROS ProteinSynth Inhibition of Protein Synthesis (LeuRS) PBA->ProteinSynth Potent & Specific

Caption: Comparative mechanisms of antifungal action for Boric Acid and Phenylboronic Acid.

Experimental Protocols: Standardized Evaluation of Antifungal Susceptibility

To ensure reproducible and comparable data, antifungal susceptibility testing must be performed according to standardized protocols. The methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the gold standards in the field.[14][15][16][17]

Below is a detailed workflow for determining the MIC and MFC of a test compound against a yeast species like Candida albicans, based on the CLSI M27 broth microdilution method.[18][19]

Workflow: Broth Microdilution for MIC & MFC Determination

Caption: Standardized workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Detailed Step-by-Step Protocol (Broth Microdilution)

I. Preparation of Materials:

  • Fungal Isolate: Use a fresh, 24-hour culture of the test fungus (e.g., C. albicans) grown on Sabouraud Dextrose Agar (SDA).

  • Medium: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS. This is the standard medium as it has a stable physiological pH and low levels of antagonists.

  • Test Compounds: Prepare stock solutions of Phenylboronic Acid and Boric Acid in a suitable solvent (e.g., DMSO or water).

  • Equipment: Sterile 96-well microtiter plates, spectrophotometer, multichannel pipettes, incubator.

II. Inoculum Preparation:

  • Harvest several colonies from the SDA plate and suspend them in sterile saline.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This standardization is critical for inter-laboratory reproducibility.

  • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

III. MIC Assay:

  • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (inoculum, no compound) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24 to 48 hours.

  • Determine the MIC by visual inspection or using a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[20][21]

IV. MFC Assay:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Aspirate a small, fixed volume (e.g., 20 µL) from each well and spot it onto a fresh SDA plate.

  • Incubate the SDA plate at 35°C for 24 to 48 hours, or until growth is clearly visible in the spot from the growth control well.

  • The MFC is the lowest concentration of the compound that kills ≥99.9% of the initial inoculum, which corresponds to the spot with no more than 1-2 colonies.[22]

Conclusion and Future Outlook

This guide objectively establishes that while both phenylboronic acid and boric acid possess antifungal properties, they are not equivalent. Phenylboronic acid is a significantly more potent antifungal agent in vitro , capable of inhibiting and killing fungi at concentrations far lower than those required for boric acid.[3]

This enhanced efficacy stems from its distinct chemical structure and mechanism of action. The lipophilic phenyl ring likely facilitates interaction with fungal cell membranes, while its derivatives can induce severe oxidative stress and, most notably, inhibit the essential enzyme LeuRS to halt protein synthesis.[4][6] Boric acid, conversely, acts as a broader, less potent fungistatic agent by disrupting metabolism and other cellular processes.[1][8]

For researchers and drug developers, these findings have clear implications:

  • Boric acid remains a viable, safe, and low-resistance option for topical applications where high local concentrations can be achieved.[1][2]

  • Phenylboronic acid and its derivatives represent a highly promising scaffold for the development of new, potent antifungal therapeutics for both agricultural and clinical use.[4][10] Their high efficacy and reported low toxicity to mammals make them attractive candidates for further investigation.[3]

Future research should focus on direct, head-to-head in vivo studies to confirm the superior efficacy of PBA derivatives and to further elucidate the nuances of their powerful antifungal mechanisms.

References

  • Prutting, C. & Cerveny, J. (2009). Antifungal mechanisms supporting boric acid therapy of Candida vaginitis. Journal of Antimicrobial Chemotherapy, 63(2), 325–336.

  • Martinko, K., Ivanković, S., Đermić, E., & Đermić, D. (2022). In Vitro Antifungal Effect of Phenylboronic and Boric Acid on Alternaria Alternata. Archives of Industrial Hygiene and Toxicology, 73(2), 130-137.

  • Caceres, D. H., et al. (2021). Antifungal Activity of Boric Acid, Triclosan and Zinc Oxide Against Different Clinically Relevant Candida Species. Mycoses, 64(9), 1045-1052.

  • Li, Y., et al. (2023). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. Pest Management Science, 79(8), 2748-2761.

  • Schmidt, M., et al. (2020). Mechanism of Action of Potent Boron-Containing Antifungals. Current Bioactive Compounds, 16(5), 585-593.

  • Salama, H. & Gerstein, A. (2024). Constraint on boric acid resistance and tolerance evolvability in Candida albicans. bioRxiv.

  • Prutting, C. & Cerveny, J. (2009). Antifungal mechanisms supporting boric acid therapy of Candida vaginitis. ResearchGate.

  • Martinko, K., et al. (2022). In vitro antifungal effect of phenylboronic and boric acid on Alternaria alternata. ResearchGate.

  • Eurolab. (n.d.). CLSI M62 Antifungal Susceptibility Testing Guidelines. Eurolab.

  • Request PDF. (n.d.). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. ResearchGate.

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing.

  • Martinko, K., et al. (2022). In vitro antifungal effect of phenylboronic and boric acid on Alternaria alternata. PubMed.

  • Prutting, C. & Cerveny, J. (2008). Antifungal mechanisms supporting boric acid therapy of Candida vaginitis. Oxford Academic.

  • Schmidt, M., et al. (2020). Mechanism of Action of Potent Boron-Containing Antifungals. Bentham Science.

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319-S325.

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute.

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Hreczycho, G., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 825.

  • Hreczycho, G., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH.

  • ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal... ResearchGate.

  • Pfaller, M. A. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 934.

  • ResearchGate. (n.d.). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate.

Sources

Comparative

The Boronic Acid Litmus Test: A Guide to Evaluating Drug-Like Properties of Novel Boron-Containing Compounds

Introduction: The Resurgence of Boron in Drug Discovery Boronic acids and their derivatives have transitioned from being niche reagents in organic synthesis to a validated and increasingly important class of pharmacophor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Boron in Drug Discovery

Boronic acids and their derivatives have transitioned from being niche reagents in organic synthesis to a validated and increasingly important class of pharmacophores in modern drug discovery.[1][2][3] The approval of drugs such as the proteasome inhibitors bortezomib (Velcade®) and ixazomib (Ninlaro®) for multiple myeloma, and the topical anti-inflammatory crisaborole (Eucrisa®), has solidified their therapeutic potential.[1][4][5][6][7][8][9] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles and interact with diols, underpins their diverse biological activities.[10][11][12] However, these same unique properties present a distinct set of challenges in evaluating their drug-like characteristics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the key drug-like properties of novel boronic acid compounds. We will delve into the critical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, offering not just protocols, but the scientific rationale behind the experimental choices, with a specific focus on the nuances of boronic acid chemistry.

Deconstructing Drug-Likeness for Boronic Acids: A Multi-Parameter Approach

The journey of a drug candidate from bench to bedside is perilous, with poor physicochemical and pharmacokinetic properties being major contributors to attrition. For boronic acids, a thorough and early evaluation of these properties is paramount. The following sections will detail the critical assays and considerations for a robust assessment.

Physicochemical Properties: The Foundation of Developability

The intrinsic physicochemical characteristics of a boronic acid derivative will dictate its behavior in biological systems.

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. Boronic acids can exhibit complex solubility behavior due to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species, as well as the potential to form less soluble trimeric boroxine anhydrides.[13]

  • Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

    A tiered approach is recommended. A high-throughput kinetic solubility assay (e.g., nephelometry or turbidimetry) can be employed for initial screening of large compound libraries. For lead candidates, a more rigorous thermodynamic solubility assay (e.g., shake-flask method) is essential.

    Shake-Flask Method (Thermodynamic Solubility):

    • Preparation: Add an excess of the solid boronic acid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Separate the solid material from the solution by centrifugation and/or filtration.

    • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • Data Analysis: Plot the solubility as a function of pH.

    Causality Behind Experimental Choices: The use of multiple pH buffers is crucial to understand the solubility profile across the gastrointestinal tract and in physiological fluids. The equilibrium between the more soluble boronate ion and the less soluble neutral form is pH-dependent.

Lipophilicity, the measure of a compound's partitioning between an aqueous and a lipid phase, is a key predictor of membrane permeability and metabolic stability. For boronic acids, the pKa of the boronic acid group will significantly influence the distribution coefficient (LogD) at physiological pH.

  • Experimental Protocol: Shake-Flask or Potentiometric Titration for LogD7.4

    Shake-Flask Method:

    • Partitioning: Dissolve the boronic acid compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Equilibration: Agitate the mixture until equilibrium is reached.

    • Separation and Quantification: Separate the two phases and determine the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.

    • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    Trustworthiness of the Protocol: Including a set of well-characterized reference compounds with known LogP/LogD values is essential for validating the assay performance.

The pKa of the boronic acid moiety is a critical parameter that governs its ionization state, and consequently its solubility, permeability, and target engagement.

  • Experimental Protocol: Potentiometric or UV-Metric Titration

    • Solution Preparation: Prepare a solution of the boronic acid compound in an appropriate solvent system (e.g., water with a co-solvent if solubility is low).

    • Titration: Titrate the solution with a standardized acid or base, monitoring the pH or UV-Vis absorbance at each addition.

    • Data Analysis: Plot the pH or absorbance change against the volume of titrant added and determine the pKa from the inflection point of the curve.

In Vitro ADME Assays: Predicting In Vivo Behavior

In vitro ADME assays provide crucial insights into how a boronic acid compound is likely to be absorbed, distributed, metabolized, and excreted in the body.

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability.

  • Experimental Workflow: A Tiered Approach to Permeability Assessment

    A synergistic application of the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay is highly effective.[14][15][16][17]

    G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Candidate Selection PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Promising Candidates Bidirectional_Caco2 Bidirectional Caco-2 Assay (Efflux Assessment) Caco2->Bidirectional_Caco2 Lead Candidates

    Caption: Tiered workflow for permeability assessment.

    • PAMPA Protocol:

      • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

      • Compound Addition: The boronic acid compound is added to the donor wells.

      • Incubation: The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells.

      • Quantification: The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

      • Permeability Calculation: The effective permeability (Pe) is calculated.

    • Caco-2 Permeability Assay Protocol:

      • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.

      • Compound Application: The boronic acid compound is added to the apical (AP) side of the monolayer.

      • Incubation: The plate is incubated, and samples are taken from the basolateral (BL) side at various time points.

      • Quantification: The concentration of the compound in the BL samples is measured by LC-MS/MS.

      • Apparent Permeability (Papp) Calculation: The Papp value is calculated. For assessing efflux, the experiment is also performed in the BL to AP direction.

    Causality Behind Experimental Choices: PAMPA provides a rapid assessment of passive diffusion, while the Caco-2 assay provides a more comprehensive picture that includes both passive and active transport mechanisms.[14][15][16][17] A significant discrepancy between PAMPA and Caco-2 permeability can indicate the involvement of active transporters (uptake or efflux).

The rate at which a boronic acid compound is metabolized by liver enzymes is a key determinant of its half-life and oral bioavailability.

  • Experimental Protocol: Liver Microsomal and Hepatocyte Stability Assays

    A tiered approach using liver microsomes followed by hepatocytes is recommended.[18][19][20][21]

    G cluster_0 Initial Screening cluster_1 Detailed Characterization Microsomes Liver Microsomes (Phase I Metabolism) Hepatocytes Hepatocytes (Phase I & II Metabolism) Microsomes->Hepatocytes Compounds with Moderate to High Stability

    Caption: Tiered workflow for metabolic stability assessment.

    Liver Microsomal Stability Assay:

    • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human and other species for cross-species comparison), the boronic acid compound, and a buffer.

    • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor mix (e.g., NADPH).

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

    • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • Data Analysis: The percentage of compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

    Hepatocyte Stability Assay:

    • Cell Culture: Use cryopreserved or fresh hepatocytes in suspension or as a plated culture.

    • Incubation: Incubate the hepatocytes with the boronic acid compound.

    • Sampling and Analysis: Follow a similar procedure to the microsomal assay for sampling, quenching, and analysis.

    Expertise & Experience: Microsomal assays primarily assess Phase I metabolism (e.g., CYP-mediated oxidation), while hepatocyte assays provide a more complete picture by including both Phase I and Phase II (e.g., glucuronidation) metabolic pathways.[18][19][20]

Only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can also affect a drug's distribution and clearance.

  • Experimental Protocol: Equilibrium Dialysis

    • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

    • Sample Loading: Add plasma to one chamber and a buffer solution containing the boronic acid compound to the other.

    • Equilibration: Allow the system to equilibrate with gentle agitation.

    • Quantification: After equilibration, measure the concentration of the compound in both the plasma and buffer chambers.

    • Calculation: Calculate the percentage of unbound drug.

Unique Liabilities of Boronic Acids: Special Considerations

The unique chemistry of the boronic acid moiety necessitates some specific assays to de-risk potential liabilities.

Boronic acids can form reversible covalent bonds with cis-diols, which are present in many endogenous molecules such as sugars and ribonucleosides.[11][22][23][24][25] This can lead to off-target effects and impact the pharmacokinetic profile.

  • Experimental Protocol: Affinity Capillary Electrophoresis (ACE)

    ACE is a powerful technique to quantitatively assess the binding affinity of boronic acids to various diols.[22][24]

    • Buffer Preparation: Prepare a series of running buffers containing different concentrations of the diol of interest.

    • Electrophoresis: Inject a sample of the boronic acid compound and perform capillary electrophoresis using each of the prepared buffers.

    • Mobility Shift Analysis: The binding of the boronic acid to the diol will cause a shift in its electrophoretic mobility.

    • Binding Constant Determination: Plot the change in mobility against the diol concentration to determine the binding constant.

Comparative Analysis: Benchmarking Against Success

To provide context for the experimental data, it is crucial to compare the properties of novel boronic acid compounds with those of approved drugs and other relevant benchmarks.

PropertyBortezomib (Velcade®)Ixazomib (Ninlaro®)Crisaborole (Eucrisa®)Novel Compound ANovel Compound B
Route of Administration IntravenousOralTopical[Insert Data][Insert Data]
Aqueous Solubility (pH 7.4) 3.3-3.8 mg/mL[26]LowLow[Insert Data][Insert Data]
LogD7.4 N/AN/AN/A[Insert Data][Insert Data]
Oral Bioavailability N/A~58%[27][28][29][30]N/A[Insert Data][Insert Data]
Plasma Protein Binding ~83%~99%[27][29]~97%[31][Insert Data][Insert Data]
Metabolic Stability (t1/2 in human liver microsomes) N/AStableRapidly Metabolized[31][Insert Data][Insert Data]
Major Clearance Mechanism Hepatic Metabolism[32]Metabolism by multiple CYP and non-CYP enzymesMetabolism[Insert Data][Insert Data]

Conclusion: A Roadmap for Success in Boronic Acid Drug Discovery

The evaluation of drug-like properties for novel boronic acid compounds requires a tailored and scientifically rigorous approach. By understanding the unique chemistry of the boronic acid moiety and employing a suite of well-validated in vitro assays, researchers can make informed decisions to advance the most promising candidates. This guide provides a foundational framework for this critical aspect of drug discovery, with the ultimate goal of translating innovative boron chemistry into new medicines that address unmet medical needs.

References

  • Al-Rawashdeh, B., Al-Qtaishat, A., & Al-Tel, T. H. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Sloan, D. K., & Stella, V. J. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • U.S. Food and Drug Administration. (2015). NINLARO (ixazomib) capsules, for oral use. NDA 208462. [Link]

  • Takeda Pharmaceuticals Australia Pty Ltd. (2017). AusPAR Attachment 1: Product Information for Ixazomib citrate. [Link]

  • Gupta, N., Hanley, M. J., Venkatakrishnan, K., & Bessudo, A. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(11), 1353–1366. [Link]

  • U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Ninlaro (ixazomib). [Link]

  • Wang, Y., et al. (2021). Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. Molecules, 26(11), 3326. [Link]

  • Hanley, M. J., et al. (2017). A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 80(4), 833–841. [Link]

  • Zane, L. T., et al. (2017). Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Drugs of Today, 53(4), 241-253. [Link]

  • Richardson, P. G., et al. (2005). Discovery, Development, and Clinical Applications of Bortezomib. Cancer Network. [Link]

  • Li, D., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 85(5), 2605–2612. [Link]

  • Patsnap. Bortezomib - Drug Targets, Indications, Patents. Synapse. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • National Center for Biotechnology Information. Crisaborole. PubChem. [Link]

  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Wageningen University & Research. [Link]

  • Li, C., & Li, R. (2013). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Current Cancer Drug Targets, 13(5), 523–539. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Wikipedia. Bortezomib. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Patsnap. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. Synapse. [Link]

  • Sporzyński, A., et al. (2019). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 277, 101-106. [Link]

  • Li, D., et al. (2013). Probing the Interactions Between Boronic Acids and Cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. PubMed. [Link]

  • Wikipedia. Crisaborole. [Link]

  • Sloan, D. K., & Stella, V. J. (2006). Physical and chemical properties of boronic acids: Formulation implications. GPEN 2006 Conference. [Link]

  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3127. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 615. [Link]

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal Research Reviews, 23(3), 346-368. [Link]

  • Schneider, N., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Hudson, D. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18334–18341. [Link]

  • Mattek. Metabolic Stability. [Link]

  • DermNet. Crisaborole. [Link]

  • ResearchGate. Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. [Link]

  • National Center for Biotechnology Information. Bortezomib. PubChem. [Link]

  • Al-Rawashdeh, B., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Obach, R. S. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 947, pp. 147-160). Springer. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 615. [Link]

  • Tan, E. L., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 436-444. [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Tan, E. L., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]

  • ResearchGate. Assay of select compounds by Caco-2 permeability assay (left) and PAMPA/Caco-2 permeability correlation plot (right). [Link]

  • Al-Rawashdeh, B., & Al-Tel, T. H. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Validation

Restoring the Power of β-Lactams: A Comparative Guide to Phenylboronic Acid-Based Synergistic Combinations

For the attention of Researchers, Scientists, and Drug Development Professionals. The escalating threat of antimicrobial resistance, particularly the dissemination of β-lactamases, has severely compromised the efficacy o...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The escalating threat of antimicrobial resistance, particularly the dissemination of β-lactamases, has severely compromised the efficacy of our most critical class of antibiotics: the β-lactams. These enzymes, produced by bacteria, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. A successful counterstrategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). This guide provides an in-depth technical comparison of a prominent class of non-β-lactam BLIs: the phenylboronic acids. We will explore their mechanism of action, compare the performance of key agents, and provide detailed experimental protocols for their evaluation.

The Rise of Boron: A Novel Approach to β-Lactamase Inhibition

Phenylboronic acids represent a significant advancement in the field of β-lactamase inhibition. Unlike early BLIs, which were often β-lactam analogs and susceptible to resistance, boronic acid-based inhibitors employ a distinct chemical mechanism. The boron atom in these compounds has a high affinity for the active site serine residue of serine-β-lactamases (Ambler classes A, C, and D). This interaction results in the formation of a stable, reversible covalent bond, effectively trapping the enzyme and preventing it from degrading the partner β-lactam antibiotic.[1] This unique mechanism of action restores the antibacterial activity of the β-lactam, creating a powerful synergistic effect.

Below is a conceptual diagram illustrating the synergistic relationship between a β-lactam antibiotic and a phenylboronic acid inhibitor.

Synergistic_Mechanism cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Beta_Lactamase β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Degrades Phenylboronic_Acid Phenylboronic Acid Inhibitor Phenylboronic_Acid->Beta_Lactamase Inhibits caption Synergistic action of β-lactam and phenylboronic acid.

Figure 1: Synergistic action of β-lactam and phenylboronic acid.

A Comparative Analysis of Phenylboronic Acid Inhibitors

Several phenylboronic acid-based β-lactamase inhibitors have been developed, with some already in clinical use and others in late-stage development. This section provides a head-to-head comparison of three prominent examples: vaborbactam, taniborbactam, and xeruborbactam.

InhibitorPartner β-LactamSpectrum of β-Lactamase InhibitionKey Features
Vaborbactam MeropenemClass A (including KPC), Class C Highly effective against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. Lacks significant activity against metallo-β-lactamases (MBLs) and Class D carbapenemases.[2]
Taniborbactam CefepimeClass A, C, D , and some Class B (MBLs) (e.g., NDM, VIM)Broader spectrum than vaborbactam, including activity against some clinically important MBLs.[3][4]
Xeruborbactam Ceftibuten, CefiderocolClass A, C, D , and a broader range of Class B (MBLs) (including some IMP variants)Demonstrates the broadest spectrum of the three, with potent inhibition of both serine and metallo-β-lactamases.[1][3][4][5][6][7] Also exhibits some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[8][9]
In Vitro Potency: A Look at the Numbers

The inhibitory constant (Kᵢ) is a critical measure of an inhibitor's potency, with lower values indicating stronger inhibition. The following table summarizes the reported Kᵢ values for vaborbactam, taniborbactam, and xeruborbactam against key β-lactamases.

β-LactamaseVaborbactam Kᵢ (nM)Taniborbactam Kᵢ (nM)Xeruborbactam Kᵢ (nM)
KPC-2 (Class A) 20 - 140[7]Low nM range1 - 2[7]
CTX-M-15 (Class A) 20 - 140[7]Low nM rangeSub-nM range[7]
AmpC (Class C) -Low nM range8[7]
OXA-48 (Class D) No useful activity[7]6 - 36[7]Sub-nM range[7]
NDM-1 (Class B) No significant activityPotent inhibitionPotent inhibition
VIM-2 (Class B) No significant activityPotent inhibitionPotent inhibition
IMP-1 (Class B) No significant activityNot effectivePotent inhibition[3]

Note: Kᵢ values can vary depending on the experimental conditions.

Experimental Protocols for Evaluating Synergy

The synergistic effect of phenylboronic acids with β-lactam antibiotics can be quantitatively assessed using several in vitro methods. The following are detailed protocols for two standard assays: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay: Determining the Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.

Workflow for Checkerboard Assay

Checkerboard_Workflow Prep_A Prepare serial dilutions of β-lactam antibiotic (A) Dispense Dispense dilutions into 96-well microtiter plate Prep_A->Dispense Prep_B Prepare serial dilutions of phenylboronic acid (B) Prep_B->Dispense Inoculate Inoculate with standardized bacterial suspension Dispense->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC of each agent alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret results: Synergy, Additivity, or Antagonism Calculate_FIC->Interpret caption Workflow for the checkerboard synergy assay.

Figure 2: Workflow for the checkerboard synergy assay.

Detailed Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of the β-lactam antibiotic and the phenylboronic acid inhibitor in an appropriate solvent. Perform serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the β-lactam dilutions along the x-axis and 50 µL of the inhibitor dilutions along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • Calculation of the FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[10][11][12]

Time-Kill Curve Assay: Assessing the Rate of Bacterial Killing

The time-kill curve assay provides a dynamic assessment of the antimicrobial effect over time.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare flasks or tubes containing:

    • Growth control (no antimicrobial agent)

    • β-lactam antibiotic alone at a clinically relevant concentration (e.g., 1x or 2x MIC)

    • Phenylboronic acid inhibitor alone at a fixed concentration

    • Combination of the β-lactam antibiotic and the phenylboronic acid inhibitor

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the more active single agent at 24 hours.

    • Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the more active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the more active single agent.

β-Lactamase Inhibition Assay

Directly measuring the inhibition of β-lactamase activity is crucial for characterizing novel inhibitors. A common method involves a chromogenic substrate like nitrocefin.

Workflow for β-Lactamase Inhibition Assay

Inhibition_Assay_Workflow Prep_Enzyme Prepare purified β-lactamase solution Pre_Incubate Pre-incubate enzyme with inhibitor Prep_Enzyme->Pre_Incubate Prep_Inhibitor Prepare serial dilutions of phenylboronic acid inhibitor Prep_Inhibitor->Pre_Incubate Add_Substrate Add chromogenic substrate (e.g., nitrocefin) Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance change over time at 490 nm Add_Substrate->Measure_Absorbance Calculate_IC50_Ki Calculate IC₅₀ and Kᵢ values Measure_Absorbance->Calculate_IC50_Ki caption Workflow for β-lactamase inhibition assay.

Figure 3: Workflow for β-lactamase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified β-lactamase in a suitable buffer (e.g., phosphate buffer).

    • Prepare serial dilutions of the phenylboronic acid inhibitor.

    • Prepare a solution of the chromogenic substrate nitrocefin.

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase solution to wells containing different concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the nitrocefin solution.

  • Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[13][14]

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors.[12]

Mechanisms of Resistance

Despite the effectiveness of these combination therapies, the emergence of resistance is an ongoing concern. The primary mechanisms of resistance to β-lactam/phenylboronic acid inhibitor combinations include:

  • Mutations in the β-lactamase: Alterations in the amino acid sequence of the β-lactamase can reduce the binding affinity of the boronic acid inhibitor.

  • Efflux Pumps: Overexpression of efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, can actively transport the inhibitor out of the bacterial cell, reducing its effective concentration at the target.[1][3][4]

  • Porin Loss: Decreased expression or mutations in outer membrane porins can limit the influx of both the β-lactam and the inhibitor into the periplasmic space where the β-lactamases reside.[1]

Conclusion

Phenylboronic acid-based β-lactamase inhibitors represent a powerful tool in the fight against antimicrobial resistance. Their unique mechanism of action and the broad spectrum of activity of newer agents like taniborbactam and xeruborbactam offer hope for treating infections caused by highly resistant Gram-negative bacteria. A thorough understanding of their comparative efficacy, coupled with robust in vitro evaluation using standardized protocols, is essential for their optimal development and clinical application. As resistance continues to evolve, the continued exploration and development of novel inhibitors with diverse scaffolds and mechanisms will be critical to preserving the utility of our β-lactam antibiotic arsenal.

References

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. [Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. [Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. [Link]

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. [Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. [Link]

  • Relative inhibitory activities of the broad-spectrum ß-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-ß-lactamases produced in Escherichia coli and Pseudomonas aeruginosa. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Beta-Lactamase Inhibitor Screening Kit (Colorimetric). [Link]

  • Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. [Link]

  • Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa. [Link]

  • In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales. [Link]

  • Structural basis of metallo-β-lactamase resistance to taniborbactam. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. [Link]

  • Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa. [Link]

  • Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. [Link]

  • Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem. [Link]

  • Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. [Link]

  • Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Do inert beta-lactamase inhibitors act as synergizers of beta-lactam antibiotics? Utility of boric and boronic acids. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. [Link]

  • In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales. [Link]

  • Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88. [Link]

  • Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action. [Link]

  • Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48. [Link]

  • Inhibition of β-lactamase function by de novo designed peptide. [Link]

  • Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. [Link]

  • Structures of β-lactams used in this study and taniborbactam (VNRX-5133). [Link]

  • Xeruborbactam. Ultrabroad-spectrum β-lactamase inhibitor, Treatment of bacterial infections. [Link]

  • Antimicrobial Activity of Cefepime in Combination with Taniborbactam Against Resistant Clinical Isolates. [Link]

  • An update on β-lactamase inhibitor discovery and development. [Link]

  • Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae. [Link]

  • Antimicrobial Activity of Cefepime in Combination with Taniborbactam Against Resistant Clinical Isolates of Enterobacterales. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid proper disposal procedures

An In-Depth Guide to the Proper Disposal of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid A Senior Application Scientist's Protocol for Safe and Compliant Waste Management For researchers engaged in the nuance...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

For researchers engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the reaction flask. The proper management and disposal of complex molecules like 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS No. 957062-71-4) are not merely procedural afterthoughts; they are integral components of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of your research environment.

I. Immediate Safety and Hazard Identification

Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from vendors and structurally analogous boronic acid derivatives provide a clear and prudent hazard profile.[1] This compound must be treated as hazardous.

Table 1: Hazard Profile and Chemical Identifiers

PropertyValueSource(s)
Chemical Name 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid[2][3]
CAS Number 957062-71-4[2][3][4]
Molecular Formula C13H18BNO4[3][4]
Signal Word Warning[4]
Assumed Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[1][4][5]
Initial Handling Decision Framework

The following decision tree outlines the non-negotiable first steps for any interaction with this compound.

G start Begin Work with 3-(trans-4-...)phenylboronic acid sds Consult Safety Data Sheet (SDS) for this or analogous compounds start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe Identify Hazards hood Conduct All Operations in a Certified Chemical Fume Hood ppe->hood Mitigate Exposure Risks proceed Proceed with Experiment or Disposal hood->proceed

Caption: Initial safety assessment workflow.

II. Core Disposal Principle: Hazardous Waste Management

Under no circumstances should 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid or materials contaminated with it be disposed of in standard trash or flushed down the sanitary sewer.[6][7] All waste streams containing this compound must be managed as regulated hazardous waste. This principle is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to prevent environmental contamination and ensure workplace safety.[8][9][10][11]

The fundamental logic is twofold:

  • Environmental Protection: Boron compounds can accumulate in soil and water, potentially harming aquatic ecosystems.[7]

  • Personnel Safety: Improper disposal increases the risk of accidental exposure to other personnel who may not be aware of the material's hazards.

III. Standard Disposal Protocol

Adherence to a systematic disposal protocol is critical. The primary goal is the safe collection and segregation of waste for pickup by a licensed environmental health and safety (EHS) vendor.

Step-by-Step Waste Collection
  • Designate a Waste Accumulation Area: Establish a specific, clearly marked satellite accumulation area (SAA) within the laboratory for hazardous waste.[12] This area should be away from incompatible materials.

  • Select Appropriate Waste Containers: Use only chemically resistant, sealable containers. For liquid waste, a high-density polyethylene (HDPE) carboy is appropriate. For solid waste, a wide-mouth, screw-cap plastic container is ideal.[13]

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted solid 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in the designated solid hazardous waste container.[14]

    • Liquid Waste: Collect solutions containing the boronic acid in the designated liquid hazardous waste container. Note the solvent composition on the label.[6][14] Never mix boronic acid waste with strong acids, bases, or oxidizing agents, which can trigger dangerous reactions.[6][7]

  • Label Containers Correctly and Immediately: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"[6][14]

    • The full, unabbreviated chemical name: "3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid" and any solvents present.[12][14]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[12][14]

  • Secure and Store: Keep waste containers tightly sealed when not actively adding waste.[13] Store them in your designated SAA until they are collected by your institution's EHS personnel or a licensed disposal company.[6]

Disposal Workflow Diagram

G cluster_0 Waste Generation solid Solid Waste (Unused Reagent, Contaminated PPE) container Properly Labeled Hazardous Waste Container solid->container liquid Liquid Waste (Reaction Mixtures, Solutions) liquid->container glass Contaminated Labware (Flasks, Beakers) decon Decontaminate Container (Triple Rinse) glass->decon Empty Contents prof_disp Store in SAA for Professional Disposal container->prof_disp rinse Collect First Rinseate as Hazardous Waste decon->rinse rinse->prof_disp G spill Spill Occurs is_major Is the spill large or uncontained? spill->is_major evacuate EVACUATE AREA Alert EHS/Emergency Response is_major->evacuate Yes alert_minor Alert nearby personnel is_major->alert_minor No contain Contain spill Prevent entry to drains alert_minor->contain cleanup Clean with appropriate absorbent/tools contain->cleanup dispose Dispose of all cleanup materials as hazardous waste cleanup->dispose

Caption: Decision workflow for spill response.

VI. Regulatory Context

All disposal procedures must align with federal and local regulations.

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace. [15][16]This includes proper handling and emergency procedures.

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave," including generation, transport, treatment, storage, and disposal. [11][17] By following the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical federal standards.

VII. References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid. Retrieved from

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]

  • Biosolve. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Search Results for "borax boric borate fusing borates". Retrieved from [Link]

  • Greenflow. (2024, September 17). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
© Copyright 2026 BenchChem. All Rights Reserved.